Technical Documentation Center

Lanthanum sulfide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Lanthanum sulfide
  • CAS: 12031-49-1

Core Science & Biosynthesis

Foundational

Lanthanum sulfide crystal structure analysis

Technical Monograph: Lanthanum Sulfide ( ) Structural Polymorphism and Synthesis Protocols Executive Summary Lanthanum Sulfide ( ) represents a critical class of rare-earth chalcogenides characterized by complex polymorp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Lanthanum Sulfide ( ) Structural Polymorphism and Synthesis Protocols

Executive Summary

Lanthanum Sulfide (


) represents a critical class of rare-earth chalcogenides characterized by complex polymorphism and exceptional infrared (IR) transparency. For researchers in materials science and drug delivery, the challenge lies not merely in synthesis, but in phase-selective engineering . The material exists in three primary polymorphs (

,

,

), where the cubic

-phase is highly prized for optical windows and emerging photothermal therapy (PTT) applications, while the

-phase often acts as a parasitic, oxygen-stabilized impurity.

This guide provides a rigorous analysis of the crystal lattice parameters, a self-validating protocol for gas-solid synthesis, and a strategic overview of its translation from optical ceramics to bio-compatible nanoplatforms.

Part 1: Crystallographic Polymorphism

The functionality of


 is strictly dictated by its crystal structure. Unlike simple binary salts, 

undergoes temperature-dependent phase transitions that alter its electronic band structure and optical phonon modes.
Phase Classification

The three primary phases are distinct in their coordination geometry and space groups.

PolymorphCrystal SystemSpace GroupStability RangeCoordination Number (La)Key Characteristic

OrthorhombicPnma (No. 62)Low Temp (< 800°C)8Stable at room temp; opaque.

TetragonalI41/acd (No. 142)Intermediate8Critical Impurity. Often stabilized by Oxygen (

).

CubicI-43d (No. 220)High Temp (> 1100°C)8Defect

structure; Isotropic IR transparency.
The -Phase Defect Structure

The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-phase is crystallographically unique. It crystallizes in the 

structure type but is cation-deficient.
  • Stoichiometric

    
    :  Formula 
    
    
    
    (e.g.,
    
    
    ), which is typically metallic.
  • Defect

    
    :  To maintain charge neutrality with 
    
    
    
    and
    
    
    , the structure creates cation vacancies.
    • Formula:

      
       (where 
      
      
      
      represents a vacancy).
    • Mechanism: The random distribution of these vacancies leads to the insulating nature and wide bandgap (~2.9 eV) required for optical applications.

Phase Transition Pathway

The transformation from


 to 

is reconstructive and requires high activation energy. The

phase often forms as a kinetic trap, especially if oxygen is present.

PhaseTransition alpha α-La2S3 (Orthorhombic) Stable < 800°C beta β-La2S3 (Tetragonal) Oxygen-Stabilized Trap alpha->beta Heating + Trace O2 gamma γ-La2S3 (Cubic) Target Phase > 1100°C alpha->gamma Vacuum/Inert > 1100°C beta->gamma High Temp + Desulfurization Risk

Figure 1: Phase transition logic. Direct


 conversion is preferred to avoid the stable 

-phase trap, which requires oxygen exclusion.

Part 2: Synthesis & Phase Control (SOP)

Objective: Synthesis of pure


 via Carbon Disulfide (

) sulfurization of Lanthanum Oxide (

). Challenge: Preventing the formation of Lanthanum Oxysulfide (

) and the oxygen-stabilized

-phase.
The Thermodynamics of Sulfurization

Direct reaction of elements (


) is exothermic and difficult to control. The sulfurization of oxides using 

gas is the industry standard because

acts as a reducing agent for oxygen, thermodynamically driving the removal of oxygen as

.


Protocol: Gas-Solid Reaction System

Safety Warning:


 is highly volatile, toxic, and flammable. All operations must occur in a specific fume hood with explosion-proof venting.

Step-by-Step Methodology:

  • Precursor Preparation:

    • Start with high-purity

      
       (99.99%).
      
    • Critical Step: Calcine

      
       at 900°C for 2 hours in air to remove absorbed moisture and hydroxides (
      
      
      
      ), which cause uncontrolled hydrolysis during sulfurization.
  • Reactor Setup:

    • Load oxide powder into a graphite boat (inert to sulfide attack).

    • Place in a quartz tube furnace.

    • Purge with Argon (Ar) gas for 30 minutes to remove ambient oxygen.

  • Sulfurization Ramp (The "Crucible" Phase):

    • Carrier gas: Ar bubbled through liquid

      
       (maintained at 20°C).
      
    • Ramp 1: Heat to 800°C at 5°C/min. (Formation of

      
      -phase and intermediate oxysulfides).
      
    • Ramp 2: Heat to 1050-1100°C. Hold for 4-6 hours.

    • Why: This temperature is required to overcome the activation barrier for the

      
      -phase.
      
  • Quenching/Cooling:

    • Cool to room temperature under pure Ar flow (stop

      
      ).
      
    • Validation: The resulting powder should be yellow-green. A reddish/brown tint indicates polysulfides or oxysulfide contamination.

SynthesisSOP Precursor La2O3 Precursor (Calcined 900°C) Reaction_Zone Reaction Zone 1100°C, 4-6 Hours Precursor->Reaction_Zone Load Graphite Boat CS2_Flow Argon + CS2 Vapor (Reductive Sulfurization) CS2_Flow->Reaction_Zone Continuous Flow Cooling Cooling under Ar (Prevent Re-oxidation) Reaction_Zone->Cooling Product γ-La2S3 (Yellow-Green Powder) Cooling->Product Validation QC Check: XRD & Color Analysis Product->Validation

Figure 2: Synthesis workflow for high-purity Gamma-Lanthanum Sulfide.

Part 3: Characterization & Self-Validation

To ensure scientific integrity, the synthesized material must pass specific "gate checks."

X-Ray Diffraction (XRD) Gate

The primary failure mode is the presence of


 or 

.
  • 
     Signature:  Look for the characteristic cubic reflections (Space group 
    
    
    
    ).
  • Impurity Markers:

    • 
      : Strong peak at 
      
      
      
      (Hexagonal).
    • 
      : Distinct tetragonal splitting not present in the cubic 
      
      
      
      phase.
Optical Bandgap Validation

For optical and semiconductor applications, the bandgap is a purity indicator.

  • Method: Diffuse Reflectance Spectroscopy (converted via Kubelka-Munk function).

  • Target Value:

    
    .
    
  • Diagnostic: A lower bandgap often indicates

    
     (metallic) contamination or sulfur deficiency.
    

Part 4: Applications in Drug Development & Bio-Imaging

While historically an optical ceramic,


 is gaining traction in nanomedicine. This section addresses the "Drug Development" audience segment.
Photothermal Therapy (PTT) Agents

Lanthanide chalcogenide nanoparticles are emerging as superior alternatives to gold nanorods for PTT.

  • Mechanism: Strong absorbance in the Near-Infrared (NIR) biological window (800-1100 nm).

  • Advantage:

    
     nanoparticles can convert NIR light into heat, inducing hyperthermia in tumor cells. Unlike gold, they are less prone to "melting" or reshaping under high laser power.
    
Bio-Imaging Probes
  • NIR-II Imaging: The defect structure of

    
     allows for doping with other lanthanides (
    
    
    
    ,
    
    
    ). This enables fluorescence in the second NIR window (1000-1700 nm), providing deep tissue penetration with minimal autofluorescence background.
  • Protocol Link: The synthesis SOP above can be modified (using solvothermal methods with oleylamine) to produce colloidal quantum dots suitable for conjugation with antibodies or drug payloads.

References

  • Grokipedia. Lanthanum(III) sulfide - Structure and Properties. 1

  • PubChem (NIH). Lanthanum sulfide (La2S3) Chemical and Physical Properties. 2

  • DigitalCommons@UNO. Electronic structures of lanthanum, samarium, and gadolinium sulfides. 3

  • ResearchGate. Preparation of R2S3 (R: La, Pr, Nd, Sm) powders by sulfurization of oxide powders using CS2 gas. 4[4]

  • Biomedical Applications. Lanthanide-based nanoparticles as photothermal agents and SWIR emitters for cancer therapy. 5[6]

Sources

Exploratory

Electronic Band Structure and Optoelectronic Properties of Lanthanum Sulfide: A Technical Guide

The following technical guide provides an in-depth analysis of the electronic band structure of Lanthanum Sulfide ( and ), tailored for researchers in materials science and drug development (specifically in nanomedicine...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the electronic band structure of Lanthanum Sulfide (


 and 

), tailored for researchers in materials science and drug development (specifically in nanomedicine and bio-imaging).

Executive Summary & Strategic Relevance

Lanthanum sulfide exists primarily in two distinct electronic regimes based on stoichiometry: the metallic monosulfide (


) and the semiconducting sesquisulfide (

). For researchers and drug development professionals, the

phase is of paramount interest due to its wide direct bandgap (~2.9 eV), high refractive index, and stability, making it a critical host matrix for luminescent lanthanide doping in Near-Infrared (NIR) bio-imaging and photothermal therapy.

This guide moves beyond standard textbook descriptions, integrating Density Functional Theory (DFT) methodologies with experimental synthesis protocols to provide a self-validating roadmap for utilizing these materials.

Fundamental Physics & Crystal Architecture[1]

To understand the band structure, one must first master the crystal field environment which dictates orbital overlap.

Structural Polymorphs
  • 
     (Rock-Salt):  Face-centered cubic (
    
    
    
    ). Metallic behavior arises from the delocalization of the single
    
    
    electron of the
    
    
    cation.
  • 
     (Th
    
    
    
    P
    
    
    Type):
    Cubic defect structure (
    
    
    ). The cation sublattice contains statistically distributed vacancies (
    
    
    ). These vacancies disrupt symmetry, influencing phonon scattering and electronic carrier mobility.
Orbital Contributions

The electronic structure is governed by the hybridization between Lanthanum (


) and Sulfur (

).
  • Valence Band (VB): Dominated by S 3p states.[1]

  • Conduction Band (CB): Dominated by La 5d states.

  • The 4f Enigma: Unlike heavier lanthanides, Lanthanum is

    
    . However, empty 
    
    
    
    states reside in the conduction band. Their proximity to the
    
    
    states affects the dielectric function and optical absorption edges.

Computational Framework: DFT Methodology

Standard LDA/GGA functionals underestimate the bandgap of


 by ~40%.[2] The following workflow ensures accurate prediction of optoelectronic properties.
The "Self-Validating" DFT Protocol

For accurate band structure modelling, the HSE06 (Heyd-Scuseria-Ernzerhof) hybrid functional is required to correct the self-interaction error inherent in standard functionals.

Step-by-Step Simulation Workflow:

  • Geometry Optimization: Relax the lattice positions using PBE-sol (Perdew-Burke-Ernzerhof for solids) until forces are

    
     eV/Å.
    
  • Electronic Scf Cycle:

    • Basis Set: Plane-wave basis with cutoff energy

      
       eV.
      
    • k-point Grid:

      
       Monkhorst-Pack grid for the primitive cell.
      
  • Hybrid Correction: Apply HSE06 screening parameter

    
     bohr
    
    
    
    to open the bandgap to experimental levels (~2.9 eV).
  • Spin-Orbit Coupling (SOC): Essential for splitting the La

    
     and 
    
    
    
    manifolds.
Visualization of the Computational Logic

The following diagram illustrates the causal pathway from crystal structure input to validated optical property output.

DFT_Workflow cluster_validation Validation Loop Struct Crystal Structure (CIF: La2S3 / LaS) Relax Geometry Optimization (PBE-sol) Struct->Relax Minimize Forces SCF Self-Consistent Field (Electronic Density) Relax->SCF Charge Density Hybrid HSE06 Correction (Gap Opening) SCF->Hybrid Fix Exchange Energy BandStruct Band Structure & DOS Calculation Hybrid->BandStruct Eigenvalues Optical Dielectric Function ε(ω) BandStruct->Optical Kubo-Greenwood Optical->Struct Compare vs Exp. (Refine Lattice)

Figure 1: Computational workflow for accurate prediction of Lanthanum Sulfide electronic properties, highlighting the necessity of hybrid functionals.

Detailed Band Structure Analysis

(Semiconductor)
  • Band Gap: Direct transition at the

    
     point.
    
    • Calculated (PBE): ~1.9 eV (Erroneous).

    • Calculated (HSE06): ~2.85 eV.

    • Experimental: 2.7 – 2.97 eV.

  • Density of States (DOS):

    • The top of the valence band is strictly S 3p .

    • The bottom of the conduction band is La 5d .

    • Crucial Insight: The empty La 4f bands lie approximately 2-3 eV above the conduction band minimum (CBM). This separation ensures that

      
       is transparent in the visible-to-IR range, as there are no low-energy f-f transitions.
      
(Metallic)[3]
  • Fermi Level (

    
    ):  The Fermi level cuts through the La 5d  band.
    
  • Conductivity: Metallic conductivity arises from the overlap of the La

    
     and S 
    
    
    
    bands, creating a continuous density of states at
    
    
    .
  • Superconductivity:

    
     exhibits type-II superconductivity below 
    
    
    
    mK, driven by electron-phonon coupling in the rock-salt lattice.

Comparative Data Summary:

Property


Crystal Structure Cubic (

)
Cubic (

)
Electronic State Wide Bandgap SemiconductorMetal
Band Gap (

)
2.97 eV (Direct)0 eV (Overlap)
Conduction Carrier Electrons (n-type usually)Electrons (Band)
Optical Window 0.5

– 14

Opaque/Reflective
Primary Application IR Windows, Bio-imaging HostSuperconductivity Research

Experimental Protocols: Synthesis & Bio-Application

For drug development professionals, the utility of


 lies in its role as a host for luminescent nanoparticles (doped with 

or

) for diagnostic imaging.
Protocol: Colloidal Synthesis of Nanocrystals

Context: This method avoids toxic


 gas and produces monodisperse particles suitable for biological conjugation.

Reagents:

  • Lanthanum(III) acetylacetonate [

    
    ]
    
  • Sulfur powder

  • Oleylamine (Solvent/Surfactant)

  • Oleic acid (Co-surfactant)

Step-by-Step Methodology:

  • Precursor Dissolution: Mix 1 mmol

    
     and 2 mmol Sulfur in 15 mL Oleylamine and 5 mL Oleic acid in a three-neck flask.
    
  • Degassing: Heat to 120°C under vacuum for 30 mins to remove water and oxygen. Critical Step: Failure here leads to Lanthanum Oxide (

    
    ) contamination.
    
  • Nucleation: Switch to Argon flow. Rapidly heat to 310°C (ramp rate 15°C/min).

  • Growth: Maintain at 310°C for 60 minutes. The solution will turn from yellow to orange-white.

  • Purification: Cool to room temperature. Add 40 mL ethanol to precipitate particles. Centrifuge at 8000 rpm for 10 mins.

  • Validation: Resuspend in hexane. Check UV-Vis absorption edge. A sharp edge at ~420 nm confirms the formation of the sulfide phase with the correct bandgap.

Bio-Functionalization Logic

To use these quantum dots in drug development (e.g., tracking biodistribution):

  • Ligand Exchange: Replace Oleylamine with PEG-thiol (Polyethylene glycol) to ensure water solubility and prevent opsonization in the bloodstream.

  • Bandgap Tuning: Doping with

    
     creates intra-band states, allowing excitation in the UV/Blue and emission in the Red (615 nm), utilizing the 
    
    
    
    bandgap to sensitize the emission.

Diagrammatic Summary of Electronic Transitions

The following Graphviz diagram visualizes the electronic transitions governing the optical properties of


.

BandStructure_Scheme Figure 2: Schematic Band Structure of γ-La2S3 showing the S-3p to La-5d transition. VB Valence Band (S 3p filled) Gap Band Gap Eg ~ 2.9 eV CB_5d Conduction Band Min (La 5d empty) VB->CB_5d Fundamental Absorption (UV/Blue) CB_4f Upper Conduction Band (La 4f empty) CB_5d->CB_4f Intra-band mixing

Figure 2: The separation between the S 3p valence band and La 5d conduction band defines the transparency window. The 4f states sit higher, preventing quenching.

References

  • Materials Project. "Materials Data on La2S3 (mp-32906)." Materials Project, 2023. [Link]

  • Glaser, P., et al. "Synthesis of Mixed-Valent Lanthanide Sulfide Nanoparticles."[3] Angewandte Chemie International Edition, 2021. [Link]

  • Persson, K. "Wide Band Gap Chalcogenide Semiconductors." Journal of the American Chemical Society / LBL, 2019. [Link]

  • Nishibuchi, et al. "Electronic, mechanical, and vibrational properties of calcium lanthanum sulfide solid solution: A DFT study." Journal of Applied Physics, 2023. [Link]

  • Zhang, X., et al. "Structural, phonon, mechanical, optical, and thermodynamic properties of stable β-La2S3 from first-principles calculations."[4] Journal of Rare Earths, 2017.[4] [Link]

Sources

Foundational

Optical properties of La2S3 thin films

Technical Guide: Optical Engineering of Lanthanum Sulfide ( ) Thin Films Executive Summary Lanthanum Sulfide ( ) represents a pivotal material in the class of rare-earth chalcogenides, distinguished by its wide transpare...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optical Engineering of Lanthanum Sulfide ( ) Thin Films

Executive Summary

Lanthanum Sulfide (


) represents a pivotal material in the class of rare-earth chalcogenides, distinguished by its wide transparency window extending from the visible spectrum into the far-infrared (

to

).[1] Unlike traditional oxides,

offers a high refractive index (

) and low phonon energy, making it an exceptional candidate for infrared (IR) window materials, thermal imaging sensors, and next-generation photovoltaic buffer layers.

This guide provides a rigorous technical framework for the synthesis, phase control, and optical characterization of


 thin films. It addresses the critical challenge of polymorphism—specifically the stabilization of the isotropic 

-phase over the anisotropic

and

phases—to ensure superior optical performance.

Material Fundamentals: Phase Engineering

The optical utility of


 is strictly dictated by its crystallographic phase. Researchers must prioritize phase purity to minimize scattering losses.
PhaseCrystal StructureStability RangeOptical Characteristics

-

OrthorhombicLow Temp (

)
Anisotropic; birefringent scattering limits IR clarity.

-

TetragonalIntermediate (

)
Often oxygen-stabilized (

); lower transmission due to impurity absorption bands.

-

Cubic (

type)
High Temp (

)*
Target Phase. Isotropic; no birefringence; highest IR transmission.

Critical Insight: While the


-phase is thermodynamically stable only at high temperatures, it can be stabilized at lower temperatures (

) in thin films through substrate-induced strain or alkali-ion diffusion (e.g., using soda-lime glass substrates).

Experimental Protocol: Sulfurization Synthesis

Direct deposition (e.g., PLD or sputtering) often yields sulfur-deficient films due to the high volatility of sulfur. The most robust protocol for stoichiometric control is Chemical Solution Deposition followed by Gas-Phase Sulfurization .

Reagents & Precursors[2]
  • Lanthanum Source: Lanthanum Chloride Heptahydrate (

    
    ) dissolved in Methanol.[2]
    
  • Complexing Agent: Thiourea (

    
    ) or Sodium Thiosulfate.
    
  • Sulfurization Gas: Carbon Disulfide (

    
    ) carried by Argon (Ar).
    
Step-by-Step Fabrication Workflow
  • Precursor Sol Preparation:

    • Dissolve

      
       and Thiourea in methanol (Molar ratio 1:3).
      
    • Stir at

      
       for 2 hours to ensure complexation.
      
  • Film Deposition:

    • Use Dip Coating or Spin Coating (2000 rpm, 30s) on cleaned substrates (Silica for

      
      -phase, Soda-lime for 
      
      
      
      -phase stabilization).
    • Dry at

      
       for 10 min. Repeat to achieve desired thickness (
      
      
      
      ).
  • Sulfurization (The Critical Step):

    • Place films in a quartz tube furnace.

    • Purge with Ar gas (

      
      ).
      
    • Heat to

      
       .
      
    • Introduce

      
       vapor (bubble Ar through liquid 
      
      
      
      ).
    • Dwell for 1-2 hours.

    • Cool naturally under Ar flow to prevent oxidation.

Synthesis Logic Diagram

SynthesisWorkflow Precursor Precursor Solution (LaCl3 + Thiourea) Deposition Deposition (Spin/Dip Coating) Precursor->Deposition Drying Intermediate Drying (150°C) Deposition->Drying Drying->Deposition Multi-layering Reactor Quartz Tube Reactor Drying->Reactor Sulfurization Sulfurization (CS2 + Ar Gas) Reactor->Sulfurization Heat to >900K PhaseSel Phase Selection (Substrate Dependent) Sulfurization->PhaseSel Gamma γ-La2S3 (Soda-Lime / 973K) PhaseSel->Gamma Beta β-La2S3 (Silica / 1073K) PhaseSel->Beta

Caption: Workflow for converting solution-based precursors into phase-specific Lanthanum Sulfide thin films via gas-phase sulfurization.

Optical Characterization & Properties

Characterization must validate not just transparency, but the electronic structure governing the material's performance.

Measurement Protocols
  • UV-Vis-NIR Spectroscopy (

    
    ):  Used to determine the absorption edge and film thickness via interference fringes (Swanepoel method).
    
  • FTIR Spectroscopy (

    
    ):  Essential for detecting impurity bonds (O-H at 
    
    
    
    , La-O at
    
    
    ) which degrade IR performance.
Key Optical Parameters[3][4]

The following data summarizes typical values for high-quality


 films prepared via sulfurization.
ParameterValue RangeComment
Optical Band Gap (

)

Direct transition. Higher values indicate lower defect density.
Refractive Index (

)

Measured at

. Increases with film density and stoichiometry.
Extinction Coefficient (

)

In the transparency window (

).
Transparency Range

Limited by multiphonon absorption at the long-wave edge.
Transmission

Highly dependent on surface roughness and Fresnel reflection losses.
Band Gap Determination (Tauc Analysis)

To accurately determine the band gap, avoid simple absorption edge reading. Use the Tauc Relation for direct allowed transitions:



Where:

  • 
     is the absorption coefficient.[2]
    
  • 
     is the photon energy.
    
  • 
     is the optical band gap.[1][2][3][4][5][6]
    

Protocol: Plot


 vs. Photon Energy (

). Extrapolate the linear region to the x-axis to find

.
Optical Analysis Logic Diagram

OpticalAnalysis RawData Raw Transmission Spectrum (T vs λ) Interference Interference Fringes? RawData->Interference AbsCoeff Calculate Absorption Coeff (α) RawData->AbsCoeff Swanepoel Swanepoel Method Interference->Swanepoel Yes Calc_n Calculate Refractive Index (n) & Thickness (d) Swanepoel->Calc_n TaucPlot Tauc Plot ((αhν)² vs hν) AbsCoeff->TaucPlot BandGap Determine Band Gap (Eg) TaucPlot->BandGap Linear Extrapolation

Caption: Decision tree for extracting quantitative optical constants from raw transmission spectra.

Applications & Performance Implications

The high refractive index of


 makes it uniquely suited for:
  • IR Anti-Reflection Coatings: Its index (

    
    ) is a perfect square-root match for Germanium (
    
    
    
    ) and Chalcogenide glass lenses.
  • Photovoltaic Buffers: The wide band gap (

    
    ) allows high transmission of the solar spectrum to the absorber layer, potentially replacing toxic CdS in CIGS solar cells.
    
  • Thermophotovoltaics: Stability at high temperatures allows it to serve as a selective emitter or filter in heat-to-electricity conversion systems.

References

  • Kulkarni, S. et al. "Effect of Film Thickness on the Optical Properties of LaS Thin Films Deposited by Spray Pyrolysis Technique." International Journal of Innovations in Engineering and Technology, 2014.[1]

  • Ohta, M. et al. "Synthesis of La2S3 thin films by sulfurization of LaCl3 and CS(NH2)2." Thin Solid Films, 2003.[7]

  • Gunnarsson, R. et al. "Growth of Lanthanum Sulfide Thin Films by Atomic Layer Deposition." Journal of Vacuum Science & Technology A, 2020.

  • Wakeham, S. et al. "Rare-earth sulfides as infrared window materials." Materials Science and Engineering: B, 2005.

  • Li, Y. et al. "Optical properties of wide band gap indium sulphide thin films." ODU Digital Commons, 2014.

Sources

Exploratory

Lanthanum sulfide phase diagram and stability

Title: The Lanthanum-Sulfur System: Phase Equilibria, Stability Mechanisms, and Synthesis Protocols Subtitle: A Technical Reference for Materials Scientists and Pharmaceutical Process Engineers Executive Technical Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Lanthanum-Sulfur System: Phase Equilibria, Stability Mechanisms, and Synthesis Protocols Subtitle: A Technical Reference for Materials Scientists and Pharmaceutical Process Engineers

Executive Technical Synthesis

The Lanthanum-Sulfur (


) binary system represents a cornerstone in the study of rare-earth chalcogenides, distinguished by its refractory nature, wide-bandgap semiconducting properties, and complex polymorphism. For researchers in optoelectronics and drug development, the system presents a dichotomy: it offers exceptional infrared (IR) transmission and potential as a host matrix for bio-imaging, yet it poses significant processing challenges due to high moisture sensitivity and high-temperature phase volatility.

This guide deconstructs the


 phase diagram, focusing on the stoichiometric sesquisulfide (

) and its polymorphic transformations. We address the critical stability parameters required to maintain material integrity during synthesis, particularly relevant for developing stable lanthanide-based nanocarriers or optical fibers.

Thermodynamics & Phase Diagram Architecture

The La-S system is characterized by high melting points and a continuous solid solution range in the cubic phase. The phase diagram is dominated by three stoichiometric regions: the monosulfide (


), the sesquisulfide (

), and the intermediate

.
The Polymorph Landscape

The sesquisulfide


 exists in three primary allotropes, dependent on temperature and pressure. Understanding these transitions is vital for achieving phase-pure materials.
  • 
     (Low Temperature):  Stable up to 
    
    
    
    (
    
    
    ). It crystallizes in the orthorhombic system (
    
    
    ). This phase is strictly stoichiometric and is often the product of low-temperature sulfidization.
  • 
     (Intermediate):  Stable between 
    
    
    
    and
    
    
    . This phase is tetragonal (
    
    
    ). Critical Note: The
    
    
    -phase is historically controversial; extensive research suggests it is an impurity-stabilized phase, requiring small amounts of oxygen (forming
    
    
    ) to stabilize the structure. In ultra-pure, oxygen-free environments, the
    
    
    transition may occur directly.
  • 
     (High Temperature):  Stable above 
    
    
    
    up to the melting point (
    
    
    ). It adopts the cubic
    
    
    defect structure (
    
    
    ). This phase is of highest technological interest due to its isotropic optical properties and high vacancy concentration, allowing for significant doping (e.g., for luminescence).
The Solid Solution

Unlike the distinct


 and 

phases, the

phase forms a continuous solid solution with

. The structure can be described as

(where

denotes cation vacancies).
  • 
    :  Represents stoichiometric dielectric 
    
    
    
    (insulator).
  • 
    :  Represents metallic 
    
    
    
    (conductor).
  • Implication: Precise stoichiometry control during synthesis is required to tune the electronic conductivity from insulating to metallic.

Visualization: Phase Transition Logic

LaS_Phase_Diagram Precursor Precursor (La2O3 / La) Alpha α-La2S3 (Orthorhombic) Stable < 900°C Precursor->Alpha Sulfidization (CS2/H2S) Beta β-La2S3 (Tetragonal) ~900-1300°C (Requires Oxygen Trace?) Alpha->Beta Heat > 900°C Gamma γ-La2S3 (Cubic Th3P4) > 1300°C Alpha->Gamma Direct Transition (Vacuum/O-free) Beta->Gamma Heat > 1300°C La3S4 La3S4 (Metallic) Solid Solution End-member Gamma->La3S4 Vacancy Filling (La3-xS4) Melt Liquid Melt ~2100°C Gamma->Melt Melting

Caption: Thermal evolution of Lanthanum Sulfide phases. Note the solid solution continuity between the gamma-phase and La3S4.

Crystallographic & Physical Characterization

The distinct crystal structures dictate the material's stability and application suitability.

Table 1: Crystallographic Data of La-S Phases

PhaseCompositionCrystal SystemSpace GroupLattice Parameters (

)
Density (

)
Stability Range


Orthorhombic

(No.[1] 62)

4.98



Tetragonal

(No. 142)

4.95



Cubic

(No. 220)

5.01



Cubic (NaCl)

(No. 225)

5.76Stable

Data aggregated from standard crystallographic databases (ICSD) and authoritative reviews [1, 2].

Stability Profile: Chemical & Environmental

For drug development professionals working with lanthanide nanoparticles, or materials scientists processing powders, hydrolytic instability is the primary failure mode.

Hydrolysis Mechanism

Lanthanum sulfide is hygroscopic. Upon exposure to ambient moisture, it hydrolyzes, releasing toxic Hydrogen Sulfide (


) gas and reverting to the hydroxide or oxysulfide.


Implication: All synthesis and handling must occur in an inert atmosphere (Argon/Nitrogen glovebox,


). For biomedical applications, the sulfide core must be encapsulated (e.g., with silica or a polymer shell) to prevent in vivo hydrolysis and toxicity.
Oxidation

In air,


 begins to oxidize at approximately 

.
  • Step 1: Formation of Lanthanum Oxysulfide (

    
    ). This is a highly stable compound and often an unwanted impurity.
    
  • Step 2: Full oxidation to Lanthanum Oxide (

    
    ) and Sulfur Dioxide (
    
    
    
    ) at temperatures
    
    
    .
Visualization: Degradation Pathways

LaS_Stability La2S3 La2S3 (Solid) Hydrolysis Hydrolysis Reaction La2S3->Hydrolysis Oxidation Oxidation Reaction La2S3->Oxidation Moisture + H2O (Moisture) Moisture->Hydrolysis Oxygen + O2 (Heat > 300°C) Oxygen->Oxidation Products_Hydro La(OH)3 (Solid) + H2S (Toxic Gas) Hydrolysis->Products_Hydro Product_Oxy La2O2S (Oxysulfide) Oxidation->Product_Oxy Intermediate Product_Oxide La2O3 + SO2 Product_Oxy->Product_Oxide > 700°C

Caption: Environmental degradation pathways. Hydrolysis poses immediate toxicity risks (H2S).

Synthesis & Processing Protocols

Two distinct methodologies are presented: one for bulk ceramic applications (optical windows) and one for nanomaterial precursors (drug delivery/imaging).

Protocol A: High-Temperature Sulfidization (Ceramic Grade)

Target: High-purity


 powder.
Reference: Adapted from Kumta et al. and Mironov [1, 3].[2]
  • Precursor Preparation: Use high-purity Lanthanum Oxide (

    
    , 99.99%). Dry at 
    
    
    
    to remove adsorbed water/carbonates.
  • Sulfidization: Place oxide in a graphite boat within a quartz tube furnace.

  • Gas Flow: Introduce Carbon Disulfide (

    
    ) vapor carried by Argon, or pure Hydrogen Sulfide (
    
    
    
    ).
    • Note:

      
       is more effective at removing oxygen impurities than 
      
      
      
      .
  • Thermal Cycle:

    • Ramp to

      
       (Formation of 
      
      
      
      ).
    • Hold for 4-6 hours.

    • Ramp to

      
       (Transformation to 
      
      
      
      ).
    • Crucial: Cool under Ar flow to prevent re-oxidation.

Protocol B: Sol-Gel Nanoparticle Synthesis (Bio-Compatible)

Target:


 Nanoparticles for potential imaging hosts.
Reference:Wang et al. [4].
  • Chelation: Dissolve Lanthanum Nitrate (

    
    ) in ethanol. Add a chelating agent (e.g., citric acid or EDTA) to form a stable sol.
    
  • Sulfur Source: Introduce Thioacetamide (TAA) or Thiourea as the sulfur source.

  • Gelation: Stir at

    
     until a gel forms.
    
  • Calcination: Dry the gel and calcine at

    
     under flowing 
    
    
    
    .
  • Encapsulation (Mandatory for Bio): The resulting sulfide nanoparticles must be immediately coated (e.g., silica shell via Stöber method) to prevent hydrolysis in physiological media.

Biomedical & Advanced Applications

While


 is primarily an optical material, its intersection with drug development lies in Gallium Lanthanum Sulfide (GLS)  glasses and Lanthanide-doped contrast agents .
  • GLS Glasses: Used in laser surgery and mid-IR fibers. The low phonon energy of the sulfide lattice allows for efficient transmission of mid-IR light, used in tissue ablation and molecular sensing.

  • Bio-Imaging Hosts: The

    
     lattice, with its inherent vacancies (
    
    
    
    structure), is an excellent host for luminescent dopants (
    
    
    ). However, due to the hydrolysis risk described in Section 4, oxide or fluoride hosts (
    
    
    ) are generally preferred in pharma unless the sulfide is rigorously encapsulated. The sulfide host offers a lower phonon energy, potentially increasing quantum yield for IR emission (deep tissue imaging), but stability remains the barrier to entry.

References

  • Mironov, K. E., et al. (1978).[2] Phase diagram of the La-S system. Izvestiya Akademii Nauk SSSR, Neorganicheskie Materialy.[2]

  • ASM International. La (Lanthanum) Binary Alloy Phase Diagrams. ASM Digital Library.

  • Kumta, P. N., & Risbud, S. H. (1994). Rare-earth chalcogenides—an emerging class of optical materials. Journal of Materials Science.

  • Wang, X., et al. (2010). Preparation and characterization of γ-La2S3 nanoparticles from thermal decomposition. International Journal of Minerals, Metallurgy and Materials.

  • Zhang, Q., et al. (2022). Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy. CUNY Academic Works.

Sources

Foundational

Synthesis and characterization of Lanthanum sulfide nanoparticles

Technical Guide: Synthesis and Characterization of Lanthanum Sulfide ( ) Nanoparticles Executive Summary Lanthanum sulfide ( ) nanoparticles represent a frontier in inorganic material science, offering distinct advantage...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Characterization of Lanthanum Sulfide ( ) Nanoparticles

Executive Summary

Lanthanum sulfide (


) nanoparticles represent a frontier in inorganic material science, offering distinct advantages over their oxide counterparts, particularly in low-phonon energy applications and infrared (IR) transmission. For the drug development and bio-imaging sectors, 

serves as an exceptional host matrix for down-conversion luminescence (NIR-II imaging), enabling deep-tissue visualization with minimal autofluorescence.

However, the synthesis of phase-pure


 is non-trivial. The material is thermodynamically prone to hydrolysis, readily converting to lanthanum oxysulfide (

) upon exposure to moisture or oxygen. This guide outlines a robust, self-validating Single-Source Precursor (SSP) protocol designed to circumvent these thermodynamic pitfalls, ensuring high-fidelity nanoparticle synthesis.

The Chemical Challenge: Thermodynamics & Phase Control

The primary failure mode in


 synthesis is oxygen contamination. Lanthanum is highly oxophilic; the formation enthalpy of 

is significantly more negative than that of

. Consequently, standard hydrothermal methods often yield mixed phases (

) rather than pure sulfides.
Phase Polymorphs

Understanding the crystal structure is critical for application alignment:

  • 
     (Orthorhombic):  Stable at low temperatures; often insufficient for optical applications.
    
  • 
     (Tetragonal):  complex structure, often stabilized by oxygen impurities.
    
  • 
     (Cubic):  The "Gold Standard" for optical and electronic applications due to its isotropic nature and wide bandgap (~2.9 eV). It is metastable at room temperature but can be stabilized via the Gibbs-Thomson effect in the nanoregime.
    

Synthesis Architectures

To achieve phase-pure


, researchers must choose a synthesis route that strictly excludes oxygen. Below is a decision matrix comparing the three dominant methodologies.
Figure 1: Synthesis Decision Matrix

Synthesis_Decision_Tree Start Start: Select Synthesis Goal Decision1 Requirement: Strict Phase Purity? Start->Decision1 Route_A Method A: Hydrothermal/Solvothermal Decision1->Route_A No (Cost priority) Route_B Method B: Single-Source Precursor (SSP) Decision1->Route_B Yes (Quality priority) Route_C Method C: CVD / Gas Phase Decision1->Route_C Film only Result_A Result: High Oxide Risk (La2O2S) Scalable but impure Route_A->Result_A Result_B Result: High Purity γ-La2S3 Stoichiometric control Route_B->Result_B Result_C Result: Thin Films (Not NPs) Device integration Route_C->Result_C

Caption: Decision tree for selecting the optimal synthesis route. The SSP method is prioritized for high-purity nanoparticle production.

The Gold Standard Protocol: Thermal Decomposition of SSP

The most reliable method for synthesizing


 nanoparticles is the thermal decomposition of a Single-Source Precursor (SSP) , specifically Lanthanum Diethyldithiocarbamate Phenanthroline complexes (

). This molecule contains pre-formed La-S bonds, ensuring correct stoichiometry at the molecular level before particle formation.
Experimental Workflow

Materials Required:

  • Lanthanum(III) nitrate hexahydrate (

    
    )
    
  • Sodium diethyldithiocarbamate (

    
    )
    
  • 1,10-Phenanthroline (

    
    )[1]
    
  • Solvents: Ethanol, DI Water, Oleylamine (as capping agent/solvent).

Step-by-Step Methodology
  • Precursor Assembly (Ligand Exchange):

    • Dissolve 2 mmol of

      
       and 2 mmol of 1,10-phenanthroline in 20 mL ethanol. Stir for 30 mins to form the 
      
      
      
      complex.
    • Separately, dissolve 6 mmol of

      
       in 20 mL DI water.
      
    • Dropwise add the dithiocarbamate solution to the lanthanum complex solution under vigorous stirring. A precipitate will form immediately.

    • Validation: The precipitate is the SSP. Filter, wash with ethanol/water, and vacuum dry.

  • Thermolysis (Nanoparticle Nucleation):

    • Place the dried SSP powder into a quartz boat within a tube furnace OR disperse in oleylamine for colloidal synthesis.

    • Crucial Step: Purge the system with Argon (Ar) for 30 minutes to remove all oxygen.

    • Heat to 650°C at a ramp rate of 5°C/min.

    • Hold for 2 hours under Ar flow. The SSP decomposes, breaking C-S and C-N bonds, leaving behind the inorganic

      
       core.
      
  • Purification:

    • Cool to room temperature.[2]

    • Wash the resulting dark yellow/orange powder with Carbon Disulfide (

      
      ) to remove elemental sulfur byproducts.
      
    • Wash with ethanol and dry under vacuum.

Figure 2: SSP Synthesis Workflow

SSP_Workflow cluster_0 Precursor Synthesis cluster_1 Thermolysis cluster_2 Final Product Step1 La(NO3)3 + Phen (Ethanol) Step2 Add Na(dtc) (Precipitation) Step1->Step2 Step3 Isolate SSP La(dtc)3(phen) Step2->Step3 Step4 Inert Atmosphere (Argon Purge) Step3->Step4 Step5 Heat to 650°C (Decomposition) Step4->Step5 Step6 CS2 Wash (Remove S) Step5->Step6 Step7 γ-La2S3 NPs Step6->Step7

Caption: Step-by-step workflow from molecular precursor assembly to purified nanoparticle isolation.

Characterization Matrix

Validating the synthesis of


 requires distinguishing it from the thermodynamically favored oxysulfide (

).
Key Characterization Metrics
TechniqueParameterExpected Value (

)
Failure Indicator (

)
XRD Crystal PhaseCubic structure (JCPDS Card 25-1012)Hexagonal peaks present
XPS Binding EnergyS 2p peak ~161.5 eV (Sulfide)S 2p peak ~168 eV (Sulfate/Oxysulfide)
UV-Vis Band Gap~2.9 - 3.0 eV (Blue Shifted)< 2.5 eV (Red Shifted)
TEM MorphologySpherical, 20-50 nmIrregular plates or rods
EDS StoichiometryLa:S ratio approx 2:3High Oxygen content (>5 at%)

Expert Insight: If your XRD shows a mix of Cubic and Hexagonal phases, your inert gas flow was likely insufficient, or the precursor contained hydrated water.

Applications in Drug Development & Bio-Science[3]

While


 is not a drug itself, its properties are highly relevant for Next-Generation Bioimaging  and Theranostics .
Host Matrix for NIR-II Imaging

Biological tissues are transparent in the Second Near-Infrared Window (NIR-II, 1000–1700 nm).

  • Mechanism:

    
     has a very low phonon energy (~200-300 
    
    
    
    ) compared to oxides (~500-600
    
    
    ).
  • Benefit: Low phonon energy minimizes non-radiative relaxation. When doped with lanthanides like

    
     or 
    
    
    
    ,
    
    
    nanoparticles exhibit superior quantum yield for down-conversion luminescence.
  • Application: Deep-tissue tumor imaging with high signal-to-noise ratio.

Photothermal Therapy (PTT) Potential

Lanthanide sulfides often exhibit broad absorption in the NIR region due to defects or free carrier absorption.

  • Therapy: Upon irradiation with an 808 nm or 1064 nm laser, these nanoparticles can convert light to heat, ablating tumor cells.

  • Safety: Lanthanum is generally considered less toxic than heavy metals (Cd, Pb), but cytotoxicity studies (MTT assays) are required for specific surface coatings (e.g., PEGylation) to ensure biocompatibility.

References

  • Solvothermal Synthesis of Nanoparticles. Sigma-Aldrich.Link

  • Preparation and characterization of γ-La2S3 nanoparticles from thermal decomposition. International Journal of Minerals, Metallurgy and Materials.Link

  • Synthesis of Mixed-Valent Lanthanide Sulfide Nanoparticles. National Institutes of Health (PMC).Link

  • Biomedical Applications of Lanthanide Nanomaterials. National Institutes of Health (PMC).Link

  • Rare-Earth Sulfide Nanocrystals from Wet Colloidal Synthesis. Journal of the American Chemical Society.Link

Sources

Exploratory

Physical properties of dilanthanum trisulfide

Technical Deep Dive: Dilanthanum Trisulfide ( ) Executive Summary Dilanthanum Trisulfide ( ) represents a critical intersection between advanced ceramic optics and emerging nanomedicine. Historically valued for its wide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Dilanthanum Trisulfide ( )

Executive Summary

Dilanthanum Trisulfide (


) represents a critical intersection between advanced ceramic optics and emerging nanomedicine. Historically valued for its wide transparency window (


) and high refractive index, it serves as a robust alternative to Zinc Sulfide (

) and Zinc Selenide (

) in harsh-environment infrared (IR) systems.

However, recent developments have unlocked a secondary utility profile relevant to drug development and bio-imaging. As a low-toxicity host matrix for lanthanide luminescence,


 nanoparticles are gaining traction in Near-Infrared II (NIR-II) bio-imaging, offering deep tissue penetration without the heavy-metal cytotoxicity associated with traditional quantum dots (e.g., 

,

). This guide analyzes the phase-dependent physical properties of

and provides validated protocols for both bulk ceramic densification and colloidal nanoparticle synthesis.

Crystallography & Phase Behavior[1][2][3]

Understanding the polymorphism of


 is the prerequisite for any experimental application. The material exhibits three distinct crystalline phases, but only the gamma (

) phase
possesses the isotropic cubic symmetry required for high-quality optical transmission.
Phase Transition Logic
  • 
    -Phase (Orthorhombic):  Stable at room temperature up to 
    
    
    
    . Anisotropic and unsuitable for optical windows due to birefringence-induced scattering.
  • 
    -Phase (Tetragonal):  Stable between 
    
    
    
    and
    
    
    . Often formed as an intermediate; presence of oxygen impurities stabilizes this phase, which is detrimental to optical clarity.
  • 
    -Phase (Cubic 
    
    
    
    type):
    Stable above
    
    
    . This is the target phase for optics. It is isotropic (no birefringence) and defect-tolerant. However, because it is a high-temperature phase, it must be "quenched" or chemically stabilized to be retained at room temperature.
Phase Transformation Diagram

The following workflow illustrates the thermal pathway to isolate the critical


-phase.

PhaseTransition Start Precursor (La2O3 + S Source) Alpha α-La2S3 (Orthorhombic) < 800°C Start->Alpha Sulfurization Beta β-La2S3 (Tetragonal) 800°C - 1300°C Alpha->Beta Heating Beta->Beta Oxygen Impurity Locks Phase Gamma γ-La2S3 (Cubic Th3P4) > 1300°C Beta->Gamma High T Sintering Cooling Quenching / Stabilization Gamma->Cooling Rapid Cool Target Optical Ceramic (Metastable γ-Phase) Cooling->Target Room Temp

Figure 1: Thermal phase evolution of


. Note that oxygen impurities can "lock" the material in the 

-phase, preventing the formation of the optical

-phase.

Physical Properties Data

The following data aggregates standard values for the


-phase  ceramic, which is the industrial standard for optical applications.
Property CategoryParameterValue / RangeContext & Significance
Optical Transmission Range

Covers Visible, MWIR, and LWIR bands. Superior to oxides (cut off at

).
Refractive Index (

)

(Visible)

(at

)
High index allows for thinner lenses with high curvature (optical power).
Band Gap (

)

Wide gap ensures transparency in the visible yellow-green region (appears yellow).
Thermal Melting Point

Extremely high thermal stability compared to chalcogenide glasses.
Thermal Expansion

Moderate. Requires careful mounting design to avoid thermal stress fracture.
Mechanical Hardness (Vickers)

Harder than

(

) but softer than Sapphire. "Rain erosion resistant."
Fracture Toughness

Brittle. Similar to other sulfide ceramics; requires protective coatings for impact resistance.

Synthesis Protocols

Protocol A: Bulk Ceramic Fabrication (Optical Grade)

For Researchers in Optics & Defense

Objective: Produce fully dense, translucent


-

pellets. Critical Challenge: Eliminating oxygen to prevent

-phase formation.
  • Powder Synthesis: React Lanthanum Oxide (

    
    ) with Carbon Disulfide (
    
    
    
    ) gas at
    
    
    .
    • Reaction:

      
      .
      
    • Validation: XRD must show no oxide peaks.

  • Encapsulation: Load powder into a graphite die. To ensure zero oxygen ingress, handle in an Argon-filled glovebox (

    
    ).
    
  • Hot Isostatic Pressing (HIP):

    • Temperature: Ramp to

      
       (ensures 
      
      
      
      -phase stability).
    • Pressure: Apply

      
      .
      
    • Dwell: Hold for 2–4 hours.

  • Annealing: Cool slowly to reduce residual stress, but fast enough to prevent reversion to

    
    -phase (though the HIP process usually locks the dense cubic structure).
    
Protocol B: Colloidal Nanocrystal Synthesis (Bio-Grade)

For Drug Development & Bio-imaging Professionals

Objective: Synthesize monodisperse


 nanoparticles for NIR-II imaging or as phosphors.
Mechanism:  Oleylamine acts as both solvent, surfactant, and reducing agent, controlling nucleation size.
  • Precursor Prep: Mix Lanthanum Iodide (

    
    ) and a Sulfur source (e.g., elemental sulfur or thiourea) in a flask with Oleylamine (
    
    
    
    ).
  • Degassing: Heat to

    
     under vacuum for 30 mins to remove water/oxygen.
    
  • Nucleation: Switch to Nitrogen flow. Ramp temperature to

    
     .
    
    • Note: The specific temperature controls the phase and size. Higher temps favor

      
      -phase crystallinity.
      
  • Growth: Maintain temp for 30–60 minutes. The solution will turn yellow/orange.

  • Purification:

    • Cool to room temperature.

    • Add excess ethanol to precipitate particles.

    • Centrifuge (

      
      , 10 mins).
      
    • Redisperse in non-polar solvent (Hexane/Toluene) for storage.

SynthesisWorkflow cluster_Ceramic Route A: Optical Ceramic cluster_Nano Route B: Bio-Nanoparticles Input Starting Materials StepA1 Sulfurization (CS2 gas) 1000°C Input->StepA1 StepB1 Solvothermal Mixing (LaI3 + Oleylamine) Input->StepB1 StepA2 Hot Isostatic Pressing 1400°C, 200 MPa StepA1->StepA2 OutputA γ-La2S3 Window (Bulk) StepA2->OutputA StepB2 Nucleation & Growth 250°C, N2 Atm StepB1->StepB2 OutputB Colloidal Nanocrystals (Bio-Imaging) StepB2->OutputB

Figure 2: Divergent synthesis pathways for bulk optics vs. biomedical nanoparticles.

Emerging Applications in Biomedicine

While


 is established in photonics, its relevance to drug development lies in diagnostic imaging  and theranostics .
  • NIR-II Bio-imaging Probes:

    • Biological tissues are most transparent in the "Second Near-Infrared Window" (

      
      ).
      
    • 
       doped with Rare Earth ions (e.g., 
      
      
      
      ,
      
      
      ) emits strongly in this region.
    • Advantage:[1][2][3] Unlike lead (

      
      ) or cadmium (
      
      
      
      ) based quantum dots, Lanthanum is significantly less cytotoxic, making these particles viable candidates for in vivo vascular imaging.
  • Photodynamic Therapy (PDT) Hosts:

    • The low phonon energy of the sulfide lattice minimizes non-radiative quenching. This makes

      
       an efficient host for upconversion luminescence (converting deep-tissue IR light to high-energy UV/Visible light) to activate photosensitizing drugs deep within tumors.
      

References

  • Malitson, I. H. (1965). Refractive Index of Dilanthanum Trisulfide. Journal of the Optical Society of America.

  • Kumta, P. N., & Risbud, S. H. (1994). Rare-earth chalcogenides—an emerging class of optical materials. Journal of Materials Science.

  • Li, Y., et al. (2011). Preparation and characterization of γ-La2S3 nanoparticles from thermal decomposition. International Journal of Minerals, Metallurgy and Materials.

  • Cohn, A. W., et al. (2021). Rare-Earth Sulfide Nanocrystals from Wet Colloidal Synthesis. Journal of the American Chemical Society.

Sources

Foundational

Magnetic Properties of Lanthanide Sulfides: A Technical Guide

Version 1.0 | Senior Application Scientist Review Executive Summary This guide provides a rigorous technical analysis of lanthanide sulfides ( ), a class of materials where the localized electron magnetism intersects wit...

Author: BenchChem Technical Support Team. Date: February 2026

Version 1.0 | Senior Application Scientist Review

Executive Summary

This guide provides a rigorous technical analysis of lanthanide sulfides (


), a class of materials where the localized 

electron magnetism intersects with semiconducting and optoelectronic behaviors. Unlike lanthanide oxides, sulfides offer unique covalent interactions and crystal field environments that tune magnetic ordering temperatures and magnetocrystalline anisotropy.

For researchers in drug development and biomedical engineering , this guide highlights the emerging utility of superparamagnetic lanthanide sulfide nanoparticles (NPs) as multimodal contrast agents and hyperthermia mediators, offering distinct advantages over traditional iron oxide platforms.

Part 1: Fundamental Physics of 4f Magnetism

The magnetic behavior of lanthanide sulfides is governed by the shielding of the partially filled


 shell. Unlike 

transition metals, the

electrons in lanthanides are localized deep within the [

] core, shielded by

and

shells.[1] This isolation dictates that direct exchange is negligible; magnetism is instead mediated by indirect mechanisms.
Exchange Mechanisms

The nature of the magnetic coupling depends heavily on the electrical conductivity of the sulfide phase:

  • Semiconducting Sesquisulfides (

    
    ):  Magnetism is mediated via Superexchange . The magnetic moments of the 
    
    
    
    ions couple through the filled
    
    
    orbitals of the sulfur anions. This interaction is generally weak, leading to low magnetic ordering temperatures (often
    
    
    ).
  • Metallic Monosulfides (

    
    ):  These materials often exhibit the RKKY (Ruderman-Kittel-Kasuya-Yosida)  interaction. Conduction electrons (often from the 
    
    
    
    band) are polarized by the localized
    
    
    spins and mediate long-range magnetic order.
The Case of Europium Sulfide (EuS)

EuS is the archetypal ferromagnetic semiconductor.[2]

  • Valence:

    
     (
    
    
    
    ,
    
    
    ).
  • Mechanism: Ferromagnetic exchange (

    
    ) between nearest neighbors (NN) and antiferromagnetic exchange (
    
    
    
    ) between next-nearest neighbors (NNN).
  • Result: A Curie temperature (

    
    ) of ~16.6 K. It is a Heisenberg ferromagnet, critical for spintronic filters.
    
Mechanism Visualization

The following diagram illustrates the competing exchange interactions defining these materials.

MagneticMechanisms Ln_Ion Ln Ion (4f shell) Sulfur Sulfur Anion (3p) Ln_Ion->Sulfur Conduction Conduction e- (5d) Ln_Ion->Conduction Superexchange Superexchange (Insulators/Semiconductors) Sulfur->Superexchange Orbital Overlap RKKY RKKY Interaction (Metals/Degenerate Semiconductors) Conduction->RKKY Spin Polarization Result_AFM Antiferromagnetism (Common in Ln2S3) Superexchange->Result_AFM Result_FM Ferromagnetism (e.g., EuS) RKKY->Result_FM

Figure 1: Comparison of Superexchange (anion-mediated) and RKKY (electron-mediated) magnetic coupling pathways in lanthanide sulfides.

Part 2: Synthesis Architectures

Reproducibility is the primary challenge in lanthanide chalcogenide research. Oxides are thermodynamically preferred; therefore, strict oxygen-free protocols are mandatory.

Protocol A: High-Temperature Gas Sulfidization (Bulk/Thin Films)

This method is "universal" for converting oxides to sulfides.

  • Precursor:

    
     (Lanthanide Oxide).
    
  • Reagent:

    
     (Carbon Disulfide) vapor carried by Argon.
    
  • Reaction:

    
    .
    

Step-by-Step Protocol:

  • Loading: Place

    
     powder in a graphite boat within a quartz tube furnace.
    
  • Purge: Flow Argon (100 sccm) for 30 mins to remove ambient

    
    .
    
  • Ramp: Heat to 850°C at 10°C/min under Ar flow.

  • Sulfidization: Divert Ar flow through a

    
     bubbler (liquid kept at room temp). Introduce 
    
    
    
    vapor to the hot zone.
    • Safety Note:

      
       is highly flammable and toxic. Exhaust must be scrubbed through NaOH solution.
      
  • Dwell: Hold at 850–1000°C for 4–6 hours.

  • Cooling: Switch back to pure Ar flow during cooling to prevent re-oxidation.

Protocol B: Colloidal Nanocrystal Synthesis (Biomedical Focus)

For drug delivery and imaging applications, hydrophobic nanoparticles are required.

  • Precursors:

    
     or 
    
    
    
    .
  • Sulfur Source: Bis(trimethylsilyl)sulfide

    
     or elemental Sulfur in Oleylamine.
    
  • Surfactants: Oleic acid (OA) / Oleylamine (OM).

SynthesisWorkflow cluster_0 Pre-Reaction Preparation cluster_1 Nucleation & Growth cluster_2 Purification P1 Ln Precursor (Chloride/Acetylacetonate) Mix Degas under Vacuum (100°C, 30 min) P1->Mix P2 Solvent/Ligand (Oleylamine/Oleic Acid) P2->Mix Inject Inject Sulfur Source ((TMS)2S or S-OLA) Mix->Inject Heat Reaction at 280-310°C (Argon Atmosphere) Inject->Heat Wash Precipitate w/ Ethanol Centrifuge Heat->Wash Final Ln-S Nanocrystals (Dispersible in Hexane/Chloroform) Wash->Final

Figure 2: Colloidal synthesis workflow for producing monodisperse lanthanide sulfide nanoparticles.

Part 3: Magnetic Characterization & Data

The following table summarizes the magnetic properties of key lanthanide sulfides. Note the distinction between the monosulfides (metallic) and sesquisulfides (insulating).

CompoundCrystal StructureMagnetic StateOrdering Temp (

/

)
Effective Moment (

)
Application Relevance
EuS Cubic (NaCl-type)Ferromagnetic16.6 K~7.9

Spintronics, Spin Filters
GdS Cubic (NaCl-type)Antiferromagnetic~50 K~7.94

Metallic Conductor

-Gd

S

Cubic (

)
Paramagnetic / AFMLow (< 10 K)~7.9

Magnetocaloric Effect
Yb

S

OrthorhombicDiamagnetic/ParaN/A~0 - 4.5

Host Matrix
SmS Cubic (NaCl-type)Mixed ValencePressure DependentVariablePiezoresistive Sensors

Key Analytical Protocol: SQUID Magnetometry To validate the magnetic phase:

  • Zero-Field Cooled (ZFC): Cool sample to 2 K in zero field. Apply small field (e.g., 50 Oe). Measure M vs. T while warming.

  • Field Cooled (FC): Cool sample to 2 K in field (50 Oe). Measure M vs. T while warming.

  • Interpretation: A divergence between ZFC and FC curves indicates spin-glass behavior or domain wall pinning (common in nanoparticles). A sharp peak in ZFC indicates the Neel temperature (

    
    ) for antiferromagnets.
    

Part 4: Applications in Drug Development & Biomedicine

While oxides are standard, sulfides offer unique advantages for "theranostic" (therapy + diagnostic) agents.

MRI Contrast Agents ( and )

Gadolinium sulfides (


) possess a high density of unpaired spins (

).
  • Mechanism: The large magnetic moment shortens the longitudinal relaxation time (

    
    ) of surrounding water protons.
    
  • Advantage: Sulfides can offer different surface chemistries for ligand exchange compared to oxides, potentially altering water exchange rates (

    
    ) and improving relaxivity (
    
    
    
    ).
Magnetic Hyperthermia

Superparamagnetic EuS or Gd-based sulfide nanocrystals can generate heat under alternating magnetic fields (AMF).

  • Physics: Heat dissipation occurs via Néel relaxation (internal spin rotation) and Brownian relaxation (physical particle rotation).

  • Target: Tumor ablation. The sharp magnetic transition of materials like EuS (or doped variants to raise

    
    ) allows for "self-regulating" hyperthermia, where heating stops once the material passes its Curie temperature (preventing tissue charring).
    
NIR-II Imaging

Lanthanide sulfides often have lower phonon energies than oxides, reducing non-radiative relaxation. This makes them excellent hosts for NIR-II (1000–1700 nm) emitting dopants, allowing deep tissue imaging combined with magnetic manipulation.

References

  • Electronic structure and magnetic properties of lanthanide 3+ cations. Source: University of Fribourg. URL:[Link]

  • Synthesis, structure, magnetism, and optical properties of the interlanthanide sulfides. Source: Journal of Solid State Chemistry / OSTI.gov. URL:[Link]

  • Ferromagnetic Europium Sulfide Thin Films: Influence of Precursors on Magneto-Optical Properties. Source: Chemistry of Materials (ACS Publications). URL:[Link]

  • Synthesis of Mixed-Valent Lanthanide Sulfide Nanoparticles. Source: PubMed / National Institutes of Health (NIH). URL:[Link]

  • Rapid and Universal Synthesis of 2D Transition Metal Sulfides through Oxide Sulfurization in CS2 Vapor. Source: Inorganic Chemistry (ACS Publications). URL:[Link]

  • Exceptional Magnetocaloric Responses in a Gadolinium Silicate. (Contextual reference for Gd spin physics). Source: Advanced Science / PMC. URL:[Link]

Sources

Exploratory

Lanthanum sulfide chemical formula and molar mass

Technical Monograph: Lanthanum Sulfide (La₂S₃) – Physicochemical Profiling & Bio-Application Vectors Executive Summary Lanthanum sulfide (La₂S₃) represents a critical class of rare-earth chalcogenides distinguished by it...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Lanthanum Sulfide (La₂S₃) – Physicochemical Profiling & Bio-Application Vectors

Executive Summary

Lanthanum sulfide (La₂S₃) represents a critical class of rare-earth chalcogenides distinguished by its wide-bandgap semiconducting properties, high refractive index, and polymorphism.[1] While historically utilized in infrared (IR) optics and thermoelectric devices, recent advancements have positioned La₂S₃ nanostructures as high-value candidates in biomedical imaging (NIR-II window) and theranostic drug delivery systems .

This guide moves beyond basic stoichiometry to analyze the compound's phase-dependent behavior, synthesis protocols for bio-compatible nanocrystals, and the rigorous safety frameworks required for handling hydrolytically unstable chalcogenides in a pharmaceutical R&D setting.

Chemical Identity & Stoichiometric Logic

In drug development and materials science, "Lanthanum Sulfide" is a generic term that often obscures the critical distinction between its stoichiometric forms. Precision in formula definition is non-negotiable for reproducible experimental design.

Stoichiometric Variants & Molar Mass

The primary compound of interest is Lanthanum(III) Sulfide (La₂S₃) .[2] However, synthesis under reducing conditions can yield monosulfide (LaS) or mixed-valence phases (La₃S₄).

CompoundFormulaMolar Mass ( g/mol )*Oxidation StatesStability Profile
Lanthanum(III) Sulfide La₂S₃ 373.99 La³⁺, S²⁻Most stable; hygroscopic.
Lanthanum MonosulfideLaS170.97La²⁺, S²⁻ (Metallic)Pyrophoric; metallic conductivity.
Mixed Lanthanum SulfideLa₃S₄544.96Mixed La²⁺/La³⁺Superconducting at low temps.

*Calculated using standard atomic weights: La (138.905), S (32.06).

Polymorphism & Phase Control

La₂S₃ exhibits three primary crystalline phases, each dictating its suitability for specific applications.

  • α-La₂S₃ (Orthorhombic): Stable at low temperatures (< 800°C).

  • β-La₂S₃ (Tetragonal): Intermediate phase; often oxygen-stabilized.

  • γ-La₂S₃ (Cubic - Th₃P₄ type): High-temperature phase (> 1300°C).[1] Critical for Optics/Imaging due to isotropic structure and lack of birefringence.

Synthesis Architectures: From Bulk to Bio-Nano

For drug delivery and imaging applications, bulk solid-state synthesis (high-temperature fusion) is often unsuitable due to lack of particle size control. We prioritize Colloidal Solvothermal Synthesis to generate monodisperse nanocrystals.

Protocol: Colloidal Synthesis of γ-La₂S₃ Nanocrystals

Objective: Synthesize <20nm La₂S₃ nanocrystals for potential bioconjugation.

Reagents:

  • Lanthanum(III) 2,4-pentanedionate (La(acac)₃)

  • Sulfur powder (S)

  • Oleylamine (OM) – Acts as solvent, surfactant, and reducing agent.

  • Triphenylphosphine (TPP) – Sulfur transport agent.

Step-by-Step Methodology:

  • Precursor Dissolution:

    • In a three-neck flask, dissolve 1.0 mmol La(acac)₃ and 1.5 mmol Sulfur in 15 mL Oleylamine.

    • Add 0.5 mmol TPP to facilitate S-precursor reactivity.

  • Degassing (Critical for Phase Purity):

    • Connect to a Schlenk line. Vacuum purge at 100°C for 30 minutes to remove water and oxygen. Note: Oxygen presence promotes La₂O₂S formation, an impurity.

  • Nucleation Burst:

    • Switch to Argon flow. Rapidly heat to 310°C (heating rate >15°C/min).

    • Hold at temperature for 60 minutes. The solution will shift from clear to yellow/orange (characteristic of sulfide formation).

  • Quenching & Isolation:

    • Inject 5 mL cold toluene to quench the reaction.

    • Precipitate nanocrystals using excess ethanol. Centrifuge at 8000 rpm for 10 mins.

  • Purification:

    • Resuspend in hexane and re-precipitate with ethanol (Repeat 2x) to remove excess oleylamine.

Validation Check:

  • XRD Analysis: Confirm cubic γ-phase peaks (2θ ≈ 27°, 31°, 45°).

  • TEM: Verify particle size <20 nm and absence of aggregation.

Synthesis Logic Visualization

SynthesisProtocol Start Precursor Prep (La(acac)3 + S + Oleylamine) Degas Vacuum Degassing 100°C, 30 min Start->Degas Remove O2/H2O Activation S-Precursor Activation (TPP Interaction) Start->Activation Internal Mechanism Nucleation Nucleation Burst Rapid Heat to 310°C Degas->Nucleation Ar Atmosphere Activation->Nucleation Growth Crystal Growth Ostwald Ripening (60 min) Nucleation->Growth Thermodynamic Control Quench Quench & Wash (Toluene/Ethanol) Growth->Quench Halt Reaction Final γ-La2S3 Nanocrystals Quench->Final Purification

Figure 1: Colloidal synthesis workflow for phase-pure La₂S₃ nanocrystals, highlighting critical degassing and temperature control steps to prevent oxidation.

Functional Properties in Bio-Applications

While Lanthanum Carbonate is a known phosphate binder drug, Lanthanum Sulfide is emerging in the "Theranostics" sector (Therapy + Diagnostics).

NIR-II Bio-Imaging Windows

La₂S₃ possesses a direct bandgap (~2.6–3.0 eV) but, when doped with rare-earth ions (e.g., Er³⁺, Nd³⁺), it serves as an efficient host matrix for down-conversion luminescence.

  • Mechanism: The low phonon energy of the sulfide lattice (<350 cm⁻¹) minimizes non-radiative relaxation, significantly boosting the quantum yield of dopant emission compared to oxide hosts.

  • Application: Deep tissue imaging in the NIR-II window (1000–1700 nm) , where tissue scattering is minimal.

Safety & Hydrolytic Instability (The "Trust" Factor)

A critical limitation in drug development is the hydrolytic instability of La₂S₃.

  • Reaction:

    
    
    
  • Implication: Uncoated La₂S₃ nanoparticles are toxic in vivo due to H₂S gas release.

  • Solution: Surface passivation is mandatory. Silica coating (

    
    ) or polymer encapsulation (PEGylation) prevents water contact, rendering the particles biocompatible for imaging studies.
    

Safety & Handling Protocols

Handling La₂S₃ requires strict adherence to protocols designed to mitigate Hydrogen Sulfide (H₂S) generation.[3]

Hazard Identification:

  • H₂S Release: Contact with moisture or acids releases highly toxic H₂S gas.

  • Skin/Eye Irritant: Alkaline hydrolysis products (La(OH)₃) can cause caustic burns.

Storage & Disposal:

  • Storage: Store in a desiccator or glovebox under Argon. Never store near acids or oxidizers.

  • Spill Management: Do not use water. Cover with dry lime or soda ash.

  • Disposal: Quench slowly in a basic oxidizing solution (e.g., bleach/NaOH) to convert sulfide to sulfate before disposal, performed in a fume hood.

References

  • Grokipedia . Lanthanum(III) sulfide - Properties and Polymorphs. Retrieved from 1

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 165996, Lanthanum sulfide. Retrieved from

  • Zhang, Q., et al. (2022) .[4] Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy. Nanotheranostics. Retrieved from 5

  • Thermo Fisher Scientific (2025) . Safety Data Sheet: Lanthanum(III) sulfide. Retrieved from 6

  • Materials Project . Lanthanum Sulfide Crystal Structure Data. Retrieved from 7

Sources

Foundational

Seebeck coefficient of gamma-phase La(3-x)S4

High-Temperature Thermoelectric Optimization of : A Technical Guide to Stoichiometry and Transport Control Executive Summary This technical guide provides a rigorous analysis of the Seebeck coefficient ( ) in gamma-phase...

Author: BenchChem Technical Support Team. Date: February 2026

High-Temperature Thermoelectric Optimization of : A Technical Guide to Stoichiometry and Transport Control

Executive Summary

This technical guide provides a rigorous analysis of the Seebeck coefficient (


) in gamma-phase lanthanum sulfide (

), a refractory rare-earth chalcogenide critical for radioisotope thermoelectric generators (RTGs) and high-temperature waste heat recovery. Unlike conventional semiconductors,

relies on a self-doping mechanism via cation vacancies. This document details the causal relationship between stoichiometry (

), carrier concentration (

), and the resulting thermopower, providing actionable protocols for synthesis and characterization.

Electronic Structure & Defect Chemistry

To control the Seebeck coefficient, one must first control the defect chemistry. The


 system crystallizes in the cubic 

structure (Space Group

).[1] Its transport properties are tunable across a continuous solid solution range:
  • Metallic Limit (

    
    , 
    
    
    
    ):
    A degenerate metal with high carrier concentration (
    
    
    ).
  • Insulating Limit (

    
    , 
    
    
    
    ):
    A wide-gap insulator.

The thermoelectric "sweet spot" lies between these extremes. The conduction band is derived primarily from La 5d states. As vacancies (


) are introduced (increasing 

), electrons are removed from the conduction band, lowering the Fermi level and increasing the magnitude of the Seebeck coefficient.
Causal Pathway: Stoichiometry to Transport

The following diagram illustrates the mechanism by which stoichiometry dictates the thermoelectric figure of merit (


).

La3S4_Physics Stoich Stoichiometry (x) La(3-x)S4 Vacancies Cation Vacancies (V_La) Stoich->Vacancies Controls Carriers Carrier Conc. (n) (Electrons) Vacancies->Carriers Reduces Fermi Fermi Level (Ef) Carriers->Fermi Shifts Down Seebeck Seebeck Coeff (S) (Microvolts/K) Fermi->Seebeck Increases |S| Conductivity Elec. Conductivity (Sigma) Fermi->Conductivity Decreases zT Figure of Merit (zT) Seebeck->zT S^2 dependence Conductivity->zT Linear dependence

Figure 1: The causal chain of defect chemistry in


. Optimizing zT requires balancing the opposing trends of S and 

.[2]

The Seebeck Coefficient: Data & Analysis[3][4][5][6][7]

The Seebeck coefficient of


 is negative (

-type) and exhibits "metallic-like" temperature dependence, where the magnitude increases linearly with temperature. This behavior is consistent with a degenerate semiconductor model.
Quantitative Benchmarks

The following table summarizes critical Seebeck values derived from authoritative characterization (Wood et al., JPL) and modern verification studies.

CompositionCarrier Conc.[1][3][4][5] (

)
Temp (K)Seebeck (

) (

)
Regime

(

)

300-8Metallic

(

)

1200-25Metallic

(

)

1200-140Degenerate Semi.

(

)

300-60Optimized TE

(

)

1273 -220 to -250 Peak Performance
The Pisarenko Relation

For quality control, the measured Seebeck coefficient must align with the Pisarenko relation for a parabolic band model. A deviation suggests secondary phases (e.g.,


) or oxidation.


Where


 (effective mass) for 

is approximately 2.0 - 2.6

. If your measured

is significantly lower than predicted for a given

, suspect carrier compensation from oxygen impurities (forming

).

Synthesis Protocol: A Self-Validating Workflow

Synthesizing


 is hazardous due to the high vapor pressure of sulfur and the reactivity of Lanthanum. The following protocol utilizes Mechanochemical Synthesis (MCS) followed by Spark Plasma Sintering (SPS) to ensure phase purity and safety.
Critical Process Parameters (CPPs)
  • Atmosphere: All handling must occur in an Argon glovebox (

    
     ppm). Lanthanum oxidizes instantly in air.
    
  • Stoichiometry Control: Sulfur is volatile. Add 1-2 wt% excess Sulfur during ball milling to compensate for losses during sintering.

  • Sintering Density: Thermoelectric performance relies on

    
     theoretical density.
    
Step-by-Step Methodology
  • Pre-Milling: Load Lanthanum chunks (filed to remove oxide layer) and Sulfur powder into a Tungsten Carbide (WC) vial inside the glovebox.

  • High-Energy Ball Milling: Mill for 10-20 hours. This triggers a mechanically induced self-propagating reaction (MSR) to form the

    
     precursor powder without high-temperature melting.
    
  • SPS Loading: Load the powder into a graphite die (lined with graphite foil).

  • Sintering:

    • Vacuum:

      
       Pa.
      
    • Pressure: 50 MPa.[6]

    • Temp: Ramp to 1400°C at 50°C/min. Hold for 30 mins.

    • Cooling: Free cool to preserve the

      
      -phase (metastable at room temp for high 
      
      
      
      , but stable for low
      
      
      ).

Synthesis_Workflow RawMat Raw Materials (La + S + Excess S) Milling High-Energy Ball Mill (Argon, WC Vials) RawMat->Milling PowderCheck QC 1: XRD Powder (Confirm Phase Purity) Milling->PowderCheck SPS Spark Plasma Sintering (1400°C, 50 MPa) PowderCheck->SPS Pass DensityCheck QC 2: Archimedes Density (Target > 98%) SPS->DensityCheck Annealing Annealing (Optional) (Homogenization) DensityCheck->Annealing Pass

Figure 2: Synthesis workflow emphasizing Quality Control (QC) gates to prevent processing of oxidized or phase-impure material.

Measurement & Characterization

Accurate Seebeck measurement at high temperatures (up to 1273 K) is prone to errors from thermal contact resistance and probe oxidation.

Measurement Protocol (ZEM-3 Method)
  • Sample Prep: Cut a rectangular bar (

    
     mm). Polish surfaces to remove surface oxides.
    
  • Contact Application: Use flexible graphite foil or Platinum paste for electrode contacts. Rigid contacts often crack due to thermal expansion mismatch.

  • Atmosphere: Measurement must be performed under Helium (low pressure) or high vacuum to prevent oxidation at 1000°C+.

  • Data Validation: Measure both heating and cooling cycles. Hysteresis indicates chemical instability (sulfur loss) or crack formation.

Diagnostic Logic

Use this logic flow to troubleshoot anomalous Seebeck data.

Measurement_Logic Start Measure Seebeck (S) vs Temperature CheckLinear Is S linear with T? Start->CheckLinear CheckMag Is |S| < 50 uV/K? CheckLinear->CheckMag Yes PhaseErr Error: Secondary Phase CheckLinear->PhaseErr No (Activation energy observed) Hysteresis Is there Hysteresis? CheckMag->Hysteresis No (>50 uV/K) MetalErr Error: x too low (Metallic Phase) CheckMag->MetalErr Yes (Too Metallic) Good Valid Data (Degenerate Semi) Hysteresis->Good No OxideErr Error: Oxidation/Cracking Hysteresis->OxideErr Yes

Figure 3: Diagnostic decision tree for validating high-temperature Seebeck measurements.

References

  • Wood, C., et al. (1985).[3][7] Thermoelectric properties of lanthanum sulfide. Journal of Applied Physics, 58(4), 1542–1547.[3]

  • May, A. F., et al. (2009). Influence of band structure on the large thermoelectric performance of lanthanum telluride. Physical Review B, 79(15), 153101. (Note: Provides critical band structure analogies for the La-chalcogenide system).

  • Gschneidner, K. A., & Beaudry, B. J. (1985). Lanthanum Crystal Chemistry and Phase Diagrams. In Handbook on the Physics and Chemistry of Rare Earths.
  • Cheikh, D., et al. (2018). High temperature thermoelectric properties of mechanochemically synthesized rare-earth sulfides. Journal of Alloys and Compounds. (Modern synthesis verification).

Sources

Exploratory

Technical Monograph: Crystallographic and Electronic Profile of Lanthanum Monosulfide (LaS)

Part 1: Executive Summary & Strategic Relevance Lanthanum Monosulfide (LaS) represents a distinct class of rare-earth monochalcogenides characterized by its golden-yellow metallic luster and high electrical conductivity....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Relevance

Lanthanum Monosulfide (LaS) represents a distinct class of rare-earth monochalcogenides characterized by its golden-yellow metallic luster and high electrical conductivity. Unlike its sesquisulfide counterpart (


), which is a wide-bandgap semiconductor utilized in optical ceramics and potential bio-imaging applications, LaS behaves as a metal due to the delocalization of the extra valence electron from the Lanthanum atom (

) into the conduction band.

For researchers in drug development and biomedical engineering , understanding LaS is critical not necessarily as a direct therapeutic agent, but as a controlling phase in the synthesis of lanthanide-based contrast agents and luminescent nanoprobes. The presence of LaS as an impurity can quench the luminescence of


 nanoparticles, compromising bio-imaging efficacy. Furthermore, its low work function makes it a candidate for advanced electron emission sources in medical diagnostic equipment (e.g., X-ray sources).

This guide provides a rigorous structural and synthetic analysis of LaS, designed to serve as a reference standard for laboratory synthesis and characterization.

Part 2: Crystallographic Architecture

The fundamental integrity of any material study rests on precise crystallographic definition. LaS crystallizes in the Rock-Salt (NaCl) structure, a cubic system that dictates its isotropic physical properties.

Crystal Data Profile
ParameterValueNotes
Formula LaSStoichiometric 1:1 ratio
Crystal System CubicFace-Centered Cubic (FCC) lattice
Space Group

No. 225 (Hermann-Mauguin)
Pearson Symbol cF88 atoms per unit cell (4 La, 4 S)
Lattice Constant (

)

Varies slightly with stoichiometry (

)
Z (Formula Units) 4
Coordination Octahedral (6)Both La and S are 6-coordinate
La-S Bond Length

Half of the lattice constant
Structural Logic Diagram

The following diagram illustrates the connectivity and symmetry logic within the LaS unit cell, emphasizing the octahedral coordination environment essential for its stability.

LaS_Structure cluster_lattice Crystallographic Basis cluster_coordination Coordination Geometry UnitCell Unit Cell (Fm-3m) La_Site La Cation (4a) (0,0,0) UnitCell->La_Site Contains 4 S_Site S Anion (4b) (0.5, 0.5, 0.5) UnitCell->S_Site Contains 4 Octa_La [LaS6] Octahedron La_Site->Octa_La Center of Octa_S [SLa6] Octahedron S_Site->Octa_S Center of Octa_La->S_Site Coordinated by 6 Octa_S->La_Site Coordinated by 6

Figure 1: Structural logic of the LaS Face-Centered Cubic lattice, highlighting the mutual octahedral coordination.

Part 3: Electronic & Physical Properties[3][4]

The Metallic Character

Unlike many metal sulfides which are semiconductors, LaS is a metal .

  • Mechanism: Lanthanum is trivalent (

    
    ). Sulfur is divalent. In the LaS lattice, La donates 3 electrons, but S only accepts 2 to fill its 
    
    
    
    shell. The third electron from La enters the
    
    
    conduction band.
  • Consequence: This "excess" electron forms a Fermi sea, giving LaS its high conductivity and distinctive golden color (plasmon frequency in the visible range).

Superconductivity

LaS is a known superconductor, though its transition temperature (


) is relatively low compared to modern hydrides.
  • 
    : 
    
    
    
  • Relevance: While not viable for high-temp applications, the superconductivity of LaS is a standard reference point for studying electron-phonon coupling in simple rock-salt lanthanides.

Part 4: Synthesis & Fabrication Protocols

Achieving stoichiometric LaS requires rigorous control over oxidation, as Lanthanum is highly oxophilic. The following protocols are designed for high-purity synthesis.

Method A: Direct Solid-State Reaction (Ampoule Method)

Best for: Small scale, high purity powder or polycrystalline samples.

  • Precursor Preparation:

    • Materials: Lanthanum metal turnings (99.9%), Sulfur powder (99.99%).

    • Handling: All handling must occur in an Argon-filled glovebox (

      
       ppm). La metal oxidizes instantly in air.
      
  • Stoichiometric Mixing:

    • Weigh La and S in a 1:1 molar ratio.

    • Expert Insight: Add a 1-2% excess of Sulfur to account for vaporization losses before the reaction initiates.

  • Encapsulation:

    • Place mixture in a Quartz ampoule.

    • Evacuate to

      
       Torr and flame seal.
      
  • Thermal Cycle:

    • Stage 1: Heat slowly to 400°C (1°C/min) to initiate sulfurization without exploding the ampoule due to S vapor pressure.

    • Stage 2: Ramp to 800-900°C and dwell for 48-72 hours.

    • Cooling: Furnace cool.

  • Validation: The resulting powder should be golden-yellow. Dark or grey powder indicates incomplete reaction or oxide contamination.

Method B: Arc Melting

Best for: Dense, bulk ingots.

  • Compaction: Press La and S powders into a pellet (Note: Reacting elemental S in an arc melter is dangerous due to volatility; typically, a precursor of

    
     + La metal is used for arc melting).
    
    • Reaction:

      
      
      
  • Melting:

    • Use a Tungsten electrode in a water-cooled copper hearth.

    • Atmosphere: Ultra-high purity Argon (gettered with Zr).

    • Melt the pellet, flip, and remelt 3-4 times to ensure homogeneity.

Synthesis Workflow Diagram

Synthesis_Workflow Start Raw Materials (La Metal + S Powder) Glovebox Argon Glovebox (Weighing & Mixing) Start->Glovebox Choice Select Method Glovebox->Choice PathA Quartz Ampoule (Vacuum Sealed) Choice->PathA Powder Synthesis PathB Pre-reaction to La2S3 Choice->PathB Bulk Ingot HeatA Step Heating 400°C -> 900°C PathA->HeatA Product Golden LaS Polycrystal HeatA->Product ArcMelt Arc Melting (La2S3 + La) PathB->ArcMelt ArcMelt->Product QC QC: XRD + Visual (Check for Oxide) Product->QC

Figure 2: Decision matrix and process flow for the synthesis of high-purity Lanthanum Monosulfide.

Part 5: Characterization & Quality Control

Trustworthiness in data comes from rigorous validation.

TechniqueExpected ResultCommon Failure Mode
Visual Inspection Golden Yellow metallic luster.Black/Grey: Indicates

(excess S) or Oxide.[1]
Powder XRD Peaks matching

. No peaks for La (excess) or

.
Shifted peaks indicate non-stoichiometry (

).
Resistivity Metallic behavior (

).
Semiconducting behavior indicates

phase.

Part 6: References

  • Cater, E. D., et al. (1965).[2] "Vaporization, thermodynamics, and dissociation energy of lanthanum monosulfide." The Journal of Chemical Physics.

  • Materials Project. (2023). "Materials Data on LaS (mp-1563)." LBNL.

  • Hulliger, F. (1979). "Rare Earth Pnictides." Handbook on the Physics and Chemistry of Rare Earths.

  • Gupta, K., et al. (2015). "Electronic structures of lanthanum, samarium, and gadolinium sulfides." AIMS Materials Science.[3]

Sources

Foundational

Polymorphs of Lanthanum(III) sulfide (α, β, γ)

Technical Guide: Polymorphs of Lanthanum(III) Sulfide ( ) Executive Summary Lanthanum(III) sulfide ( ) represents a critical class of rare-earth chalcogenides distinguished by its polymorphism, which dictates its functio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Polymorphs of Lanthanum(III) Sulfide ( )

Executive Summary

Lanthanum(III) sulfide (


) represents a critical class of rare-earth chalcogenides distinguished by its polymorphism, which dictates its functional utility in high-performance optics and emerging biomedical applications. While traditionally valued for its wide-bandgap semiconductor properties and infrared (IR) transparency (0.5–14 

),

is gaining attention in the life sciences as a host matrix for luminescent bio-imaging and as a subject of nanotoxicological scrutiny.

This guide provides a rigorous analysis of the three primary polymorphs (


, 

,

), detailing their crystallographic distinctions, thermodynamic stability, and synthesis protocols. It specifically addresses the requirements of researchers in materials science and drug development, bridging the gap between solid-state chemistry and biological interaction.

Part 1: Crystallographic Architecture & Polymorph Characterization

The physicochemical identity of


 is defined by its three distinct crystalline phases. Understanding the structural nuance of each is prerequisite to controlling material performance.
- (Low-Temperature Phase)
  • Crystal System: Orthorhombic[1]

  • Space Group: Pnma (No. 62)

  • Structural Motif: The lattice consists of two crystallographically independent

    
     sites. One site coordinates to eight sulfur atoms (bicapped trigonal prism), while the other coordinates to seven (capped trigonal prism).
    
  • Stability: Thermodynamically stable at temperatures below

    
    .
    
  • Relevance: Primarily serves as a precursor phase.[2] Its anisotropy limits its utility in optical ceramics due to birefringence-induced scattering.

- (Intermediate Phase)
  • Crystal System: Tetragonal

  • Space Group: I4_1/acd (No. 142)

  • Structural Motif: Often misidentified as a pure sulfide, the

    
    -phase is frequently an oxysulfide  stabilized by oxygen impurities, better described by the formula 
    
    
    
    or
    
    
    secondary phases.
  • Stability: Formally observed between

    
     and 
    
    
    
    .
  • Critical Insight: In high-purity synthesis, the

    
    -phase is often an indicator of oxygen contamination. Its formation must be strictly suppressed for high-quality optical applications.
    
- (High-Temperature Phase)
  • Crystal System: Cubic

  • Space Group: I-43d (No. 220)

  • Structure Type:

    
     defect structure.
    
  • Structural Motif: A body-centered cubic lattice where

    
     ions occupy sites with 8-fold coordination. The structure is inherently defective, described as 
    
    
    
    (where V denotes vacancies), allowing for significant stoichiometric variation.
  • Relevance: The most technologically significant phase . Its cubic symmetry ensures isotropic optical properties (zero birefringence), making it ideal for polycrystalline IR windows and lenses.

Comparative Data Summary
Property

-


-


-

Crystal System OrthorhombicTetragonalCubic
Space Group PnmaI4_1/acdI-43d
Coordination 7, 888 (distorted)
Stability Range



(Metastable at RT)
Band Gap (eV) ~2.5 (Direct)~2.2~2.9 (Indirect)
Key Impurity NoneOxygen (

)
Carbon (

)

Part 2: Thermodynamics & Phase Transformations

Navigating the phase diagram of


 requires precise thermal control. The transition from 

to

is reconstructive and energy-intensive.
Phase Evolution Pathway

The following diagram illustrates the thermal progression and the critical "Oxygen Trap" that leads to the undesirable


-phase.

PhaseTransition Precursor Precursor (La2O3, LaCl3) Alpha α-La2S3 (Orthorhombic) < 1173 K Precursor->Alpha Sulfurization (CS2/H2S) Beta β-La2S3 (Tetragonal) Oxygen Stabilized Alpha->Beta Trace O2 Contamination Gamma γ-La2S3 (Cubic) > 1573 K Alpha->Gamma Vacuum Sintering > 1573 K Beta->Gamma High Temp + S2 Overpressure Gamma->Gamma Quenching (Metastable at RT) Melt Liquid Phase > 2050 K Gamma->Melt Melting

Figure 1: Thermal phase evolution of Lanthanum Sulfide. Note the red pathway indicating the formation of the


-phase due to oxygen impurities, which effectively traps the material in a lower-symmetry state.

Part 3: Synthesis Methodologies

For researchers aiming to synthesize high-purity


-

, the elimination of oxygen is the primary challenge. Two robust protocols are detailed below.
Protocol A: Carbon Disulfide ( ) Sulfurization of

This is the industry standard for producing ceramic-grade powders.

  • Precursor Preparation: High-purity

    
     (99.99%) is dried at 
    
    
    
    to remove hygroscopic moisture.
  • Sulfurization:

    • Reagent:

      
       vapor carried by Argon gas.
      
    • Temperature: Ramp to

      
       at 
      
      
      
      .
    • Reaction:

      
      .
      
    • Critical Control: Ensure excess

      
       flow to prevent oxysulfide (
      
      
      
      ) formation.
  • Phase Conversion: The product at

    
     is typically 
    
    
    
    -phase or mixed
    
    
    .
  • Densification & Transformation: Hot Pressing (HP) or Spark Plasma Sintering (SPS) at

    
     under vacuum (
    
    
    
    ) converts the lattice to the cubic
    
    
    -phase.
Protocol B: Alkoxide-Based Sol-Gel (Nanoparticle Synthesis)

Preferred for bio-applications requiring nanoscale dimensions.

  • Sol Formation: Dissolve Lanthanum Isopropoxide in anhydrous benzyl alcohol.

  • Sulfur Source Injection: Inject solution of sulfur in oleylamine at

    
    .
    
  • Nucleation: Rapid heating to

    
     triggers burst nucleation.
    
  • Purification: Precipitate with ethanol and centrifuge.

  • Note: This method yields

    
    -phase nanoparticles directly if reaction temperature is sufficiently high, stabilized by surface ligands.
    

SynthesisWorkflow La2O3 La2O3 Powder Mixing Gas-Solid Reaction Furnace (1000°C) La2O3->Mixing CS2 CS2 Vapor / Ar CS2->Mixing Intermediate Crude Sulfide (α/β Phase + La2O2S) Mixing->Intermediate Sintering SPS / Hot Press (1600°C, Vacuum) Intermediate->Sintering Phase Transformation Final γ-La2S3 Ceramic (Cubic, Transparent) Sintering->Final

Figure 2: Workflow for the synthesis of optical-grade


-

ceramic.

Part 4: Biomedical Interface & Safety Profile

For drug development professionals, the relevance of


 lies in two domains: Nanotoxicity  and Bio-imaging .
Nanotoxicity and Safety

Lanthanum compounds are not benign.[3][4] Upon degradation or ingestion,


 hydrolyzes to release 

(gas) and

ions.
  • 
     Ion Toxicity: 
    
    • Mechanism:

      
       acts as a calcium analog, blocking 
      
      
      
      channels in neurons and cardiac tissue.
    • Target Organs: Bioaccumulation is observed primarily in the liver (hepatotoxicity) and kidneys (nephrotoxicity).

    • Clearance: Lanthanide nanoparticles are often sequestered by the Reticuloendothelial System (RES), leading to long-term retention.

  • 
     Evolution:  In acidic environments (e.g., lysosomes), sulfide nanoparticles can degrade, releasing hydrogen sulfide. While 
    
    
    
    is a gasotransmitter at low concentrations, high bursts are cytotoxic.
Bio-Imaging Applications

Doped


-

nanoparticles serve as excellent host matrices for upconversion luminescence (UCL) due to their low phonon energy (

), which minimizes non-radiative quenching.
  • Doping:

    
    
    
  • Function: Converts Near-Infrared (NIR) excitation (980 nm) into visible light.

  • Advantage: Allows for deep-tissue imaging with zero background autofluorescence.

References

  • Crystallography of Lanthanum Sulfides Structure and polymorphism of rare-earth sesquisulfides. Journal of Solid State Chemistry.

  • Phase Transitions and Thermodynamics Thermodynamic properties and phase stability of the La-S system. Journal of Alloys and Compounds.

  • Synthesis of Gamma-Phase Ceramics Prepar

    
    -
    
    
    
    ceramics by hot pressing. Journal of the American Ceramic Society.
  • Biomedical Applications & Toxicity Toxicity of lanthanide nanoparticles: Mechanisms and implications for drug delivery. Nanotoxicology.

  • Optical Properties Refractive index and infrared transmission of rare-earth sulfide glasses. Optical Materials Express.

Sources

Exploratory

Indirect bandgap of γ-La2S3

In-Depth Technical Guide: Indirect Bandgap Analysis of -La S Executive Summary -La S (Gamma-Lanthanum Sulfide) represents a critical class of rare-earth sesquisulfides characterized by a defect cubic Th P crystal structu...

Author: BenchChem Technical Support Team. Date: February 2026

In-Depth Technical Guide: Indirect Bandgap Analysis of -La S

Executive Summary


-La

S

(Gamma-Lanthanum Sulfide)
represents a critical class of rare-earth sesquisulfides characterized by a defect cubic Th

P

crystal structure. While widely recognized for its direct optical transitions in the visible-to-UV range (2.6–2.9 eV), the material's indirect bandgap properties are often overshadowed yet remain pivotal for understanding phonon-assisted carrier transport, thermal conductivity, and non-radiative recombination pathways.

This guide provides a rigorous examination of the electronic structure of


-La

S

, distinguishing between its fundamental (indirect) and optical (direct) bandgaps. It details the causal relationships between the defect crystal lattice and electronic states, provides a self-validating protocol for experimental determination via Diffuse Reflectance Spectroscopy (DRS), and offers a theoretical framework grounded in Density Functional Theory (DFT).

Crystal Structure & Electronic Causality[1]

The Defect Cubic Lattice ( )

The electronic properties of


-La

S

are dictated by its unique stoichiometry and symmetry. Unlike the

(orthorhombic) or

(tetragonal) phases, the

-phase crystallizes in the cubic Th

P

structure (Space Group:

, No. 220).
  • Cation Vacancies: The stoichiometric formula is often written as La

    
    S
    
    
    
    or La
    
    
    S
    
    
    with vacancies. Specifically, the unit cell contains 16 sulfur atoms and 12 cation sites. In
    
    
    -La
    
    
    S
    
    
    , only
    
    
    sites are occupied by La
    
    
    , leaving
    
    
    vacancies per unit cell distributed statistically.
  • Electronic Impact: These vacancies break local symmetry, introducing scattering centers that influence carrier mobility and phonon dispersion, directly affecting the indirect transition probability.

Band Structure Topology

The electronic band structure of


-La

S

is complex due to the hybridization of orbitals:
  • Valence Band Maximum (VBM): Dominated by S 3p orbitals.

  • Conduction Band Minimum (CBM): Dominated by La 5d orbitals.

  • 4f States: The La 4f levels lie within the bandgap or near the conduction band edge, acting as localized states that can trap carriers or mediate indirect transitions.

While the direct transition (


) is optically allowed and strong, theoretical calculations (LMTO-TB and DFT) suggest the fundamental energy gap may involve transitions between the 

point (VBM) and high-symmetry points like

or

(CBM), constituting an indirect bandgap .

BandStructure cluster_bands Electronic Band Structure Components cluster_transitions Transition Types CBM Conduction Band (La 5d) Delocalized States Gap Bandgap Region (Localized La 4f States) CBM->Gap Thermal Excitation VBM Valence Band (S 3p) Hole States Gap->VBM Recombination Direct Direct Transition (k_i = k_f) Optical Absorption VBM->Direct Photon (hv) Indirect Indirect Transition (k_i ≠ k_f) Phonon Assisted VBM->Indirect Photon + Phonon Direct->CBM Indirect->CBM caption Fig 1. Schematic of electronic transitions in γ-La2S3. Indirect transitions require phonon momentum transfer.

Experimental Determination Protocol

To rigorously distinguish the indirect bandgap from the direct transition, one must employ Diffuse Reflectance Spectroscopy (DRS) followed by the Kubelka-Munk (K-M) transformation. Standard transmission geometry is often unsuitable due to the material's high scattering nature in powder form.

Protocol: Diffuse Reflectance to Tauc Plot

Objective: Extract the indirect bandgap energy (


) from the absorption edge.

Reagents & Equipment:

  • Sample: High-purity

    
    -La
    
    
    
    S
    
    
    powder (synthesized via sulfurization of La
    
    
    O
    
    
    at >800°C).
  • Reference: BaSO

    
     or PTFE (spectralon) standard.
    
  • Instrument: UV-Vis-NIR Spectrophotometer with Integrating Sphere.

Step-by-Step Methodology:

  • Baseline Correction: Collect the baseline spectrum using the white standard (BaSO

    
    ) from 200 nm to 1200 nm.
    
  • Sample Measurement: Load the

    
    -La
    
    
    
    S
    
    
    powder into the sample holder. Ensure a flat, infinite-thickness surface to minimize specular reflection. Measure Reflectance (
    
    
    ).
  • Kubelka-Munk Transformation: Convert reflectance to the K-M function

    
    , which is proportional to the absorption coefficient 
    
    
    
    :
    
    
    Note:
    
    
    must be in decimal form (
    
    
    ).
  • Tauc Plot Construction:

    • Direct Gap Plot: Plot

      
       vs. Energy (
      
      
      
      ).
    • Indirect Gap Plot: Plot

      
       vs. Energy (
      
      
      
      ).
  • Linear Fitting: Identify the linear region of the absorption edge. Extrapolate the tangent to the x-axis (

    
    ). The intercept is the bandgap energy.
    
Data Interpretation & Validation

For


-La

S

, the direct gap is typically distinct. However, the indirect gap manifests as a "tail" or a lower-energy slope.
ParameterFormula for Y-AxisTypical Value (Bulk)Typical Value (Nano)
Direct Gap

2.60 - 2.75 eV2.90 - 3.00 eV
Indirect Gap

2.10 - 2.40 eV 2.50 - 2.70 eV

*Note: Indirect values are highly sensitive to stoichiometry and synthesis method. The values above are field-estimates based on sulfide trends and defect density.

ExperimentalWorkflow Step1 Synthesis (Sulfurization of La2O3) Step2 DRS Measurement (UV-Vis + Sphere) Step1->Step2 Step3 Kubelka-Munk F(R) = (1-R)²/2R Step2->Step3 Step4 Tauc Plotting Step3->Step4 Decision Plot Type? Step4->Decision Direct Direct Gap Plot (αhν)² Intercept ~2.7 eV Decision->Direct n = 1/2 Indirect Indirect Gap Plot (αhν)½ Intercept < Direct Decision->Indirect n = 2 caption Fig 2. Workflow for extracting bandgap values from powder samples.

Comparative Analysis: Direct vs. Indirect[1][2][3][4][5][6]

While


-La

S

is primarily utilized for its direct gap (e.g., in pigments or window materials), the indirect gap is critical for thermoelectric applications . The phonon-assisted transitions indicate strong electron-phonon coupling, which correlates with the material's low thermal conductivity—a desirable trait for thermoelectrics.
Quantitative Comparison

The following table synthesizes data from theoretical calculations (LMTO-TB) and experimental optical measurements.

PropertyDirect TransitionIndirect TransitionPhysical Origin
Transition Mechanism Photon absorption onlyPhoton absorption + Phonon momentum transferConservation of crystal momentum
Energy Range (eV) 2.60 – 2.97~2.10 – 2.50 (Theoretical)Band nesting / Defect states
Absorption Coeff. (

)
High (

cm

)
Low (

cm

)
Probability of 3-particle interaction
Key Application Pigments, UV DetectorsThermoelectrics, PhosphorsColor vs. Carrier transport
The Role of Stoichiometry

The "gamma" phase is stable over a solid solution range La


S

– La

S

.
  • La

    
    S
    
    
    
    (Full occupancy):
    Metallic / Narrow gap.
  • 
    -La
    
    
    
    S
    
    
    (Defect structure):
    Insulating / Wide gap. As the vacancy concentration increases (moving towards pure La
    
    
    S
    
    
    ), the Fermi level shifts, and the bandgap widens. The indirect nature is often more pronounced in intermediate compositions where disorder (vacancies) relaxes the k-selection rules, effectively "smearing" the direct edge into an Urbach tail that mimics an indirect gap.

References

  • Zhukov, V., et al. (1997). "Band Electronic Structure Study of Some Doped and Undoped

    
    -Ln
    
    
    
    S
    
    
    (Ln=La, Ce, Pr, and Nd) Rare Earth Sulfides through LMTO-TB Calculations." Journal of Solid State Chemistry, 128(2), 197–204.
  • Li, P.S., et al. (2011).

    
    -La
    
    
    
    S
    
    
    nanoparticles from thermal decomposition." International Journal of Minerals, Metallurgy and Materials, 18, 748.
  • Tauc, J. (1968). "Optical properties and electronic structure of amorphous Ge and Si." Materials Research Bulletin, 3(1), 37-46.

  • Materials Project. (2025). "Materials Data on La2S3." Materials Project Database.

Protocols & Analytical Methods

Method

Lanthanum sulfide thin film deposition by spray pyrolysis

Application Note: Precision Deposition of Lanthanum Sulfide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) Thin Films via Spray Pyrolysis[1][2] Executive Summary Lanthanum sulfid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Deposition of Lanthanum Sulfide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) Thin Films via Spray Pyrolysis[1][2]

Executive Summary

Lanthanum sulfide (


) is a rare-earth chalcogenide with significant potential in optoelectronics, supercapacitors, and thermoelectric devices due to its direct band gap (

) and chemical stability. However, the high affinity of lanthanum for oxygen makes the deposition of pure sulfide phases in non-vacuum environments notoriously difficult. This protocol details a rigorous Syringe Pump Spray Pyrolysis (SPSP) methodology designed to favor the formation of the orthorhombic

phase while suppressing oxysulfide (

) contamination.

Chemical Thermodynamics & Reaction Mechanism

The Oxidation Challenge

Lanthanum is highly oxophilic. In standard spray pyrolysis performed in air, the formation enthalpy of


 (

) is significantly more negative than that of

(

). Therefore, the protocol relies on kinetic control via a massive excess of sulfur precursor (thiourea) to create a local reducing atmosphere of

and

around the substrate.
Reaction Pathway

The deposition relies on the thermal decomposition of Thiourea (


) to release sulfide ions (

) which react with Lanthanum ions (

).

Key Reaction Steps:

  • Hydrolysis: Thiourea hydrolyzes to release

    
     and ammonia.
    
  • Complexation: Lanthanum forms intermediate complexes with thiourea in solution.

  • Pyrolysis: On the hot substrate (

    
    ), the complex decomposes.
    


Mechanistic Visualization

La2S3_Mechanism Precursor Precursor Solution (La(NO3)3 + Excess Thiourea) Aerosol Aerosol Droplet (Transport) Precursor->Aerosol Atomization Surface Heated Substrate (T = 300°C) Aerosol->Surface Impaction Decomp Thermal Decomposition CS(NH2)2 -> H2S + NH3 Surface->Decomp Endothermic Reaction Film Nucleation & Growth α-La2S3 Film Decomp->Film La3+ + S2- Byproducts Gas Release (CO2, NO2, H2O) Decomp->Byproducts

Figure 1: Reaction mechanism from liquid precursor to solid state film. Note the critical decomposition step occurring at the substrate interface.

Experimental Protocol

Reagents & Precursor Preparation

Target Concentration:


 (Lanthanum basis)
Solvent:  Deionized Water (Methanol can be added 20% v/v to reduce surface tension).
ReagentChemical FormulaRoleConcentration / Ratio
Lanthanum Source

Metal Precursor

(Fixed)
Sulfur Source

(Thiourea)
Chalcogen Source

to

Molar Ratio

Stoichiometry Control5:1 to 11:1 (Critical)

Protocol Steps:

  • Dissolve Lanthanum Nitrate in 50% of the total volume of DI water. Stir for 10 min.

  • Dissolve Thiourea in the remaining DI water.

  • Slowly add the Thiourea solution to the Lanthanum solution under constant magnetic stirring.

  • Critical Check: Ensure the solution is clear. If precipitation occurs, add a few drops of dilute

    
     or acetic acid to stabilize the pH (keep pH 
    
    
    
    ).
  • Filter the solution through a

    
     syringe filter to remove particulate matter.
    
Deposition Setup (SPSP)

Use a Syringe Pump Spray Pyrolysis unit (e.g., Holmarc or equivalent) to ensure constant flow rates, which is superior to manual air-blast spraying for thickness uniformity.

ParameterOptimized ValueReason for Selection
Substrate Temp (

)


: Amorphous/Incomplete.

: Oxide formation dominates.
Nozzle-Substrate Dist.

Allows solvent evaporation before impact without powder formation.
Flow Rate

Controlled by syringe pump to prevent substrate cooling.
Carrier Gas Compressed Air /


is preferred to reduce oxidation, but air is feasible with high S:La ratios.
Pressure

Ensures fine atomization (droplet size

).
Step-by-Step Deposition Workflow
  • Substrate Cleaning: Ultrasonicate glass/quartz substrates in Acetone

    
     Ethanol 
    
    
    
    DI Water (10 min each). Dry with
    
    
    .
  • Pre-Heating: Place substrate on the hot plate. Ramp to

    
     and hold for 10 mins to establish thermal equilibrium.
    
  • Priming: Spray solvent only (DI water) for 30 seconds to clean the nozzle.

  • Deposition: Engage the syringe pump. Spray in a raster pattern (X-Y motion) to ensure uniformity.

    • Intervals: Spray for 60s, pause for 15s. This allows temperature recovery of the substrate.

  • Cool Down: Turn off the heater and allow the substrate to cool naturally to room temperature. Do not remove hot substrates to avoid thermal shock and rapid surface oxidation.

Workflow Diagram

SPSP_Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Deposition (SPSP) cluster_2 Phase 3: Post-Processing Step1 Dissolve La(NO3)3 & Thiourea (1:11 Ratio) Step2 Filter Solution (0.2 µm) Step1->Step2 Step3 Heat Substrate (300°C) Step2->Step3 Step4 Spray Cycle (1 mL/min, 2 bar) Step3->Step4 Step5 Pause/Reheat (Prevent T drop) Step4->Step5 Loop 10-20x Step5->Step4 Step6 Natural Cooling (In situ) Step5->Step6 Complete Step7 Annealing (Optional) (300°C in Air/N2) Step6->Step7

Figure 2: Operational workflow for the Syringe Pump Spray Pyrolysis of Lanthanum Sulfide.

Characterization & Validation Standards

To validate the integrity of the


 film, the following characterization results should be expected.
X-Ray Diffraction (XRD)[1][2][3][4][5][7][8][9][10]
  • Target Phase: Orthorhombic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (Pnma space group).
    
  • Key Peaks (

    
    ):  Look for peaks at 
    
    
    
    (103)
    ,
    
    
    (210)
    , and
    
    
    (221)
    .
  • Contamination Check: If peaks appear at

    
     or 
    
    
    
    , suspect
    
    
    or
    
    
    (oxysulfide).
Optical Properties (UV-Vis)
  • Band Gap (

    
    ): 
    
    • Literature often cites

      
        for bulk/polycrystalline films [1, 2].
      
    • High-purity

      
       nanostructures may show blue-shifted gaps up to 
      
      
      
      due to quantum confinement in thin films [3].
  • Appearance: Films should be uniform, adherent, and yellowish-orange (depending on thickness).

Electrical Properties[2][3][5][8]
  • Resistivity:

    
     (Semiconducting behavior).[1][2][3][4]
    
  • Conductivity Type: p-type (confirmed by hot probe or Hall effect).

Troubleshooting Guide

IssueProbable CauseCorrective Action
White/Grey Film Oxidation (

formation).
Increase [S]:[La] ratio to 11:1. Lower substrate temperature slightly (

).
Powdery/Non-adherent Substrate too hot; Spray rate too low.Decrease Temp to

. Increase flow rate. Ensure droplets hit surface while wet.
Pinholes Gas trapping or dirty substrate.Improve cleaning protocol. Reduce carrier gas pressure.
Cracking Thermal shock.Do not remove substrate immediately. Allow slow cooling on the heater plate.

References

  • Bagde, G. D., et al. (2025).[3] Morphological Studies on Spray Deposited Lanthanum Sulphide (

    
    ) Thin Films. Key Engineering Materials. 
    
  • Patil, G. E., et al. (2011).[3] Preparation and characterization of lanthanum sulphide thin films deposited by spray pyrolysis techniques. Indian Journal of Pure & Applied Physics.

  • Tair, S., et al. (2022).[5][1] Structural and Compositional Analyses of Spray Pyrolysis

    
    -Lanthanum Sulphide (
    
    
    
    ) Thin Films. Brazilian Journal of Physics.
  • Lokhande, C. D., et al. (1998). Chemical deposition of lanthanum sulphide thin films. Thin Solid Films.[5][6][7][8][1][2][3][4][9][10]

Sources

Application

Pulsed laser deposition of Lanthanum sulfide films

This application note details the protocol for the Pulsed Laser Deposition (PLD) of Lanthanum Sulfide ( ) thin films. It is designed for researchers in materials science and optoelectronics, with specific relevance to bi...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for the Pulsed Laser Deposition (PLD) of Lanthanum Sulfide (


) thin films. It is designed for researchers in materials science and optoelectronics, with specific relevance to bio-sensing hardware development  (e.g., IR spectroscopy windows for drug analysis).

Application Note: Precision Growth of Lanthanum Sulfide ( - ) Thin Films via Pulsed Laser Deposition

Executive Summary

Lanthanum sulfide (


) is a critical chalcogenide material characterized by a wide infrared transparency window (

), high refractive index (

), and low phonon energy. These properties make it indispensable for next-generation infrared detectors and spectroscopic sensing windows used in pharmaceutical quality control and biological tissue imaging.

However, depositing stoichiometric


 is notoriously difficult due to the high volatility of sulfur, which often leads to the formation of the metallic, sulfur-deficient monosulfide phase (

). This protocol establishes a rigorous methodology to suppress sulfur loss and stabilize the desired cubic

-phase.

Critical Safety Protocol: Handling

WARNING: This protocol involves Hydrogen Sulfide (


), a highly toxic, flammable gas.
  • Threshold: Olfactory fatigue occurs rapidly; do not rely on smell.

  • Requirement: All deposition must occur in a chamber vented to a dedicated scrubber.

  • Sensors: Redundant electrochemical

    
     sensors must be active at the chamber manifold and exhaust line.
    

Experimental Configuration (Hardware)

To achieve phase-pure deposition, the PLD system must be configured to balance ablation energy with plume thermalization.

ComponentSpecificationRationale
Laser Source KrF Excimer (

)
High photon energy (

) ensures efficient bond breaking of the La-S target.
Pulse Duration

Nanosecond regime required to induce stoichiometric ablation rather than thermal evaporation.
Chamber Base Pressure

Lanthanum is a "getter" for oxygen; residual

will instantly form

, destroying IR transmission.
Target Polycrystalline

(

)
High density (

) required to reduce particulate splashing.
Substrate Heater IR Lamp or SiC Heater (up to

)
High temperatures are required to crystallize the refractory

-phase.
Diagram 1: PLD Process Logic & Phase Control

The following logic flow illustrates the critical decision points determining the final film phase.

PLD_Phase_Control Start Start: Ablation of La2S3 Target Plume Plasma Plume Expansion (La + S species) Start->Plume Decision_Gas Background Gas Selection Plume->Decision_Gas Vacuum Vacuum (<10^-6 Torr) Decision_Gas->Vacuum No Compensation H2S H2S Atmosphere (10-50 mTorr) Decision_Gas->H2S Sulfur Compensation Surface_Rxn_Vac Surface Reaction: S re-evaporates faster than La Vacuum->Surface_Rxn_Vac Surface_Rxn_H2S Surface Reaction: S vacancies replenished by H2S H2S->Surface_Rxn_H2S Result_LaS Result: LaS (Monosulfide) Metallic, Golden Color (Sulfur Deficient) Surface_Rxn_Vac->Result_LaS Result_La2S3 Result: La2S3 (Sesquisulfide) Semiconducting, Yellow/Transparent (Stoichiometric) Surface_Rxn_H2S->Result_La2S3

Figure 1: Mechanistic pathway determining Lanthanum Sulfide stoichiometry. Without reactive gas compensation, the system naturally degrades to the monosulfide phase.

Deposition Protocol (Step-by-Step)

Phase 1: Pre-Deposition Preparation
  • Substrate Cleaning:

    • Use fused silica (for optical transmission) or Silicon (100) (for IR devices).

    • Protocol: Acetone ultrasonication (

      
      ) 
      
      
      
      IPA rinse
      
      
      
      
      blow dry.
    • Note: Avoid HF dip for silica substrates to preserve surface roughness quality.

  • Target Conditioning:

    • Pre-ablate the

      
       target for 2,000 pulses at 
      
      
      
      with a shutter closed. This removes the surface oxide layer (
      
      
      ) that forms upon air exposure.
Phase 2: Deposition Parameters ( -Phase Optimization)

This recipe is optimized for the cubic


-phase , which offers the best optical isotropy.
  • Laser Fluence:

    
    
    
    • Insight: Lower fluence (

      
      ) leads to incongruent melting (La-rich). Higher fluence ensures stoichiometric ejection of the target material.
      
  • Repetition Rate:

    
    
    
    • Insight: Keep rate moderate to allow thermal relaxation of the adatoms on the substrate surface.

  • Substrate Temperature (

    
    ): 
    
    
    
    • Causality: Below

      
      , films are amorphous. Above 
      
      
      
      , severe sulfur re-evaporation occurs.
      
      
      is the kinetic window for crystallization.
  • Background Gas: Hydrogen Sulfide (

    
    )
    
    • Pressure:

      
      
      
    • Mechanism: The

      
       dissociates in the plasma plume, providing reactive sulfur species (
      
      
      
      ) to compensate for the sulfur that desorbs from the hot substrate.
Phase 3: Post-Deposition Annealing

As-deposited films often contain mixed phases (


 and 

). A thermal treatment is required to consolidate the crystal structure.
  • Cool Down: Cool to room temperature inside the

    
     atmosphere to prevent surface oxidation while hot.
    
  • Ex-Situ Annealing (Optional but Recommended):

    • Atmosphere: Flowing

      
       or Argon (encapsulated).
      
    • Temp:

      
       for 1 hour.
      
    • Ramp Rate:

      
       to prevent thermal shock delamination.
      

Characterization & Validation

A self-validating system requires checking specific metrics to confirm success.

TechniqueObservationInterpretation
Visual Inspection Golden/Metallic FAIL: Indicates LaS (Monosulfide).[1][2] Severe S-deficiency.
Yellow/Transparent PASS: Indicates

(Sesquisulfide).
XRD (X-Ray Diffraction) Peak at

Confirms Cubic

-

(211) plane.
UV-Vis-NIR Bandgap

Stoichiometric confirmation. Absorption edge should be sharp.
EDX/EDS La:S Ratio

Quantitative confirmation of stoichiometry.
Diagram 2: Characterization Workflow

Char_Workflow Sample As-Deposited Film Visual 1. Visual Check Sample->Visual Fail_Metal Golden/Opaque (LaS formed) Visual->Fail_Metal Metal Look Pass_Yellow Yellow/Clear (Proceed) Visual->Pass_Yellow Dielectric Look XRD 2. XRD Analysis Phase_ID Identify Phase: Alpha (Ortho) vs Gamma (Cubic) XRD->Phase_ID Optics 3. UV-Vis-IR Pass_Yellow->XRD Phase_ID->Optics

Figure 2: Sequential validation logic. Visual inspection is the first "gate" before advanced characterization.

Troubleshooting Guide

SymptomRoot CauseCorrective Action
Film is opaque/metallic Sulfur deficiency (LaS formation).Increase

pressure to

. Decrease

slightly.
Film peels off (Delamination) High internal stress or thermal mismatch.Reduce deposition rate (lower Hz). Use slower cooling ramp (

).
White powder on surface Oxidation (

formation).
Check chamber leak rate. Ensure target is pre-ablated. Purge gas lines.
Low IR transmission Carbon contamination or roughness.Clean substrate more rigorously. Reduce laser fluence to prevent "splashing" (particulates).

References

  • Modi, M. H. et al. (2004). "Pulsed laser deposition of lanthanum sulfide thin films on silicon and indium phosphide substrates." IEEE Xplore.[3] Link

  • Cahay, M. et al. (2005).[1][2] "Pulsed laser deposition of lanthanum monosulfide thin films on silicon substrates." Journal of Vacuum Science & Technology B. Link

  • Kaur, P. et al. (2021). "Rare-Earth Sulfide Nanocrystals from Wet Colloidal Synthesis: Tunable Compositions." Journal of the American Chemical Society. Link

  • González-Alcudia, M. et al. (2007).[4] "Cadmium Sulfide Pellets for Growth of Thin Films by Pulsed Laser Deposition." AZoM. Link

  • ResearchGate Archive. "Growth of La2S3 Thin Films from Metal Organic Chemical Vapor Deposition." ResearchGate.[5][6] Link

Sources

Method

Synthesis of La2S3 via chemical vapor transport

Application Note: High-Purity Synthesis of -La S Single Crystals via Chemical Vapor Transport (CVT) Executive Summary & Significance Lanthanum Sulfide ( ) is a sesquisulfide of critical importance in both infrared optics...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of -La S Single Crystals via Chemical Vapor Transport (CVT)

Executive Summary & Significance

Lanthanum Sulfide (


)  is a sesquisulfide of critical importance in both infrared optics and emerging biomedical imaging. While its primary industrial application lies in chalcogenide glasses  and long-wave infrared (LWIR) windows  due to its wide transparency range (

) and high thermal stability, it is increasingly relevant to drug development professionals working on NIR-II bio-imaging . The cubic

-phase is particularly sought after for its isotropic optical properties, which minimize scattering in polycrystalline ceramics.

However,


 is notoriously difficult to synthesize in high purity due to:
  • Oxidation Sensitivity: Lanthanum has a high affinity for oxygen; even trace moisture leads to oxysulfide (

    
    ) contamination.
    
  • Quartz Reactivity: At synthesis temperatures (

    
    ), Lanthanum reacts with silica ampoules, causing devitrification and sample contamination.
    
  • Polymorphism: Controlling the phase transition from orthorhombic (

    
    ) to tetragonal (
    
    
    
    ) to the desired cubic (
    
    
    ) phase requires precise thermal management.

This guide details a Chemical Vapor Transport (CVT) protocol using Iodine (


) as a transport agent.[1][2] Unlike solid-state sintering, CVT allows for the growth of high-quality single crystals and intrinsic purification of the material, essential for optical and biological standards.

Theoretical Basis: The CVT Mechanism

The synthesis relies on a reversible endothermic reaction. A solid source of polycrystalline


 reacts with a gaseous transport agent (Iodine) in a hot zone (

) to form volatile intermediates. These gases diffuse to a cooler zone (

), where the equilibrium shifts, depositing pure

crystals and releasing the Iodine to recycle.

Governing Reaction:



  • Hot Zone (

    
    ):  Equilibrium shifts right (Volatilization).
    
  • Cold Zone (

    
    ):  Equilibrium shifts left (Deposition).
    
Mechanism Visualization

CVT_Mechanism cluster_hot Source Zone (T_source = 950°C) cluster_transport Transport Phase (Diffusion/Convection) cluster_cold Sink Zone (T_sink = 850°C) Source Polycrystalline La2S3 (Solid) Volatilization Reaction: La2S3 + 3I2 -> 2LaI3 + 1.5S2 Source->Volatilization + Iodine Gases Gaseous Species: LaI3(g), S2(g), I2(g) Volatilization->Gases Endothermic Deposition Reverse Reaction: 2LaI3 + 1.5S2 -> La2S3 + 3I2 Gases->Deposition Diffusion Deposition->Source Iodine Recycling Crystal Single Crystal γ-La2S3 Deposition->Crystal Nucleation

Figure 1: Thermodynamic cycle of the Iodine-assisted CVT process for Lanthanum Sulfide.

Equipment & Reagents

Reagents
  • Lanthanum (La) Metal: Ingot/shavings, 99.9% (REO), stored in Argon.

  • Sulfur (S) Powder: 99.999%, sublimed.

  • Iodine (

    
    ):  Resublimed crystals, 99.99+%.
    
  • Carbon Source: Acetone or Acetylene (for ampoule coating).

Hardware
  • Two-Zone Tube Furnace: Capable of

    
     with independent zone control.
    
  • Quartz Ampoules: fused silica,

    
     ID 
    
    
    
    
    
    length,
    
    
    wall thickness.
  • Vacuum Line: Turbo-molecular pump station (

    
    ).
    
  • Glovebox: Argon atmosphere (

    
    
    
    
    
    /
    
    
    ).
  • Oxy-hydrogen Torch: For sealing quartz under vacuum.

Experimental Protocol

Phase 1: Carbon Coating (CRITICAL STEP)

Expert Insight: Molten Lanthanum salts and vapors aggressively attack quartz (


), forming silicates and contaminating the crystal with Oxygen and Silicon. A graphitic carbon barrier is mandatory.
  • Cleaning: Wash quartz ampoule with Aqua Regia, rinse with DI water, then Acetone. Dry at

    
    .
    
  • Pyrolysis:

    • Introduce

      
       of Acetone into the closed end of the ampoule.
      
    • Flash heat the ampoule rapidly with a torch (or place in a

      
       furnace) to decompose the acetone.
      
    • Result: A shiny, black, mirror-like graphitic coating on the inner walls.

    • Baking: Anneal at

      
       under vacuum for 2 hours to remove volatile hydrocarbons.
      
Phase 2: Feedstock Preparation & Loading

Note: Direct reaction of La + S is exothermic and dangerous in a sealed ampoule. We recommend a two-step approach.

  • Pre-reaction (in Glovebox):

    • Mix stoichiometric La and S (

      
       molar ratio) in a glassy carbon crucible.
      
    • Transfer to a larger quartz ampoule, seal under vacuum.

    • Slowly ramp to

      
       (
      
      
      
      ) and dwell for 48 hours to form polycrystalline
      
      
      powder.
  • CVT Loading (in Glovebox):

    • Weigh

      
       of the pre-reacted 
      
      
      
      powder.
    • Add Iodine transport agent.[1][2][3][4]

    • Calculation: Concentration should be

      
       of ampoule volume.
      
      • Example: For a

        
         ampoule, add 
        
        
        
        
        
        .
    • Load powder and Iodine into the Carbon-Coated ampoule.

Phase 3: Sealing & Crystal Growth
  • Evacuation: Connect ampoule to the vacuum line. Evacuate to

    
    .
    
    • Tip: Submerge the bottom of the ampoule in liquid nitrogen (

      
      ) during evacuation to prevent Iodine sublimation loss.
      
  • Sealing: Seal the ampoule using the oxy-hydrogen torch at a length of approx.

    
    .
    
  • Furnace Profile:

    • Place ampoule in the two-zone furnace.

    • Source Zone (Charge):

      
      .
      
    • Sink Zone (Empty end):

      
      .
      
    • Gradient:

      
      .
      
    • Duration: 10 to 14 days.

Phase 4: Harvesting
  • Cooling: Cool the furnace to room temperature at

    
    .
    
    • Rapid cooling may crack the crystals due to thermal shock.

  • Opening: Score and break the ampoule in a fume hood (residual Iodine vapor will be released).

  • Washing: Wash crystals with Ethanol and

    
     (Carbon Disulfide) to remove surface Iodine and Sulfur.
    

Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_load Glovebox Operations cluster_growth Furnace Operations Clean Acid Wash Quartz Coat Carbon Coating (Acetone Pyrolysis) Clean->Coat Weigh Load La2S3 + Iodine (5 mg/cm³) Coat->Weigh PreReact Synthesize Poly- La2S3 Feedstock PreReact->Weigh Vacuum Evacuate (LN2 Trap) & Flame Seal Weigh->Vacuum Ramp Ramp to T_source=950°C T_sink=850°C Vacuum->Ramp Soak Soak 10-14 Days Ramp->Soak Cool Cool 50°C/hr Soak->Cool Harvest Harvest Crystals Cool->Harvest Wash with Ethanol/CS2

Figure 2: Step-by-step operational workflow for La2S3 synthesis.

Characterization & Data Interpretation

After harvesting, validate the material quality using the following metrics.

ParameterMethodExpected ResultFailure Indicator
Phase Purity Powder XRDCubic

-phase (Th

P

structure).
Peaks for

(Oxidation) or

(Ampoule attack).
Stoichiometry EDX / ICP-OESLa:S ratio

.
High Oxygen content (

).
Morphology SEMFaceted, yellow-orange crystals.Sintered powder; amorphous blobs.
Bandgap UV-Vis-NIR

(Yellow color).
Darkening/Brown color (defects or Carbon contamination).

Troubleshooting & Safety

Common Failure Modes
  • Ampoule Explosion:

    • Cause: Excess Iodine pressure or Sulfur vapor pressure if temperature ramp is too fast.

    • Fix: Ensure Iodine concentration

      
      . Use a slow ramp (
      
      
      
      ) initially.
  • White Powder on Crystals:

    • Cause:

      
       or 
      
      
      
      formation due to leaks.
    • Fix: Check vacuum seal integrity. Ensure feedstock was handled strictly in Argon.

  • Etched Quartz:

    • Cause: Failed carbon coating.[5]

    • Fix: Increase acetone pyrolysis temperature or repeat coating twice.

Safety Note for Drug Development Professionals

While


 itself is stable, the Iodine  transport agent and Carbon Disulfide  (washing solvent) are toxic.
  • Biological Context: Lanthanum ions (

    
    ) can compete with Calcium (
    
    
    
    ) in biological channels. Ensure all synthesized crystals for bio-application are thoroughly washed and tested for leachable Iodine, which is cytotoxic.

References

  • Schäfer, H. (1964).[3] Chemical Transport Reactions. Academic Press. (Foundational text on CVT thermodynamics).

  • Kummer, J. T., et al. (1975). "Synthesis of Lanthanum Sulfide." Journal of Solid State Chemistry.

  • Boyd, D. A., et al. (2021). "Growth of Transition Metal Sulfides by Vapor Transport." arXiv:2112.15333.

  • Sandfire Scientific. (n.d.).[5] "Carbon Coating Quartz Ampoules." (Protocol for ampoule preparation).

  • Hirai, S., et al. (2023). "Synthesis of Rare Earth Sulfide Ceramics." MDPI Materials.

Sources

Application

Lanthanum sulfide as an infrared transparent ceramic

Topic: Lanthanum Sulfide ( ) as an Infrared Transparent Ceramic Content Type: Application Note & Experimental Protocol Audience: Materials Scientists, Optical Engineers, and Defense/Aerospace R&D Professionals. Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lanthanum Sulfide (


) as an Infrared Transparent Ceramic
Content Type:  Application Note & Experimental Protocol
Audience:  Materials Scientists, Optical Engineers, and Defense/Aerospace R&D Professionals.

Application Note: Processing and Stabilization of for Multi-Spectral Infrared Windows

Executive Summary

Lanthanum Sulfide (


) in its cubic gamma (

) polymorph represents a critical advancement in infrared (IR) window technology. Unlike Zinc Sulfide (ZnS), which suffers from poor mechanical hardness and erosion resistance, or oxide ceramics (Sapphire, Spinel), which cut off transmission beyond 5–6

m,

offers a unique "middle ground": it combines broadband transmission (0.5 to 14

m)
with superior mechanical durability (Hardness

6 GPa) compared to standard chalcogenides.

This guide details the specific protocols required to synthesize phase-pure


 and densify it into transparent ceramic bodies. The primary technical challenge addressed here is the stabilization of the metastable cubic phase  and the mitigation of sulfur volatilization  during high-temperature sintering.

Material Properties & Comparative Analysis

The value of


 lies in its Th

P

cubic crystal structure, which provides isotropic optical properties (zero birefringence) essential for high-resolution imaging systems.
Table 1: Comparative Properties of IR Window Materials
Property

(Target)
ZnS (Multi-Spectral)Y

O

(Yttria)
Significance
Crystal Structure Cubic (

)
Cubic (Sphalerite)Cubic (Bixbyite)Isotropic transmission required for imaging.
Transmission Range 0.5 – 14

m
0.4 – 12

m
0.3 – 8

m

covers the full LWIR (8-12

m) band where oxides fail.
Vickers Hardness ~6.0 GPa~2.5 GPa~7.0 GPaHarder than ZnS (rain erosion resistant) but softer than oxides.
CTE (

)
~10.57.58.0Moderate thermal expansion; requires careful mounting design.
Melting Point ~1795°C1830°C (Sublimes)2425°CHigh refractivity allows for high-speed aero heating tolerance.

Technical Insight: The


 phase is often cited in literature but is frequently an impurity-stabilized oxysulfide (

). Strict oxygen control is required to avoid this phase, as it introduces absorption bands and anisotropy.

Protocol A: Synthesis of Phase-Pure Powder

Direct reaction of elements is dangerous and difficult to control. The preferred industrial route is the Sulfidization of Lanthanum Oxide using Carbon Disulfide (


) or Hydrogen Sulfide (

).
Mechanism


Step-by-Step Workflow
  • Precursor Preparation:

    • Start with high-purity

      
       (99.99%).
      
    • Critical Step: Calcining

      
       at 900°C for 2 hours is mandatory to remove absorbed moisture/hydroxides (
      
      
      
      ), which cause incomplete sulfidization.
  • Sulfidization Reaction:

    • Load oxide powder into a graphite boat within a quartz tube furnace.

    • Purge with Argon (Ar) for 30 mins.

    • Introduce

      
       vapor (carried by Ar) or 
      
      
      
      gas.
    • Ramp: 5°C/min to 1050°C.

    • Dwell: 4–6 hours.

  • Phase Control (The

    
     Challenge): 
    
    • The product at 1050°C is typically

      
       or mixed 
      
      
      
      phase.
    • To obtain

      
      -phase powder, one must either:
      
      • A) Process at higher temps (>1300°C) and quench (risks stoichiometry loss).

      • B) Use the sintering step (Protocol B) to drive the phase transformation under pressure. We recommend Path B.

Protocol B: Sulfur-Compensated Densification (Hot Pressing)

Sintering


 is difficult because sulfur has high vapor pressure at sintering temperatures. Loss of sulfur leads to non-stoichiometric 

(black/opaque).

Methodology: Vacuum Hot Pressing (VHP) or Spark Plasma Sintering (SPS) with encapsulation.

Experimental Setup
  • Equipment: Vacuum Hot Press (e.g., Thermal Technology or equivalent).

  • Die: High-density Graphite (POCO grade).

  • Liners: Graphite foil + Boron Nitride (BN) spray to prevent reaction with the die.

The Protocol
  • Powder Handling (Inert Environment):

    • 
       hydrolyzes in moist air (
      
      
      
      ).
    • Requirement: All powder weighing and die loading must occur in a glovebox (

      
       ppm 
      
      
      
      ,
      
      
      ).
  • Die Loading:

    • Load the

      
       powder.
      
    • Stoichiometry Trick: Add 1-2 wt% excess Sulfur powder mixed into the batch, OR place a "sacrificial" sulfide bed (like ZnS powder) at the die periphery to create high

      
       vapor pressure.
      
  • Sintering Cycle:

    • Vacuum: Pull

      
       Torr.
      
    • Ramp 1: Heat to 800°C at 10°C/min. Apply minimal pressure (5 MPa) to degas.

    • Ramp 2: Heat to 1350°C – 1450°C . (This temperature triggers the

      
       transition).
      
    • Pressure: Apply 30–50 MPa once temperature exceeds 1200°C.

    • Soak: Hold for 1–2 hours.

    • Cooling: Controlled cooling (5°C/min) to prevent thermal shock.

  • Post-Process Annealing (Critical for Transparency):

    • The as-pressed sample will likely be dark/opaque due to slight sulfur deficiency.

    • Anneal: Place sample in a furnace with flowing

      
       (or sealed ampoule with S) at 1000°C for 4–8 hours.
      
    • Result: Sample transitions from dark to yellow/clear.

Visualization of Workflows

Diagram 1: Phase Transformation & Synthesis Logic

This diagram illustrates the critical pathway from oxide precursor to the desired cubic gamma phase.

SynthesisFlow La2O3 La2O3 Precursor (Monoclinic) Calcination Calcination 900°C (Remove H2O) La2O3->Calcination Dry Sulfidization Sulfidization (CS2/H2S flow, 1050°C) Calcination->Sulfidization + CS2/Ar AlphaPhase α-La2S3 Powder (Orthorhombic) Sulfidization->AlphaPhase Product Sintering Hot Pressing (>1300°C, 50 MPa) AlphaPhase->Sintering Phase Transition GammaPhase γ-La2S3 Ceramic (Cubic - IR Transparent) Sintering->GammaPhase Densification

Caption: Synthesis pathway converting Lanthanum Oxide to Cubic Lanthanum Sulfide via sulfidization and pressure-assisted phase transition.

Diagram 2: Sintering & Validation Logic Gate

This diagram details the decision-making process during the densification protocol to ensure stoichiometry.

SinteringLogic Start Powder Loading (Glovebox) Press Hot Press Cycle 1400°C / 50 MPa Start->Press CheckColor Visual Inspection Press->CheckColor Black Result: Black/Opaque (Sulfur Deficient) CheckColor->Black Common Yellow Result: Yellow/Clear (Stoichiometric) CheckColor->Yellow Ideal Anneal Sulfur Anneal (H2S Atmosphere, 1000°C) Black->Anneal Restore S FinalCheck FTIR / XRD Check Yellow->FinalCheck Anneal->Yellow

Caption: Logic flow for sintering


. Most as-pressed samples require a sulfur-annealing step to restore optical transparency.

Characterization & Validation Standards

To validate the quality of the produced ceramic, the following metrics must be met:

  • X-Ray Diffraction (XRD):

    • Target: Pure cubic phase (Space group

      
      ).
      
    • Fail Criteria: Presence of orthorhombic peaks (

      
      -phase) indicates insufficient sintering temperature. Presence of 
      
      
      
      peaks indicates oxygen contamination.
  • FTIR Spectroscopy:

    • Target:

      
       in-line transmission from 8–12 
      
      
      
      m (uncoated).
    • Impurity Check: Look for absorption peak at 1100 cm

      
       (S-O bond) or 3400 cm
      
      
      
      (O-H bond).
  • Microscopy (SEM):

    • Fracture surface should show transgranular fracture (indicating high grain boundary strength) and minimal porosity (

      
      ).
      

References

  • Kumta, P. N., & Risbud, S. H. (1994). Rare-earth chalcogenides—an emerging class of optical materials. Journal of Materials Science. Link

  • Lewis, J. A. (1989). Preparation, Properties, and Development of Calcium Lanthanum Sulfide as an 8- to 12-micrometer Transmitting Ceramic. Naval Weapons Center Report. Link

  • Zhang, X., et al. (2017). Structural, phonon, mechanical, optical, and thermodynamic properties of stable

    
     from first-principles calculations. Journal of Rare Earths. Link
    
  • Li, Y., et al. (2016). Sintering Behavior of Calcium Lanthanum Sulfide Ceramics in Field Assisted Consolidation. Journal of the American Ceramic Society. Link

  • Wei, G. C. (2006). Transparent Ceramic Windows and Domes. SPIE Proceedings, Window and Dome Technologies and Materials. Link

Method

Solvothermal synthesis of lanthanide oxysulfides

Application Note: Solvothermal Synthesis of Lanthanide Oxysulfides ( ) Executive Summary Lanthanide oxysulfides ( , where = Y, Gd, La, Lu) represent a critical class of host lattices for luminescent materials. Unlike oxi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvothermal Synthesis of Lanthanide Oxysulfides ( )

Executive Summary

Lanthanide oxysulfides (


, where 

= Y, Gd, La, Lu) represent a critical class of host lattices for luminescent materials. Unlike oxides, the lower phonon energy of the oxysulfide lattice (

) minimizes non-radiative relaxation, significantly boosting quantum efficiency for upconversion and downconversion luminescence.

However, synthesizing phase-pure


 is chemically challenging due to the Hard-Soft Acid-Base (HSAB) mismatch : the hard Lewis acid (

) prefers binding to the hard Lewis base (

) over the soft Lewis base (

). Traditional solid-state methods require hazardous

gas and temperatures

, resulting in aggregated particles unsuitable for bio-applications.

This guide details a Solvothermal Protocol that overcomes these thermodynamic barriers using ethanolamine as a dual-function solvent and sulfur activator. This method yields uniform, non-aggregated nanostructures suitable for drug delivery vectors and contrast agents.

The Chemistry of Solvothermal Formation

The "Ethanolamine Activation" Mechanism

The core innovation in this protocol is the use of ethylenediamine or ethanolamine. Elemental sulfur (


) is insoluble in water and most alcohols but dissolves in amines to form polysulfide ions (

). This increases the chemical potential of sulfur, driving the reaction kinetics to favor the

bond formation despite the thermodynamic preference for

.
Reaction Pathway[1]
  • Dissolution: Sulfur powder dissolves in ethanolamine, generating reactive

    
     species.[1]
    
  • Chelation:

    
     ions form a complex with the amine groups, preventing premature precipitation of hydroxides.
    
  • Nucleation: Under high temperature (

    
    ) and autogenous pressure, the 
    
    
    
    -amine complex decomposes, reacting with
    
    
    and available oxygen sources (often dissolved
    
    
    or hydroxides) to nucleate
    
    
    .
  • Growth: Surfactants (PVP or Oleic Acid) modulate surface energy, directing crystal growth into spheres, sheets, or wires.

Mechanism Visualization

ReactionMechanism S8 Elemental Sulfur (S8) Sx Polysulfide Ions (Sx²⁻) S8->Sx Dissolution Amine Ethanolamine (Solvent) Amine->Sx Complex Ln-Amine Chelate Complex Amine->Complex Autoclave Autoclave (220°C, High P) Sx->Autoclave LnSalt Ln(NO3)3 Precursor LnSalt->Complex Chelation Complex->Autoclave Nucleation Nucleation of Ln2O2S Autoclave->Nucleation Decomposition Growth Crystal Growth (Surfactant Controlled) Nucleation->Growth

Figure 1: Reaction pathway for the amine-assisted solvothermal synthesis of lanthanide oxysulfides.

Materials and Equipment

Reagents
ReagentGradeRoleNote

99.9% (REO)Lanthanide SourceHygroscopic; store in desiccator.

99.9% (REO)Dopant (Activator)For red luminescence.
Sublimed Sulfur Purified PowderSulfur SourceExcess is required to drive kinetics.
Ethanolamine Anhydrous, >99%Solvent & ActivatorCritical: Do not substitute with water.
Polyvinylpyrrolidone (PVP) MW ~40,000SurfactantControls particle size/dispersity.
Ethanol/Acetone ACS GradeWashing AgentsRemoves organic residues.
Equipment
  • Teflon-lined Stainless Steel Autoclave: Rated for >250°C and >50 bar. Capacity: 50 mL or 100 mL.

  • Convection Oven: Programmable ramp/dwell capability.

  • Centrifuge: High-speed (>8000 rpm) required for nanosized particles.

  • Ultrasonic Bath: For redispersion during washing.

Protocol: Synthesis of Nanospheres[3]

This protocol targets Gadolinium Oxysulfide doped with Europium , a standard material for X-ray scintillation and bioimaging.

Step 1: Precursor Preparation
  • Stoichiometry: Calculate amounts for 2 mmol of product.

    • Total

      
       mmol.
      
    • Ratio: Gd:Eu = 95:5 (Example).

    • 
      : 3.8 mmol | 
      
      
      
      : 0.2 mmol.
  • Dissolution: Dissolve the lanthanide nitrates in 15 mL of Ethanolamine .

  • Mixing: Stir vigorously for 30 minutes until a clear solution forms.

  • Sulfur Addition: Add 2 mmol of Sulfur powder (Stoichiometric ratio is 1:1 Ln:S, but a slight excess of S is often beneficial; here we start with stoichiometric).

    • Note: The solution may turn yellowish/orange as polysulfides form.

  • Surfactant (Optional): Add 0.5 g PVP (K-30) to improve dispersity. Stir for another 30 mins.

Step 2: Solvothermal Reaction[4][5]
  • Transfer: Pour the precursor solution into the Teflon liner. Fill factor should be ~60-70% . Do not overfill.

  • Sealing: Seal the autoclave tightly. Ensure the Teflon cap sits perfectly to prevent sulfur leakage.

  • Heating: Place in the oven.

    • Temperature: 220°C (Critical minimum for pure phase).

    • Time: 12 to 24 hours.[2][3] (12h yields smaller particles; 24h yields higher crystallinity).

  • Cooling: Allow the autoclave to cool naturally to room temperature. Do not force cool (quenching can cause defects).

Step 3: Washing and Collection[8]
  • Open: Open the autoclave in a fume hood . Warning: Trace

    
     or amine vapors may be present.
    
  • Centrifugation: Centrifuge the yellowish suspension at 8000 rpm for 10 mins. Discard supernatant.

  • Washing Cycles:

    • Wash 2x with Ethanol (removes excess sulfur and amine).

    • Wash 2x with Deionized Water (removes nitrate salts).

  • Drying: Dry the pellet at 60°C in a vacuum oven overnight.

Step 4: Post-Treatment (Calcination)

While solvothermal synthesis yields the correct phase, crystallinity can be low. A mild calcination is often required for high brightness.

  • Place powder in an alumina crucible.

  • Heat to 600°C - 800°C under

    
     or Ar atmosphere for 2 hours.
    
    • Note: Air calcination >400°C may oxidize

      
       back to 
      
      
      
      (oxysulfate). Inert gas is crucial.

Experimental Workflow Diagram

Workflow Start Start: Weigh Precursors Ln(NO3)3 + S + PVP Solvent Dissolve in Ethanolamine (Stir 30 min) Start->Solvent Autoclave Transfer to Teflon Autoclave (60% Fill Factor) Solvent->Autoclave Reaction Reaction: 220°C for 24h (Oven) Autoclave->Reaction Cool Natural Cooling (Room Temp) Reaction->Cool Wash Centrifuge & Wash (Ethanol x2, Water x2) Cool->Wash Calcination Annealing (Optional) 800°C under Ar/N2 Wash->Calcination Final Final Product: Ln2O2S Nanocrystals Calcination->Final

Figure 2: Step-by-step workflow for the solvothermal synthesis of lanthanide oxysulfides.

Morphology Control & Troubleshooting

The shape of the nanocrystals dictates their application. For drug delivery, mesoporous spheres are preferred. For composite reinforcement, wires are better.

Tuning Parameters
ParameterConditionResulting MorphologyMechanism
Sulfur Source Elemental SSpheres / AggregatesSlow release of

Sulfur Source ThioureaNanowires / RodsTemplate effect of thiourea decomposition
Solvent EthanolaminePolyhedral / SphericalStrong chelation, isotropic growth
Solvent EthylenediamineNanosheetsPreferential adsorption on specific facets
Additive PVPDispersed SpheresSteric hindrance prevents aggregation
Troubleshooting Guide
  • Problem: Product is white/hygroscopic (Hydroxide contamination).

    • Cause: Water in the solvent or insufficient temperature.

    • Fix: Use anhydrous amines; ensure T

      
       220°C.
      
  • Problem: Low Luminescence.

    • Cause: Low crystallinity or surface defects.

    • Fix: Perform post-annealing at 800°C under Argon.

  • Problem: Black precipitate.

    • Cause: Carbonization of organic amines or residual unreacted sulfur.

    • Fix: Wash thoroughly with

      
       (to remove S) or ethanol; reduce reaction temperature slightly if charring occurs.
      

Safety & Handling

  • High Pressure: Solvothermal vessels can reach high pressures.[4] Never exceed the recommended fill factor (usually 70%).

  • H2S Generation: Although the amine route minimizes free gas, opening the autoclave can release trace Hydrogen Sulfide (

    
    ). Always open in a fume hood .
    
  • Chemical Burns: Ethanolamine is corrosive and can cause burns. Wear nitrile gloves and eye protection.

  • Nanoparticle Safety: Dry nanopowders can be inhalation hazards. Handle dry products in a glovebox or filtered enclosure.

References

  • Tian, L. et al. (2014). One-pot solvothermal synthesis of singly doped Eu3+ and codoped Er3+, Yb3+ heavy rare earth oxysulfide Y2O2S nano-aggregates. RSC Advances.

  • Prokofiev, A.V. et al. (2021). Effect of a Sulfur Precursor on the Hydrothermal Synthesis of Cu2MnSnS4. MDPI Materials.

  • Cui, Z. et al. (2015). Solvothermal synthesis of columnar Gd2O2S:Eu and a comparative study with columnar Gd2O3:Eu. Luminescence.

  • Gao, X. et al. (2025). Synthesis and photoluminescence of Gd2O2S:Tb3+ nanoaggregates via one-pot solvothermal method. ResearchGate.[5][3][6]

  • Lewis, D.J. et al. (2019). Synthesis of High Entropy Lanthanide Oxysulfides via the Thermolysis of a Molecular Precursor Cocktail.[7] Chemical Science.

Sources

Application

High-temperature synthesis of Lanthanum monosulfide

Application Note: High-Temperature Synthesis of Lanthanum Monosulfide (LaS) Abstract Lanthanum monosulfide (LaS) is a golden-yellow, refractory material exhibiting metallic conductivity and a low work function, making it...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Temperature Synthesis of Lanthanum Monosulfide (LaS)

Abstract

Lanthanum monosulfide (LaS) is a golden-yellow, refractory material exhibiting metallic conductivity and a low work function, making it a critical candidate for electron emitters and optoelectronics.[1] While primarily an electronic material, emerging research into lanthanide chalcogenide nanoparticles for photothermal therapy and bio-imaging has piqued interest in the drug development sector.[2] This guide details the rigorous high-temperature synthesis of phase-pure LaS, focusing on stoichiometry control and safety. We present two primary protocols: Direct Reaction (Ampoule Method) and Arc-Melting Reduction , designed to overcome the challenges of lanthanum oxidation and sulfur volatility.[2]

Strategic Overview & Material Properties

LaS crystallizes in the cubic NaCl-type structure (


).[2][1][3] Unlike the insulating sesquisulfide (La

S

), LaS behaves as a metal due to the delocalization of the extra electron from the La

(

) ion into the conduction band.[2]
PropertyValueRelevance
Formula LaSStoichiometry is critical; excess S leads to La

S

or La

S

.[2]
Appearance Golden-yellow (Metallic luster)Visual indicator of phase purity (La

S

is yellow-green/translucent).[2]
Melting Point ~2300 °CRequires refractory containers (Ta, Mo, W).[2]
Reactivity Pyrophoric (La precursor); Hydrolytic (LaS)Requires inert atmosphere handling (Ar/He).

Critical Safety & Handling (The Self-Validating System)

Core Directive: Synthesis involving elemental sulfur and lanthanum carries explosion risks due to exothermic reactions and high vapor pressure.

  • Oxidation Check: Lanthanum metal turns white/grey rapidly in air.[2] Validation: Use only bright, metallic La filed down inside an Argon glovebox (

    
     ppm O
    
    
    
    /H
    
    
    O).[2]
  • Pressure Management: Sulfur boils at 444.6 °C. Sealed ampoules must be heated slowly to allow reaction before vapor pressure exceeds quartz tensile strength.[2]

  • Container Compatibility: Molten La attacks quartz (SiO

    
    ).[2] Constraint: You must  use a Tantalum (Ta) or Molybdenum (Mo) inner crucible/liner.[2]
    

Protocol A: Direct Reaction (Sealed Ampoule Method)

Best for: High purity, precise stoichiometry, and crystallographic research.[2]

Materials Required
  • Precursors: Lanthanum metal ingots (99.9%+, stored in oil/Ar), Elemental Sulfur (99.999%).[2]

  • Consumables: Tantalum tubing (for liner), Quartz ampoules (12mm OD, 2mm wall), Oxy-hydrogen torch.

  • Equipment: Argon Glovebox, Tube Furnace (programmable), Vacuum pump (

    
     Torr).[2]
    
Step-by-Step Methodology

Step 1: Precursor Preparation (Glovebox) [2]

  • File the surface of La ingots to remove the oxide layer until shiny.[2]

  • Weigh La and S in a 1:1 molar ratio .

    • Note: A slight excess of Sulfur (1-2%) is often added to compensate for vapor phase loss, but for strict LaS (golden), exact stoichiometry is preferred to avoid La

      
      S
      
      
      
      .[2]
  • Load the mixture into a Tantalum (Ta) tube crimped at one end.

  • Crimp the open end of the Ta tube (do not weld shut yet; allow gas exchange for vacuum).[2]

Step 2: Encapsulation

  • Place the Ta tube inside a Quartz ampoule.

  • Connect to the vacuum line.[2] Evacuate to

    
     Torr.
    
  • Flame-seal the quartz ampoule while under vacuum.[2]

Step 3: Thermal Treatment (The "Soak" Profile) Rationale: We must react the sulfur with the metal at low temperatures to form intermediate polysulfides before raising the temperature to melt the product.[2]

  • Ramp 1: Room Temp

    
     400 °C at 1 °C/min . (Slow ramp prevents S explosion).[2]
    
  • Dwell 1: Hold at 400 °C for 12 hours. (Allows initial sulfurization).[2]

  • Ramp 2: 400 °C

    
     900 °C at 2 °C/min .
    
  • Dwell 2: Hold at 900–1000 °C for 48–72 hours.

  • Cooling: Furnace cool to room temperature.

Step 4: Post-Processing

  • Open ampoule in glovebox.[2] The powder/sintered mass may be inhomogeneous.[2]

  • Grind the product and pelletize.

  • Annealing (Optional but Recommended): Reseal in Ta/Quartz and anneal at 1200 °C for 24h to homogenize the phase.

Protocol B: Reduction of Sesquisulfide (Arc Melting)

Best for: Rapid synthesis, bulk densification, and producing solid targets.[2]

Reaction:



Methodology
  • Precursor Mix: Mix commercial La

    
    S
    
    
    
    powder with stoichiometric La metal filings.[2]
  • Compaction: Press into a pellet (10 MPa) inside the glovebox.

  • Arc Melting:

    • Place pellet on a water-cooled Copper hearth.

    • Evacuate chamber and backfill with high-purity Argon (getter Ti usually melted first to scavenge O

      
      ).[2]
      
    • Strike arc.[2] Melt the pellet for 30–60 seconds.

    • Flip and Remelt: Repeat 3–4 times to ensure homogeneity.

  • Result: A metallic, golden ingot of LaS.

Visualization: Synthesis Workflow

LaS_Synthesis cluster_Prep Glovebox Preparation (Ar) cluster_MethodA Method A: Ampoule Synthesis cluster_MethodB Method B: Arc Melting Start Start: Precursor Selection La_Clean File La Metal (Remove Oxide) Start->La_Clean Weigh Weigh La : S (1:1) or La2S3 : La La_Clean->Weigh Container Load into Ta/Mo Crucible Weigh->Container Direct Route Press Press Pellet Weigh->Press Reduction Route Seal Seal in Quartz (Vacuum < 10^-5 Torr) Container->Seal Heat1 Heat to 400°C (1°C/min) (Sulfur Reaction) Seal->Heat1 Heat2 Sinter at 1000°C (48-72 Hours) Heat1->Heat2 QC QC: XRD & Visual (Target: Golden Color) Heat2->QC Arc Arc Melt (Ar atm) >2000°C Press->Arc Arc->QC

Figure 1: Decision matrix and workflow for the two primary High-Temperature synthesis routes of LaS.

Quality Control & Troubleshooting

ObservationDiagnosisCorrective Action
Product is Green/Translucent Formation of La

S

Sulfur excess or insufficient reduction.[2] Add La and remelt/anneal.[2]
White Powder Residue La

O

Contamination
Leak in ampoule or poor glovebox atmosphere.[2] Restart with fresh precursors.
Ampoule Explosion S Vapor Pressure > Quartz LimitHeating rate 25°C

400°C was too fast. Reduce ramp to 0.5–1°C/min.
Black Inclusions Quartz AttackLa reacted with SiO

. Ensure Tantalum liner is intact and crimped well.[2]

Characterization Standard:

  • XRD: Look for peaks corresponding to Space Group 225 (

    
    ).[2] Absence of peaks at 
    
    
    
    (often La
    
    
    O
    
    
    S) confirms purity.
  • Visual: The material must look like gold metal.[2]

Application Context

Materials Science & Physics
  • Cold Cathodes: LaS has a work function (

    
     eV) lower than LaB
    
    
    
    , making it a superior candidate for field emission displays and electron microscopy sources.
  • Thermoelectrics: Its metallic conductivity combined with heavy-atom phonon scattering offers potential in high-temperature energy harvesting.[2]

Relevance to Drug Development (Nanomedicine)

While bulk LaS is an electronic material, Lanthanum Sulfide Nanoparticles are emerging in:

  • Photothermal Therapy (PTT): The high absorption in the NIR (Near-Infrared) window allows these particles to kill cancer cells via hyperthermia.[2]

  • CT Imaging Contrast: The high atomic number (Z=57) of Lanthanum provides excellent X-ray attenuation.[2]

  • Note: For bio-applications, the high-temperature bulk material synthesized above would be used as a high-purity precursor for top-down nanostructuring (e.g., laser ablation in liquid) or as a reference standard for colloidal synthesis.[2]

References

  • Cater, E. D., et al. (1965).[2][3] "Vaporization, thermodynamics, and dissociation energy of lanthanum monosulfide." The Journal of Chemical Physics. Link

  • Gshneidner, K. A., & Eyring, L. (Handbook on the Physics and Chemistry of Rare Earths).[2] Elsevier.[2][4] Provides foundational data on La-S phase diagrams.

  • Modi, M. H., et al. (2014).[2] "Synthesis and characterization of LaS thin films." Journal of Applied Physics. (Context for electronic applications).

  • Kaur, P., et al. (2021).[2] "Rare-Earth Sulfide Nanocrystals...". Journal of the American Chemical Society.[2] Link (Relevant for the nanomedicine/colloidal context).

  • ChemicalBook. "Lanthanum Sulfide Safety Data Sheet." Link

Sources

Method

Preparation of Calcium Lanthanum Sulfide (CLS) powders

Advanced Protocol: Preparation of Calcium Lanthanum Sulfide ( ) Powders Application Note: AN-CLS-2026-01 Abstract & Strategic Overview Calcium Lanthanum Sulfide ( or CLS) is a ternary chalcogenide ceramic essential for n...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocol: Preparation of Calcium Lanthanum Sulfide ( ) Powders

Application Note: AN-CLS-2026-01

Abstract & Strategic Overview

Calcium Lanthanum Sulfide (


 or CLS) is a ternary chalcogenide ceramic essential for next-generation infrared (IR) optics.[1] Unlike Zinc Sulfide (

), CLS offers superior mechanical hardness and uninterrupted transmission in the critical 8–14

thermal imaging window.

However, the synthesis of CLS powders is non-trivial. The primary failure mode in CLS production is oxygen contamination . Even trace oxide impurities (


) create severe absorption bands at 9–11 

, rendering the material useless for high-performance optics.

This guide details two validated protocols to synthesize phase-pure cubic


-type CLS powders:
  • Method A (The "Gold Standard"): Wet-Chemical Precursor Synthesis followed by Carbon Disulfide (

    
    ) Sulfurization.
    
  • Method B (The "Scalable" Route): Solution Combustion Synthesis (SCS) followed by Hydrogen Sulfide (

    
    ) Scavenging.
    

Safety & Environmental Controls (Critical)

WARNING: Both protocols utilize highly toxic gases (


, 

). Engineering controls are mandatory.
  • 
     (Hydrogen Sulfide):  Neurotoxin. Immediate death >1000 ppm.
    
  • 
     (Carbon Disulfide):  Neurotoxin and highly flammable (Flash point -30°C).
    

Mandatory Engineering Setup:

  • Gas Delivery: All gas lines must be stainless steel (SS316) with double-ferrule compression fittings (Swagelok type).

  • Scrubbing System: Exhaust gas must pass through a two-stage scrubber:

    • Stage 1: 10%

      
       solution (Neutralizes 
      
      
      
      ).
    • Stage 2: 5%

      
       (Bleach) solution (Oxidizes residual sulfides).
      
  • Detectors: Fixed

    
     sensors set to alarm at 5 ppm.
    

Method A: Wet-Chemical Precursor + Sulfurization

Rationale: This method ensures atomic-level mixing of Calcium and Lanthanum before sulfurization, lowering the crystallization temperature and minimizing phase segregation.


 is used as the sulfurizing agent because it is a more aggressive oxygen scavenger than 

, thermodynamically favoring the removal of stable

bonds.
Reagents
  • Lanthanum Nitrate Hexahydrate (

    
    ), 99.99%
    
  • Calcium Nitrate Tetrahydrate (

    
    ), 99.99%
    
  • Ethanol (Absolute)

  • Carbon Disulfide (

    
    ) liquid (carried by Argon gas)
    
Workflow Diagram

CLS_Synthesis_MethodA Start Precursor Dissolution (Ethanol/Water) Mix Stirring & Drying (Atomic Mixing) Start->Mix Stoichiometry 1:2 (Ca:La) Calc Calcination (400°C, Air) -> Mixed Oxides Mix->Calc Remove Volatiles Sulf Sulfurization (CS2/Ar Flow, 850°C) Calc->Sulf Oxide to Sulfide Conversion Anneal Decarbonization (H2S Flow, 900°C) Sulf->Anneal Remove Carbon Residue Final CLS Powder (Cubic Th3P4 Phase) Anneal->Final

Figure 1: Step-by-step workflow for the Wet-Chemical synthesis route.

Detailed Protocol

Step 1: Precursor Preparation

  • Dissolve

    
     and 
    
    
    
    in ethanol.
    • Stoichiometry Note: Maintain a molar ratio of

      
      . A slight excess of Calcium (2-3 mol%) is often added to compensate for higher volatility of Ca at elevated temperatures.
      
  • Stir at 60°C for 2 hours until a clear sol forms.

  • Evaporate solvent at 80°C to obtain a gel/powder precursor.

  • Calcination: Heat precursor at 400°C for 2 hours in air to decompose nitrates. Result: Amorphous mixed oxide powder.

Step 2: The Sulfurization Setup

  • Furnace: Tube furnace with alumina tube.

  • Gas Feed: Argon carrier gas bubbled through liquid

    
     maintained at 25°C (vapor pressure control).
    
  • Reaction:

    • Load oxide powder into a graphite boat.

    • Purge system with Argon for 30 mins.

    • Ramp to 850°C at 5°C/min under

      
       flow.
      
    • Dwell: Hold at 850°C for 4–8 hours.

    • Mechanism:[2][3][4]

      
       (Simplified global reaction).
      

Step 3: Decarbonization (Crucial for Optical Purity)

  • 
     often leaves residual carbon (black specks) which ruins IR transmission.
    
  • Switch gas flow to pure

    
     (or 10% 
    
    
    
    /Ar).
  • Anneal at 900°C for 2 hours. This scavenges free carbon:

    
    .
    

Method B: Solution Combustion Synthesis (SCS)

Rationale: Combustion synthesis utilizes the exothermic energy of the reaction to drive the formation of the sulfide lattice instantly. It is faster and produces highly sinterable nano-powders, though control over sulfur stoichiometry is harder.

Reagents
  • Metal Nitrates (same as Method A)

  • Fuel: Thioacetamide (

    
    ) or Thiourea (
    
    
    
    ). Note: These act as both fuel and sulfur source.
Detailed Protocol
  • Mixing: Dissolve Metal Nitrates and Thioacetamide in minimal deionized water.

    • Fuel Ratio: Use a fuel-to-oxidizer ratio (

      
      ) of 1.5 (fuel rich) to ensure reducing conditions.
      
  • Ignition: Place the beaker in a furnace preheated to 500°C.

  • Reaction: The solution boils, dehydrates, and ignites (approx. 5-10 mins). The flame temperature can exceed 1200°C momentarily.[5]

  • Post-Treatment: The resulting "ash" is usually sulfur-deficient (

    
    ).
    
  • Sulfurization Anneal: The powder must be fired in

    
     at 900°C for 4 hours to restore full stoichiometry and remove oxygen.
    

Characterization & Validation Metrics

To ensure the powder is "Application Ready," it must pass the following checks.

MetricTechniqueAcceptance CriteriaFailure Consequence
Phase Purity XRD (X-Ray Diffraction)Pure Cubic

phase. No peaks for

or

.
Anisotropic thermal expansion; cracking during sintering.
Oxygen Content LECO (Inert Gas Fusion)

Strong absorption at 10

(IR cutoff).
Color Visual InspectionYellowish-Green (Chartreuse)Grey/Black: Carbon contamination. White/Pale: Oxidation.
Particle Size SEM / Laser Diffraction

Poor packing density; inability to sinter to full transparency.
Gas Delivery & Safety Logic Diagram

Gas_Safety_System Ar Argon Source MFC Mass Flow Controller Ar->MFC Bubbler CS2 Bubbler (Temp Controlled) MFC->Bubbler Carrier Gas Furnace Tube Furnace (Reaction Zone) Bubbler->Furnace Ar + CS2 Vapor Trap Cold Trap (Condense unreacted CS2) Furnace->Trap Exhaust Scrubber1 Scrubber 1 (NaOH) Trap->Scrubber1 Scrubber2 Scrubber 2 (Bleach) Scrubber1->Scrubber2 Vent Fume Hood Exhaust Scrubber2->Vent

Figure 2: Schematic of the gas delivery and safety scrubbing system required for CS2 processing.

Troubleshooting Guide

Problem: Powder is Dark Grey/Black.

  • Cause: Carbon deposition from

    
     cracking.
    
  • Solution: Increase the

    
     annealing time at Step 3 (Method A). Ensure the 
    
    
    
    bubbler is not overheated (keep
    
    
    °C).

Problem: XRD shows


 peaks. 
  • Cause: Incomplete reaction or Calcium deficiency.

  • Solution: The reaction temperature was likely too low (<800°C) or Ca was lost via evaporation. Add 2% excess Ca in the precursor stage and increase dwell time at 850°C.

Problem: High Oxygen content (>1 wt%).

  • Cause: Leaks in the gas train or insufficient

    
     flow.
    
  • Solution: Leak check all Swagelok fittings with Snoop liquid. Ensure Argon carrier gas is 5N purity (99.999%).

References

  • Synthesis and characterization of calcium lanthanum sulfide via a wet chemistry route. RSC Advances. Available at: [Link]

  • Processing of CaLa2S4 infrared transparent ceramics: A comparative study. Journal of the American Ceramic Society. Available at: [Link]

  • Combustion Synthesis of Calcium Lanthanum Sulfide Powders.Materials Research Bulletin. (Generalized citation for combustion methodology in chalcogenides).

Sources

Application

Advanced Fabrication Protocols for Gallium Lanthanum Sulfide (GLS) Glass

This guide outlines the fabrication protocols for Gallium Lanthanum Sulfide (GLS) glass, a benchmark chalcogenide material for mid-infrared (MIR) applications. Unlike arsenic-based chalcogenides, GLS is non-toxic and off...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the fabrication protocols for Gallium Lanthanum Sulfide (GLS) glass, a benchmark chalcogenide material for mid-infrared (MIR) applications. Unlike arsenic-based chalcogenides, GLS is non-toxic and offers high rare-earth solubility, making it a premier candidate for active MIR lasers and amplifiers.

[1]

Part 1: Strategic Overview & Scientific Rationale

The "Open Melting" Paradigm

Standard chalcogenide glass fabrication (e.g., As-S, As-Se) relies on sealed silica ampoules to contain high-vapor-pressure elements. GLS, however, is formed from non-volatile precursors (


 and 

).[1] This allows for open-system melting under a flowing inert atmosphere.[1]

Why this matters:

  • Volatile Impurity Removal: Melting in a flowing gas stream allows volatile impurities (specifically oxide and hydride species) to boil off, effectively purifying the melt in situ.

  • Scalability: Open melting in vitreous carbon crucibles removes the size constraints and explosion hazards of sealed quartz ampoules.

Critical Material Constraints
  • The Crucible: Vitreous Carbon (Glassy Carbon) is mandatory.[2][3]

    • Reasoning: Molten GLS is highly reactive with silica and platinum. Vitreous carbon is chemically inert to sulfides at 1150°C, non-wetting (facilitating yield), and withstands rapid thermal shock during quenching.

  • The Enemy: Oxygen & Moisture.

    • Mechanism:[4][5][6][7][8] Oxide impurities (

      
      , 
      
      
      
      ) introduce multiphonon absorption bands that ruin IR transmission. Moisture leads to OH- absorption at 2.9 µm.
    • Control: All batching must occur in a glovebox (

      
       ppm 
      
      
      
      ).

Part 2: Pre-Fabrication & Precursor Engineering

Precursor Selection & Purification

Commercial precursors (


 and 

) often contain surface oxides and adsorbed moisture.
  • Standard Purity: 99.99% (4N) for

    
    , 99.9% (3N) for 
    
    
    
    .
  • Purification Protocol: Before batching, precursors should undergo a thermal outgassing cycle.

    • Place powders in a vitreous carbon boat within a tube furnace.

    • Purge with Argon (500 sccm) for 2 hours at room temperature.

    • Ramp to 300°C at 2°C/min.

    • Hold for 6 hours to drive off physisorbed water and volatile surface oxides.

    • Transfer directly to the glovebox without air exposure.

Batching (Glovebox Procedure)

Target Composition:


 (Eutectic region).
  • Environment: Nitrogen or Argon atmosphere,

    
     ppm, 
    
    
    
    ppm.
  • Weighing: Calculate masses based on molar weights (

    
    : 235.63  g/mol , 
    
    
    
    : 374.00 g/mol ).
  • Mixing: Do not ball mill aggressively, as this introduces crucible wear contaminants. Use a gentle tumble mix or mortar and pestle (agate) inside the glovebox for 15 minutes to ensure homogeneity.

Part 3: Fabrication Workflow (The Melt-Quench Protocol)

Experimental Setup
  • Furnace: Horizontal tube furnace with a silica liner tube.

  • Atmosphere: Flowing Argon (high purity, gettered) at 1–2 L/min.

  • Crucible Holder: A silica "pusher" rod modified to hold the vitreous carbon crucible, allowing it to be slid into the hot zone and withdrawn rapidly.

Step-by-Step Melting Protocol
Phase 1: The Melt
  • Loading: Transfer the batched vitreous carbon crucible from the glovebox to the furnace in a sealed transfer vessel to minimize air exposure.

  • Purge: Seal furnace and purge with Argon for 1 hour.

  • Ramp 1 (Outgassing): Heat to 500°C at 5°C/min. Hold for 1 hour.

    • Logic: Allows any residual trapped gases to escape before the powder sinters and traps bubbles.

  • Ramp 2 (Melting): Heat to 1150°C at 10°C/min.

  • Dwell: Hold at 1150°C for 24 hours .

    • Logic: GLS melts are viscous (~1 Poise). Long dwell times are required for convection currents to homogenize the lanthanum ions without mechanical stirring.

Phase 2: The Quench
  • Preparation: Ensure the water-cooled brass/aluminum quenching jacket (attached to the furnace end-cap) is active (water flow > 2 L/min).

  • Extraction: Using the pusher rod, rapidly slide the crucible from the 1150°C hot zone into the water-cooled jacket.

    • Target Cooling Rate:

      
       through the crystallization window (
      
      
      
      ).
  • Solidification: Allow the glass to cool to room temperature (approx. 10-15 mins) under Argon flow.

Phase 3: Annealing (Stress Relief)
  • Critical Timing: As soon as the glass is cool enough to handle, it must be annealed to prevent shattering due to thermal stress.

  • Transfer: Move the glass disc (boule) to a pre-heated annealing furnace.

  • Annealing Temperature: 530°C (approx.

    
    ).
    
  • Profile:

    • Hold at 530°C for 1 hour.

    • Cool to 400°C at 0.5°C/min (Slow cool is vital).

    • Cool to room temperature at 2°C/min.

Part 4: Visualization & Data

Workflow Diagram

The following diagram illustrates the critical path from raw material to finished glass, emphasizing the atmosphere control.[1]

GLS_Fabrication cluster_inert Inert Atmosphere Controlled Zone RawMat Raw Precursors (Ga2S3, La2S3) Purify Thermal Outgassing 300°C / Ar Flow RawMat->Purify Remove volatiles Glovebox Glovebox Batching (<1 ppm O2/H2O) Purify->Glovebox Sealed Transfer Crucible Vitreous Carbon Crucible Loading Glovebox->Crucible Weigh & Mix Furnace Melting 1150°C / 24h / Flowing Ar Crucible->Furnace Insert Quench Quench Water-Cooled Jacket Furnace->Quench Rapid Push Anneal Annealing 530°C -> RT Quench->Anneal Immediate Transfer Glass GLS Glass Boule Anneal->Glass Slow Cool

Caption: Process flow for GLS glass fabrication highlighting the continuous inert atmosphere requirement to prevent oxide contamination.

Melting Schedule Summary
StageTemperatureRamp RateDurationAtmospherePurpose
Drying 300°C2°C/min6 HoursFlowing ArRemove adsorbed

Outgas 500°C5°C/min1 HourFlowing ArPre-melt volatile removal
Melt 1150°C10°C/min24 HoursFlowing ArHomogenization & Reaction
Quench

Rapid~10 minsFlowing ArGlass formation (amorphous)
Anneal 530°CN/A1 HourAir/ArStress relief (

)

Part 5: Quality Control & Troubleshooting

Self-Validating Checks
  • Visual Inspection:

    • Pass: Deep orange/amber color, completely transparent, no visible bubbles.

    • Fail (Black Specks): Carbon dust contamination from crucible wear.

    • Fail (Haze/Milky): Crystallization (cooling too slow) or phase separation (incorrect stoichiometry).

  • FTIR Spectroscopy (The "Fingerprint" Test):

    • Check transmission at 2.9 µm (OH- band) and 4.0 µm (SH- band).

    • Standard: Absorption coefficient

      
       indicates successful environmental control.
      
  • Weight Loss Monitoring:

    • Weigh the crucible before and after melting. Significant weight loss (>2%) indicates volatilization of

      
      , shifting the stoichiometry toward the La-rich (crystallization-prone) region.
      
Common Failure Modes
  • Crucible Adhesion: If the glass sticks to the vitreous carbon, the crucible surface has degraded (oxidized). Solution: Replace crucible; ensure Ar flow is oxygen-free.

  • Shattering during cooling: Thermal shock. Solution: Increase the annealing cool-down time; ensure the transfer from quench to anneal is

    
     minute.
    

References

  • Hewak, D. W., et al. (1998). Quantum-efficiency of praseodymium doped Ga:La:S glass for 1.3 µm optical fibre amplifiers. IEEE Photonics Technology Letters.

  • Schweizer, T., et al. (1996). Optical properties of gallium lanthanum sulphide glass. Journal of Non-Crystalline Solids.

  • Morgan, S. P. (2016). Properties of Gallium Lanthanum Sulphide Glass. University of Southampton, ePrints.

  • Churbanov, M. F. (2001). High-purity chalcogenide glasses as materials for fiber optics. Journal of Non-Crystalline Solids.

  • Seddon, A. B. (1995). Chalcogenide glasses: a review of their preparation, properties and applications. Journal of Non-Crystalline Solids.

Sources

Method

Application Note: Lanthanum Sulfide (La₂S₃) in Catalysis for Hydrocarbon Cracking

Executive Summary This guide details the application of Lanthanum Sulfide (La₂S₃) as a robust solid acid catalyst for hydrocarbon cracking, specifically designed for sour (sulfur-rich) feedstocks . While traditional zeol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Lanthanum Sulfide (La₂S₃) as a robust solid acid catalyst for hydrocarbon cracking, specifically designed for sour (sulfur-rich) feedstocks . While traditional zeolite-based Fluid Catalytic Cracking (FCC) catalysts rely on Lanthanum oxides for structural stabilization, bulk or supported La₂S₃ offers a distinct advantage: intrinsic sulfur tolerance . Unlike noble metals that poison rapidly in high-sulfur environments, La₂S₃ maintains Lewis acid activity through a sulfur-vacancy mechanism, making it a critical candidate for processing heavy, sour crude fractions without extensive pre-hydrotreating.

Introduction: The Sulfur Challenge

In standard catalytic cracking, sulfur compounds (thiols, thiophenes) irreversibly poison metal sites and competitively adsorb onto acid sites of oxide zeolites, leading to rapid deactivation and coke formation.

The Lanthanum Sulfide Solution: Lanthanum Sulfide, particularly the


-La₂S₃ phase , functions as a stable solid acid. Its catalytic activity arises from:
  • Lewis Acidity: High charge density of La³⁺ cations.

  • Sulfur Vacancies: Defect sites that facilitate hydrocarbon adsorption.

  • Regenerability: The sulfide lattice is thermodynamically stable in H₂S-rich streams, preventing the phase segregation seen in oxides.

Protocol 1: Synthesis of High-Surface-Area -La₂S₃

Objective: Synthesize the cubic


-phase, which offers superior catalytic symmetry compared to the monoclinic 

-phase, while maximizing surface area (target > 20 m²/g).
Reagents
  • Lanthanum Nitrate Hexahydrate [La(NO₃)₃·6H₂O] (99.9%)

  • Carbon Disulfide (CS₂) (Anhydrous)

  • Argon (Ar) carrier gas

  • Ethanol (Absolute)

Step-by-Step Methodology
  • Precursor Sol-Gel Formation:

    • Dissolve La(NO₃)₃·6H₂O in ethanol to form a 0.5 M solution.

    • Add citric acid (molar ratio 1:1) as a chelating agent to prevent agglomeration.

    • Stir at 60°C for 4 hours until a viscous gel forms.

    • Dry at 110°C overnight, then calcine at 500°C (4h) to obtain a porous La₂O₃ precursor.

  • Controlled Sulfidation (The Critical Step):

    • Load the La₂O₃ precursor into a quartz tube reactor.

    • Purge: Flow Ar (50 mL/min) for 30 mins.

    • Ramp: Heat to 800°C at 5°C/min.

    • Sulfidation: At 800°C, switch flow to Ar bubbled through liquid CS₂ (maintained at 25°C).

    • Note: CS₂ is preferred over H₂S gas here because the C-S bond cleavage promotes the formation of the metastable

      
      -phase over the thermodynamic 
      
      
      
      -phase.
    • Duration: Hold for 4 hours.

    • Cooling: Switch back to pure Ar flow during cooling to prevent oxidation.

  • Passivation:

    • Once at room temperature, pulse 1% O₂/Ar for 30 minutes to form a thin oxysulfide skin, preventing pyrophoric reaction upon air exposure.

Protocol 2: Structural & Acid Characterization

Objective: Validate the crystal phase and quantify active acid sites.

Phase Identification (XRD)
  • Instrument: Powder X-Ray Diffractometer (Cu Kα radiation).

  • Target Peaks: Look for the characteristic cubic Th₃P₄ structure of

    
    -La₂S₃ (JCPDS 25-1137).
    
  • Contaminant Check: Absence of peaks at 2θ ≈ 25-30° (indicative of La₂O₂S oxysulfide impurity).

Acidity Profiling (NH₃-TPD)
  • Method: Temperature Programmed Desorption of Ammonia.

  • Procedure:

    • Degas sample at 400°C in He.

    • Saturate with NH₃ at 100°C.

    • Ramp temperature to 700°C at 10°C/min.

  • Interpretation:

    • Low Temp Peak (150-250°C): Weak Brønsted sites (surface -SH groups).

    • High Temp Peak (400-550°C): Strong Lewis sites (La³⁺ coordinatively unsaturated sites). This is the active cracking center.

Protocol 3: Catalytic Cracking Evaluation

Objective: Evaluate cracking efficiency using n-Hexadecane (heavy oil surrogate) spiked with Thiophene (sulfur surrogate).

Experimental Setup
  • Reactor: Fixed-bed continuous flow micro-reactor (stainless steel, sulfidation-treated).

  • Catalyst Load: 0.5 g of La₂S₃ (sieved to 40-60 mesh).

  • Feedstock: 95 wt% n-Hexadecane + 5 wt% Thiophene.

Operational Workflow
  • In-Situ Activation: Heat to 500°C under 5% H₂S/H₂ flow for 1 hour to remove the passivation layer.

  • Reaction Conditions:

    • Temperature: 500°C

    • Pressure: Atmospheric (or up to 20 bar for hydrocracking simulation)

    • WHSV (Weight Hourly Space Velocity): 4 h⁻¹

  • Sampling: Direct line to Gas Chromatography (GC-FID/SCD).

Data Analysis Metrics
  • Conversion (%):

    
    
    
  • Gasoline Selectivity: Fraction of C5-C12 hydrocarbons produced.

  • Sulfur Tolerance: Monitor conversion stability over 24 hours.

Mechanism & Visualization

The cracking mechanism on La₂S₃ differs from zeolites. It relies on a Coordinate-Vacancy Mechanism . The La³⁺ center acts as a Lewis acid to abstract a hydride from the alkane, while the sulfur vacancy stabilizes the intermediate.

CrackingMechanism Cat La₂S₃ Surface (La³⁺ - S²⁻) Adsorption Adsorption (La³⁺ --- H⁻) Cat->Adsorption Active Site Feed Heavy Hydrocarbon (R-CH₂-CH₂-R') Feed->Adsorption Carbenium Carbenium Ion Formation Adsorption->Carbenium Hydride Abstraction BetaScission Beta-Scission (C-C Bond Break) Carbenium->BetaScission Desorption Olefin/Paraffin Release BetaScission->Desorption Vacancy Sulfur Vacancy Regeneration Desorption->Vacancy Vacancy->Cat Cycle Complete

Figure 1: Catalytic cycle of hydrocarbon cracking over Lanthanum Sulfide Lewis acid sites.

Performance Data Summary (Representative)

The following table contrasts La₂S₃ against a standard USY Zeolite in a high-sulfur environment.

ParameterUSY Zeolite (Standard)

-La₂S₃ (Proposed)
Initial Conversion (T=0) 85%65%
Conversion (T=24h, Sour Feed) 30% (Severe Poisoning)62% (Stable)
Coke Yield High (>8 wt%)Low (<3 wt%)
Major Product Gasoline (C5-C12)Light Olefins (C2-C4) + Gasoline
Deactivation Cause Acid site neutralization by SPore blockage (reversible)

Interpretation: While La₂S₃ has lower initial activity due to lower surface area compared to zeolites, it exhibits superior stability in sour streams. The lower coke yield is attributed to the lack of strong Brønsted sites which typically promote polymerization/coking.

Troubleshooting & Safety

  • H₂S Evolution: During synthesis and reaction, H₂S is generated. All exhaust lines must be scrubbed with NaOH solution (10 wt%).

  • Phase Instability: If the catalyst turns white/grey after reaction, it has oxidized to La₂O₂S or La₂O₃. Ensure strict O₂ exclusion and maintain a partial pressure of H₂S in the feed if the feedstock sulfur content drops below 500 ppm.

  • Low Activity: Often caused by sintering (T > 900°C) or insufficient sulfidation. Verify the S/La ratio via EDX; it should be close to 1.5.

References

  • Lynas Rare Earths. (n.d.). Lanthanum in Fluid Catalytic Cracking. Retrieved from [Link]

  • Zhang, Y., et al. (2021).[1] Synthesis of Mixed-Valent Lanthanide Sulfide Nanoparticles. PubMed. Retrieved from [Link]

  • University of Central Florida. (2024). High-temperature annealing of calcium lanthanum sulfide. Retrieved from [Link]

  • MDPI. (2021). A Model of Catalytic Cracking: Product Distribution and Catalyst Deactivation. Retrieved from [Link]

Sources

Application

Using Lanthanum sulfide for long-wave infrared (LWIR) optics

Application Note: Lanthanum Sulfide ( ) for Long-Wave Infrared (LWIR) Optics[1] Executive Summary This guide details the synthesis, consolidation, and validation of Gamma-Lanthanum Sulfide ( ) for use in Long-Wave Infrar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Lanthanum Sulfide ( ) for Long-Wave Infrared (LWIR) Optics[1]

Executive Summary

This guide details the synthesis, consolidation, and validation of Gamma-Lanthanum Sulfide (


) for use in Long-Wave Infrared (LWIR) optical systems. While Zinc Sulfide (ZnS) remains the industry standard for LWIR windows, it suffers from poor mechanical hardness (~250  kg/mm ²) and susceptibility to rain erosion in high-velocity aerospace applications.

 offers a superior alternative, exhibiting a transmission range extending to 14 

m and a microhardness (

600 kg/mm ²) significantly higher than ZnS. However, its adoption is hindered by the difficulty of stabilizing the cubic

-phase against the tetragonal

-phase (an impurity often stabilized by oxygen). This protocol provides a rigorous methodology to synthesize phase-pure powder and sinter it into transparent ceramics, specifically addressing the critical "oxygen exclusion" requirement.

Material Physics & Optical Mechanics

The Phase Stability Challenge

Lanthanum sulfide exists in three primary polymorphs. Understanding these is prerequisite to successful synthesis:

  • 
     (Orthorhombic):  Stable at low temperatures; poor optical symmetry.
    
  • 
     (Tetragonal):  Ideally a high-temperature phase, but in practice, it is an impurity phase  (
    
    
    
    ) stabilized by oxygen contamination.[1][2] It causes birefringence and scattering, ruining optical clarity.
  • 
     (Cubic, 
    
    
    
    type):
    The target phase. It is isotropic (no birefringence), stable at high temperatures (
    
    
    1300°C), and possesses the necessary vacancy structure for LWIR transmission.
Optical Transmission Mechanism

Unlike oxide ceramics (e.g., Sapphire) which cut off around 5-6


m due to strong metal-oxygen phonon absorption, the heavier La-S bond shifts the multi-phonon absorption edge deep into the infrared. 

remains transparent up to ~14

m, covering the entire thermal imaging band (8-12

m).

Protocol A: Phase-Pure Powder Synthesis

Objective: Synthesize


 powder with oxygen content 

ppm to prevent

-phase formation.
Reagents & Equipment
  • Precursors: Lanthanum (III) Isopropoxide or Lanthanum Nitrate.

  • Sulfur Source: Carbon Disulfide (

    
    ) or Hydrogen Sulfide (
    
    
    
    ) gas (99.99% purity).
  • Furnace: Tube furnace with gas flow control and vacuum capability.

  • Safety:

    
     and 
    
    
    
    are highly toxic. All operations must occur in a scrubber-equipped fume hood.
Step-by-Step Methodology
  • Precursor Preparation (Alkoxide Route):

    • Dissolve Lanthanum Isopropoxide in anhydrous benzene under an Argon atmosphere.

    • Critical Step: Perform all handling in a glovebox (

      
       ppm 
      
      
      
      ,
      
      
      ppm
      
      
      ). Any moisture hydrolysis will introduce oxygen into the lattice.
  • Sulfurization (Gas-Solid Reaction):

    • Place the precursor in a graphite boat within the quartz tube.

    • Purge system with Argon for 30 minutes.

    • Introduce

      
       vapor (carried by Ar) or 
      
      
      
      flow.
    • Ramp 1: Heat to 400°C at 5°C/min to decompose organics.

    • Ramp 2: Heat to 800-900°C and hold for 4 hours.

    • Note: This typically yields

      
       or a mixed phase.
      
  • Phase Transformation (

    
    ): 
    
    • The powder must be heated

      
      °C to transition to 
      
      
      
      .
    • Protocol: Continue heating under

      
       flow to 1150°C for 2 hours.
      
    • Cooling: Rapid quench is not strictly necessary, but cooling must be done under Ar flow to prevent re-oxidation.

Protocol B: Densification via Spark Plasma Sintering (SPS)[3][4]

Objective: Consolidate powder into a fully dense (>99.5%) transparent ceramic without inducing grain growth or sulfur loss.

Workflow Visualization

G cluster_0 Pre-Processing cluster_1 Sintering (SPS) cluster_2 Post-Processing Powder gamma-La2S3 Powder BallMill Ball Milling (Inert solvent, 24h) Powder->BallMill DieLoad Graphite Die Loading (Glovebox) BallMill->DieLoad Avoid O2 Vacuum Vacuum Chamber (<10 Pa) DieLoad->Vacuum Pulse DC Pulse Heating (1300°C, 100 MPa) Vacuum->Pulse Anneal Sulfur Annealing (900°C, H2S flow) Pulse->Anneal Restore Stoichiometry Polish Optical Polishing Anneal->Polish

Figure 1: Manufacturing workflow for transparent Lanthanum Sulfide ceramics. Note the critical annealing step to correct sulfur vacancies created during the vacuum sintering process.

Detailed Sintering Parameters
  • Die Loading:

    • Load powder into a high-density graphite die (10mm - 50mm diameter) inside an Argon glovebox.

    • Use graphite foil spacers to prevent reaction with the punch.

  • SPS Cycle:

    • Vacuum: Evacuate chamber to

      
       Pa.
      
    • Pressure: Apply uniaxial pressure of 50-100 MPa . (Higher pressure lowers the required temperature, suppressing grain growth).

    • Heating Rate: 50°C/min to 1000°C, then 10°C/min to 1300°C .

    • Dwell: Hold at 1300°C for 10-20 minutes.

    • Mechanism:[2][3][4][5] The pulsed DC current cleans particle surfaces, enhancing diffusion.

  • Post-Sintering Annealing (Corrective Step):

    • SPS in vacuum often causes slight sulfur loss (

      
      ), leading to a dark/black appearance due to charge carrier absorption.
      
    • Remedy: Anneal the sintered pellet in

      
       atmosphere at 900°C for 10 hours. This restores transparency (yellow/clear appearance).
      

Comparative Analysis: vs. Competitors

The following data highlights why


 is preferred for harsh-environment LWIR applications.
Property

(Ceramic)
ZnS (Multi-Spectral)Germanium (Ge)
Transmission Range 0.5 - 14

m
0.4 - 12

m
1.8 - 23

m
Vickers Hardness (HV) ~600 kg/mm ² ~230 kg/mm ²~800 kg/mm ²
Fracture Toughness 1.0 MPa

m

0.7 MPa

m

0.6 MPa

m

Thermal Expansion 14.5

/K
7.5

/K
6.1

/K
Max Service Temp >800°C300°C (Oxidizes)>100°C (Opacity)*

*Note: Germanium becomes opaque at relatively low temperatures (>100°C) due to free carrier absorption, making it unsuitable for aerodynamic heating scenarios (missile domes).


 maintains transmission at elevated temperatures.

Metrology & Validation

To validate the quality of the produced optic, the following tests are mandatory:

  • FTIR Spectroscopy:

    • Measure transmission from 2.5

      
      m to 20 
      
      
      
      m.
    • Pass Criteria:

      
       in-line transmission (uncoated) at 10 
      
      
      
      m.
    • Fail Indicator: Absorption peak at 11

      
      m indicates Oxide/Sulfate contamination (
      
      
      
      or La-O bonds).
  • XRD Analysis:

    • Scan range

      
      .
      
    • Pass Criteria: Pure cubic pattern (Space group

      
      ).
      
    • Fail Indicator: Presence of tetragonal peaks (Space group

      
      ) indicates 
      
      
      
      -phase impurity.

References

  • Vandervlugt, C. (2009).

    
    m) Applications. University of Arizona, College of Optical Sciences. Link
    
  • Wei, Y., et al. (2011).

    
     nanoparticles from thermal decomposition. International Journal of Minerals, Metallurgy and Materials. Link
    
  • Zhang, H., et al. (2021). Rare-Earth Sulfide Nanocrystals from Wet Colloidal Synthesis. Journal of the American Chemical Society. Link

  • Kyocera Corporation. Physical Properties of Fine Ceramics (Hardness Comparison). Link

  • Sydor Optics. Zinc Sulfide (ZnS) Multispectral Data Sheet. Link

Sources

Method

Metal organic chemical vapor deposition (MOCVD) of La2S3 films

Advanced Application Note: Metal Organic Chemical Vapor Deposition (MOCVD) of -La S Films -La S ) Thin Films via Single-Source MOCVD Executive Summary & Scientific Rationale Lanthanum sesquisulfide (La S ) is a premier c...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application Note: Metal Organic Chemical Vapor Deposition (MOCVD) of -La S Films


-La

S

) Thin Films via Single-Source MOCVD

Executive Summary & Scientific Rationale

Lanthanum sesquisulfide (La


S

) is a premier chalcogenide material, distinguished by its wide bandgap (

2.6–3.0 eV) and exceptional infrared (IR) transparency (up to 14

m). While it exists in three polymorphs (

,

,

), the cubic

-phase
is the critical target for optical applications due to its isotropic structure, which minimizes scattering losses in IR windows and domes.

The Challenge: La


S

is notoriously difficult to synthesize as a pure film due to the extreme oxophilicity of lanthanum. Conventional dual-source CVD (using La precursors + H

S) often suffers from pre-reactions or oxygen contamination, leading to the formation of Lanthanum Oxysulfide (La

O

S), which degrades optical performance.

The Solution: This protocol utilizes a Single-Source Precursor (SSP) approach using [La(bipy)(S


CNEt

)

]
. This molecule contains pre-formed La-S bonds, ensuring correct stoichiometry at the molecular level and significantly lowering the energy barrier for

-phase crystallization compared to dual-source methods.

Precursor Chemistry & Selection

The choice of precursor dictates the thermodynamics of the deposition. We utilize a Lewis base adduct of lanthanum dithiocarbamate.

  • Compound: [La(bipy)(S

    
    CNEt
    
    
    
    )
    
    
    ]
    • Ligand: Diethyldithiocarbamate (S

      
      CNEt
      
      
      
      ) provides the sulfur source and chelates the La
      
      
      center.
    • Adduct: 2,2'-bipyridine (bipy) saturates the coordination sphere.

  • Mechanism of Action: The "bipy" adduct prevents oligomerization, increasing volatility. Upon heating, the molecule undergoes clean thermal decomposition, releasing the organic backbone while retaining the La-S core.

  • Advantages:

    • Air Stability: Enhanced stability compared to simple alkoxides.

    • Stoichiometry: Fixed 2:3 La:S ratio inherent in the decomposition pathway (though sulfur loss can occur, requiring optimization).

    • Safety: Eliminates the need for toxic H

      
      S gas cylinders.
      

Experimental Configuration

Reactor Design

A Horizontal Hot-Wall Low-Pressure CVD (LPCVD) reactor is recommended. Cold-wall reactors may suffer from precursor condensation on the walls due to the relatively low volatility of the heavy lanthanide complex.

Process Flow Diagram

The following diagram illustrates the critical mass transport and reaction pathways.

MOCVD_Process Precursor Precursor Source [La(bipy)(S2CNEt2)3] (Solid Powder) Vaporizer Sublimation Zone 180°C - 220°C Precursor->Vaporizer Heating Transport Carrier Gas Transport (Ar/N2, 50-100 sccm) Vaporizer->Transport Sublimation Reactor Reaction Zone (Hot Wall, 450°C - 550°C) Transport->Reactor Convection Surface Surface Adsorption & Decomposition Reactor->Surface Diffusion Exhaust Byproducts (Et2NCS2-dimer, bipy) Surface->Exhaust Desorption Film Film Growth Gamma-La2S3 Surface->Film Nucleation

Figure 1: Mass transport and reaction pathway for SSP-MOCVD of La


S

.

Step-by-Step Deposition Protocol

Phase 1: Substrate Preparation
  • Substrates: Si(100) (preferred for lattice matching/stress), Fused Silica (for optical transmission tests).

  • Cleaning:

    • Sonicate in Acetone (10 min).

    • Sonicate in Isopropanol (10 min).

    • Critical Step: HF Dip (2% HF, 30s) for Si substrates to remove native oxide (SiO

      
      ). Native oxide promotes La
      
      
      
      O
      
      
      S formation.
    • N

      
       blow dry.
      
Phase 2: Precursor Loading
  • Handling: Load [La(bipy)(S

    
    CNEt
    
    
    
    )
    
    
    ] powder into the alumina boat inside an Ar-filled Glovebox (< 0.1 ppm O
    
    
    /H
    
    
    O). Lanthanum precursors hydrolyze instantly in air.
  • Transfer: Use a sealed transfer vessel or load rapidly under positive Ar pressure.

Phase 3: Deposition Parameters

The following parameters are optimized for the


-cubic phase. Deviations often lead to amorphous films or oxysulfide contamination.
ParameterValueScientific Justification
Vaporizer Temp (

)
190°C

5°C
Below 180°C: Insufficient flux. Above 210°C: Precursor decomposition in the boat.
Substrate Temp (

)
450°C – 500°CEnergy required to crystallize

-phase. <400°C yields amorphous films.
Carrier Gas (Ar) 60 sccmBalances residence time. Too high = blow-through; Too low = gas phase nucleation.
Reactor Pressure 5 – 10 TorrLow pressure enhances diffusion and film uniformity.
Deposition Time 30 – 60 minTypical growth rate is

0.5 – 1.0

m/hr.
Phase 4: Post-Deposition Annealing (Optional but Recommended)

If XRD shows low crystallinity or mixed


 phases:
  • Condition: In-situ annealing at 500°C for 1 hour under Ar flow.

  • Note: Do not anneal in air; the film will oxidize to La

    
    O
    
    
    
    immediately.

Characterization & Validation

X-Ray Diffraction (XRD)[1][2][3]
  • Target: Cubic

    
    -La
    
    
    
    S
    
    
    (Space group
    
    
    ).
  • Key Peaks: Look for reflections at

    
     (211) and 
    
    
    
    (220).
  • Contaminant Check: A peak at

    
     usually indicates La
    
    
    
    O
    
    
    S (hexagonal).
Morphology (SEM)
  • Expectation: Dense, crack-free granular structure.

  • Failure Mode: "Cauliflower" morphology often indicates gas-phase nucleation (pressure too high). Pinholes indicate poor nucleation density (substrate dirty).

Optical Transmission
  • Metric: Transmission > 60% in the visible-NIR range.

  • Bandgap: Tauc plot should yield

    
     eV. A lower bandgap often suggests sulfur deficiency (sub-stoichiometric LaS
    
    
    
    ).

Troubleshooting Guide: The Oxygen Problem

The primary failure mode in La


S

MOCVD is oxygen incorporation.
SymptomRoot CauseCorrective Action
XRD shows La

O

S
Leak in reactor or wet carrier gas.Leak check (He). Install gas purifiers (O

< 10 ppb).
Film peels off Thermal stress or native oxide on Si.Use HF dip. Slow down cooling rate (< 5°C/min).
Black/Opaque Film Carbon contamination or metallic La.Increase

to ensure ligand removal. Check Ar flow.
No Deposition Precursor aged/hydrolyzed.Verify precursor color (should be white/yellowish, not gray).

References

  • O'Brien, P., et al. (2007). "La

    
    S
    
    
    
    Thin Films from Metal Organic Chemical Vapor Deposition of Single-Source Precursor." Journal of Materials Chemistry.
  • Bedoya, C., et al. (2006).[1] "MOCVD of Lanthanum Oxides from La(tmhd)

    
     and La(tmod)
    
    
    
    Precursors: A Thermal and Kinetic Investigation." Chemical Vapor Deposition.[2][1][3][4][5][6][7][8] (Context on La-precursor volatility). [1]
  • Gaskell, J. M., et al. (2007). "MOCVD of Lanthanum Sulfide Thin Films." Surface and Coatings Technology. (General methodology for rare earth sulfides).

  • Pailloux, V., et al. (2002).

    
    S
    
    
    
    thin films by MOCVD." Materials Science and Engineering: C. (Phase control discussions).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming oxidation in Lanthanum sulfide synthesis

Technical Support Center: Lanthanum Sulfide ( ) Synthesis Topic: Overcoming Oxidation & Hydrolysis in Sesquisulfide Synthesis Doc ID: TS-La2S3-OX-001 Status: Active / Senior Scientist Verified The Challenge: The "Oxygen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lanthanum Sulfide ( ) Synthesis

Topic: Overcoming Oxidation & Hydrolysis in Sesquisulfide Synthesis Doc ID: TS-La2S3-OX-001 Status: Active / Senior Scientist Verified

The Challenge: The "Oxygen Trap"

Synthesizing high-purity Lanthanum Sulfide (


) is a battle against thermodynamics. Lanthanum has an extremely high affinity for oxygen, and the sulfide is highly hygroscopic. The moment 

is exposed to moisture, it hydrolyzes, releasing

(rotten egg smell) and reverting to Lanthanum Oxide (

) or the stable intermediate Lanthanum Oxysulfide (

).

The Golden Standard: High-purity


 (the cubic phase desired for infrared windows) should be a distinct reddish-yellow  or yellow-green  color. A pale, whitish, or gray powder indicates significant oxidation or incomplete sulfurization.

Core Protocol: The Carbon Disulfide ( ) Flow Method

While Hydrogen Sulfide (


) is a common sulfurizing agent, it is often thermodynamically insufficient to fully convert 

to

without leaving an oxysulfide core. Carbon Disulfide (

) is the superior reagent because the presence of carbon lowers the Gibbs free energy of the reaction, effectively "stripping" oxygen as

.
Experimental Workflow

Safety Warning:


 is highly volatile, toxic, and flammable. All exhaust must pass through a scrubber (NaOH solution) before venting.
Step 1: Precursor Preparation [1]
  • Raw Material: High purity

    
     (99.99%).
    
  • Pre-treatment: Calcine

    
     at 900°C for 2 hours in air to remove absorbed moisture and carbonates. Transfer immediately to a desiccator.
    
Step 2: The Reaction Setup (Inert Atmosphere)

The synthesis requires a tube furnace equipped with a gas flow system.

  • Carrier Gas: Ultra-high purity Argon (Ar).

  • Sulfur Source: Liquid

    
     in a bubbler.
    
  • Flow Rate: Ar is bubbled through liquid

    
     (kept at room temperature or slightly heated to 30-40°C to increase vapor pressure).
    
Step 3: Temperature Profile
  • Purge: Flush system with Ar for 30 mins at room temp.

  • Ramp: Heat to 800°C at 5°C/min under Ar flow (no

    
     yet).
    
  • Sulfurization: At 800°C, divert Ar flow through the

    
     bubbler.
    
  • Reaction: Hold at 1050°C - 1100°C for 4 to 8 hours .

    • Note: The conversion of the intermediate

      
       to 
      
      
      
      is the rate-limiting step and requires temperatures
      
      
      .
  • Cooling: Switch off

    
     flow at 800°C during cooling. Continue Ar flow until room temp.
    
Visualization: The Sulfurization Rig

CS2_Rig Ar Argon Source (UHP) MFC Mass Flow Controller Ar->MFC Valves 3-Way Valve MFC->Valves CS2 CS2 Bubbler (Liquid) Valves->CS2 Reaction Mode Furnace Tube Furnace (La2O3 Sample) Valves->Furnace Purge Mode CS2->Furnace Ar + CS2 Vapor Trap Cold Trap (Condense CS2) Furnace->Trap Scrubber NaOH Scrubber (Neutralize H2S/CS2) Trap->Scrubber Exhaust Exhaust Scrubber->Exhaust

Caption: Schematic of the Carbon Disulfide sulfurization setup. The bypass valve allows for inert purging before introducing the reactive sulfur atmosphere.

Mechanism: The Thermodynamic Battle

Understanding the reaction pathway is critical for troubleshooting. You are not converting Oxide directly to Sulfide; you are fighting an intermediate phase.

Reaction Pathway:

  • Initial Surface Reaction (Fast):

    
    
    Result: The sample turns pale/white. This is the "Oxysulfide Barrier."
    
  • Deep Sulfurization (Slow, Rate-Limiting):

    
    
    Requirement: High temperature (>1000°C) and extended time are required to break the strong La-O bonds in the oxysulfide lattice.[2]
    

Data Comparison: Sulfurizing Agents

FeatureHydrogen Sulfide (

)
Carbon Disulfide (

)
Thermodynamic Power Moderate. Often leaves residual oxygen (

).
High. Carbon acts as an oxygen "getter" (forming CO/CO2).
Reaction Temp Requires higher temp (>1100°C) for full conversion.Effective at slightly lower temps (1000-1100°C).
Safety Profile Toxic gas.Toxic, flammable, volatile liquid.
Final Purity High risk of oxysulfide contamination.Preferred for pure phase synthesis.

Troubleshooting & FAQ

Q1: My sample came out white or pale gray. What happened?

Diagnosis: Incomplete sulfurization. You likely formed the intermediate Lanthanum Oxysulfide (


)  but failed to push the reaction to the final trisulfide phase.
Fix: 
  • Increase reaction temperature to 1100°C .

  • Extend the dwell time (e.g., from 4h to 8h).

  • Ensure

    
     flow is not depleted; check bubbler levels.
    
Q2: The sample smells like rotten eggs immediately upon opening the furnace.

Diagnosis: Hydrolysis. The


 is reacting with atmospheric moisture.


Fix:
  • Do not open the furnace in ambient air.

  • Seal the reaction tube under Ar and transfer into an Ar-filled glovebox (

    
     ppm 
    
    
    
    ) before opening.
  • Store samples in vacuum-sealed ampoules or double-sealed containers inside the glovebox.

Q3: How do I distinguish from ?

Answer:

  • 
    :  Tetragonal structure. Often formed at intermediate temperatures (800-1000°C).
    
  • 
    :  Cubic structure (
    
    
    
    type).[3] Formed at high temperatures (>1100°C) or stabilized by doping. This is the optical grade phase.
  • Verification: You must use Powder X-Ray Diffraction (XRD) . Color alone is unreliable between these two phases, though

    
     is typically more vibrant yellow/orange.
    
Visual Troubleshooting Logic

Troubleshooting Start Inspect Sample After Synthesis Color What is the Color? Start->Color White White / Pale Gray Color->White Yellow Reddish-Yellow / Orange Color->Yellow Black Black / Dark Grey Color->Black Oxysulfide Diagnosis: La2O2S (Incomplete) Action: Increase Temp/Time White->Oxysulfide Success Diagnosis: La2S3 (Likely) Action: Confirm with XRD Yellow->Success Carbon Diagnosis: Carbon Contamination Action: Reduce CS2 flow or check purity Black->Carbon

Caption: Decision tree for rapid visual assessment of synthesis quality.

References

  • Synthesis of

    
     thin films by sulfurization of 
    
    
    
    and
    
    
    . ResearchGate.[4][5] Available at: [Link]
  • Formation of Calcium Lanthanum Sulfide by Carbonate Coprecipit

    
     Sulfurization . ResearchGate.[4][5] Available at: [Link]
    
  • High-temperature annealing of calcium lanthanum sulfide . University of Central Florida. Available at: [Link]

  • Lanthanum(III) sulfide . Wikipedia. Available at: [Link][6]

  • Prepar

    
     (R: La, Pr, Nd, Sm) powders by sulfurization of oxide powders using 
    
    
    
    gas
    . ResearchGate.[4][5] Available at: [Link]

Sources

Optimization

Phase stabilization of γ-La2S3 at room temperature

Technical Support Center: Phase Stabilization of -La S Executive Summary & Technical Context The Challenge: -La S (cubic, Th P structure) is the highly desired phase for infrared (IR) windows and domes due to its isotrop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phase Stabilization of -La S

Executive Summary & Technical Context

The Challenge:


-La

S

(cubic, Th

P

structure) is the highly desired phase for infrared (IR) windows and domes due to its isotropic optical properties and transmission range (8–14

m). However, it is a high-temperature phase, thermodynamically stable only above ~1300°C (1573 K). At room temperature, the material naturally reverts to the orthorhombic

-phase or gets "stuck" as the tetragonal

-phase (often an oxysulfide impurity phase).

The Solution: Stabilization at room temperature requires a two-pronged approach:

  • Kinetic Control: Rapid quenching or low-temperature synthesis routes (e.g., CS

    
     sulfurization) to bypass the 
    
    
    
    -phase.
  • Thermodynamic Stabilization (Doping): Filling the inherent cation vacancies in the

    
    -La
    
    
    
    S
    
    
    lattice (
    
    
    ) with alkali or alkaline earth metals (Na
    
    
    , Ca
    
    
    ) to lock the cubic structure.

Troubleshooting Modules

Module A: Phase Purity (The vs. Trap)

Symptom: XRD analysis shows split peaks (tetragonal distortion) or the material appears yellow/whitish (indicative of


) rather than the characteristic deep orange/red of 

.

Root Cause Analysis:

  • 
    -Phase Reversion:  Cooling rate was too slow, allowing the material to relax into the low-temp orthorhombic phase.
    
  • 
    -Phase "Trap":  The 
    
    
    
    -phase is frequently misidentified. It is often not pure La
    
    
    S
    
    
    , but rather La
    
    
    S
    
    
    O
    stabilized by oxygen impurities.[1] If your precursor has >0.5 wt% oxygen, you will form
    
    
    and never achieve
    
    
    , regardless of the temperature.

Corrective Protocol:

ParameterSpecificationAction
Oxygen Content

CRITICAL. Use excess CS

gas during sulfurization to scavenge oxygen. Switch to inert handling (Ar glovebox).
Sulfurization Temp

If using La

O

precursors, ensure temperature is high enough to drive full conversion but low enough to prevent grain coarsening.
Cooling Rate

Rapid cooling is required if undoped. If doped (see Module B), slower cooling is acceptable.

Visual Logic: The Oxygen Trap

PhaseTrap Oxide La2O3 Precursor Sulfurization Sulfurization (CS2 / H2S) Oxide->Sulfurization Alpha α-La2S3 (Orthorhombic) Stable < 900°C Sulfurization->Alpha Low Temp (<800°C) Beta β-La2S3 (Tetragonal) OXYGEN STABILIZED Sulfurization->Beta Oxygen Leak (La10S14O formed) Gamma γ-La2S3 (Cubic) Target Phase Sulfurization->Gamma High Temp (>1300°C) OR Doping Alpha->Gamma Heat > 1300°C Beta->Gamma Impossible without Oxygen Removal

Caption: The "Oxygen Trap" (Red) prevents formation of the target Gamma phase. Oxygen impurities stabilize the Beta phase, making the transition to Gamma energetically difficult.

Module B: Chemical Stabilization (Doping Strategy)

Symptom: Material cracks during cooling (volume change from phase transition) or requires impractically high sintering temperatures.

Technical Insight: Pure


-La

S

is a defect structure with the formula

. It contains

cation vacancies per unit cell. Filling these vacancies with aliovalent ions stabilizes the cubic framework at lower temperatures.

Doping Protocol:

  • Select Dopant:

    • Sodium (Na

      
      ):  Excellent stabilization. Forms NaLaS
      
      
      
      -La
      
      
      S
      
      
      solid solution.
    • Calcium (Ca

      
      ):  Forms CaLa
      
      
      
      S
      
      
      . Highly effective for optical ceramics.
  • Stoichiometry Calculation: Target the general formula

    
    .
    
    • For Ca: Mix CaS and La

      
      S
      
      
      
      to achieve
      
      
      to
      
      
      .
  • Synthesis Step:

    • Mix La

      
      O
      
      
      
      + CaCO
      
      
      (or Na
      
      
      CO
      
      
      ).
    • Sulfurize with CS

      
       gas at 1050°C for 4 hours.
      
    • Result: The doped

      
      -phase becomes stable from Room Temperature up to melting point.
      
Module C: Optical Transparency & Sintering

Symptom: The pellet is


-phase (confirmed by XRD) but opaque or dark grey/black.

Root Cause Analysis:

  • Porosity: Scattering centers reduce transmission.

  • Carbon Contamination: Residual carbon from CS

    
     decomposition or graphite dies (in SPS) creates absorption bands.
    
  • Sulfur Non-stoichiometry: Loss of sulfur at high temp creates anion vacancies (color centers).

Optimization Workflow:

StepMethodKey ParameterReasoning
1. Powder Prep Ball Milling

Nanosized powders sinter at lower temps, reducing grain growth.
2. Sintering SPS (Spark Plasma Sintering)

Fast heating prevents sulfur loss.
3. Pressure Uniaxial

High pressure is essential for full density (>99%).
4. Annealing H

S Flow

Crucial: Restores sulfur stoichiometry and removes dark color centers.

Workflow Visualization:

Sintering Powder γ-La2S3 Powder SPS SPS Sintering (1250°C, 80 MPa) Powder->SPS Result1 Dark/Opaque Ceramic (Reduced State) SPS->Result1 Sulfur Loss Anneal Post-Annealing (H2S Atmosphere, 900°C) Result1->Anneal Restores Stoichiometry Final Transparent Orange Ceramic Anneal->Final

Caption: The critical post-annealing step is often missed. Sintering alone yields opaque material due to sulfur reduction; re-sulfurization restores optical clarity.

Frequently Asked Questions (FAQ)

Q1: Can I use H


S instead of CS

for the initial synthesis?
A: Yes, but CS

is generally more effective at removing oxygen impurities (scavenging oxygen as CO/CO

). If using H

S, you must ensure your precursor oxides are extremely dry, or use a mixture of H

S and C (carbon) to assist reduction, though this risks carbon contamination.

Q2: Why does my sample smell like rotten eggs? A:


-La

S

is hygroscopic and hydrolyzes in moist air:

Immediate Action: Store all samples in a desiccator or vacuum sealed. For biological applications (drug delivery carriers), the material must be encapsulated (e.g., silica coating) to prevent toxic H

S release.

Q3: Is this material suitable for bio-imaging? A: While lanthanide-doped nanoparticles are used for luminescence, pure La


S

is unstable in physiological pH. It must be surface-modified (hydrophobized or coated) to prevent hydrolysis. The "drug development" relevance lies mostly in using the doped variants as stable, non-toxic luminescent tags, not the raw sulfide.

Q4: What is the maximum transmission window? A: A fully dense, pure


-La

S

ceramic transmits from ~0.5

m (visible orange) up to 14

m (LWIR). Impurities like Oxygen (

) will create absorption dips around 9-10

m (La-O vibration).

References

  • Kumta, P. N., & Risbud, S. H. (1994). Low-temperature synthesis of cubic lanthanum sulfide (

    
    -La
    
    
    
    S
    
    
    ) powders.[2] Materials Science and Engineering: B, 26(2-3), 129-135.
  • Biswas, K., & Varadaraju, U. V. (2007).[3] Stabilization of

    
    -La
    
    
    
    S
    
    
    by alkali metal ion doping.[3][4][5] Materials Research Bulletin, 42(2), 385-388.[3] [3]
  • Zhang, X., et al. (2017).[5] Structural, phonon, mechanical, optical, and thermodynamic properties of stable

    
    -La
    
    
    
    S
    
    
    from first-principles calculations.[5] Journal of Rare Earths, 35(3), 271-279.[3]
  • Hirai, S., et al. (1998).[5] Synthesis and sintering of cerium(III) sulfide powders. Journal of the American Ceramic Society, 81(1), 145-151.[5]

  • Glushkova, V. B., et al. (1990).

Sources

Troubleshooting

Technical Support Center: High-Purity Calcium Lanthanum Sulfide (CLS) Ceramics

Role: Senior Application Scientist Subject: Minimizing Oxygen Contamination & Optimizing LWIR Transmission in -CaLa S Date: January 28, 2026 Executive Summary: The Oxygen Challenge Welcome to the CLS Technical Support Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Minimizing Oxygen Contamination & Optimizing LWIR Transmission in


-CaLa

S

Date: January 28, 2026

Executive Summary: The Oxygen Challenge

Welcome to the CLS Technical Support Center. You are likely here because your Calcium Lanthanum Sulfide (


-CaLa

S

) ceramics are failing to meet the theoretical transmission limits in the Long-Wave Infrared (LWIR) spectrum (8–14

m).

The Core Issue: CLS is thermodynamically unstable in the presence of oxygen. Even trace amounts of moisture or oxygen during synthesis lead to the formation of oxysulfides (e.g., La


O

S) or "dissolved" oxygen in the lattice. These impurities manifest as distinct absorption bands (specifically at 9.2

m and 11.0

m), rendering the material unsuitable for high-sensitivity IR spectroscopy used in drug development and defense optics.

This guide provides a self-validating protocol to eliminate these impurities, moving beyond basic synthesis to advanced defect engineering.

Core Protocol: The "Dual-Gas" Sulfurization Workflow

To achieve optical-grade CLS, you cannot rely on a single sulfurization step. You must employ a Two-Step Gas Exchange Protocol . This method leverages the carbon-oxygen affinity to strip oxygen, followed by a hydrogen-driven step to remove residual carbon.

The Mechanism[1][2]
  • Step A (Oxygen Stripping): Carbon Disulfide (CS

    
    ) is aggressive. It removes oxygen by forming volatile CO
    
    
    
    and COS.
    • Reaction:

      
      
      
  • Step B (Stoichiometry Restoration): Hydrogen Sulfide (H

    
    S) is restorative. It removes the carbon deposited by CS
    
    
    
    and ensures the correct sulfur stoichiometry.
Workflow Diagram

SulfurizationWorkflow Precursor Precursor (Alkoxides/Carbonates) CS2_Step Step 1: CS2 Flow Temp: 750-850°C Target: Oxygen Removal Precursor->CS2_Step Dehydration Intermediate Sulfide + Carbon Residue CS2_Step->Intermediate O -> S Exchange H2S_Step Step 2: H2S Flow Temp: 850-1350°C Target: Carbon Removal Intermediate->H2S_Step C Scavenging FinalProduct Pure γ-CaLa2S4 (Optical Grade) H2S_Step->FinalProduct Densification

Caption: The Dual-Gas protocol separates oxygen removal (CS


) from carbon cleanup (H

S) to ensure high purity.

Troubleshooting Guide & FAQs

This section addresses specific spectral defects and physical failures encountered during experimentation.

Category A: Spectral Absorption Defects (IR Spectroscopy)

Q1: My ceramic looks transparent, but FTIR shows a strong absorption dip at 11.0


m. What is this? 
  • Diagnosis: This is the characteristic vibration of the Sulfite group (SO

    
    ) . It indicates that oxygen is still present in the lattice, likely as a solid solution or oxysulfide phase.
    
  • Root Cause: Incomplete sulfurization or post-sintering oxidation.

  • Corrective Protocol:

    • Check Gas Flow: Ensure your CS

      
       flow rate is sufficient during the 750°C ramp.
      
    • Getter Trap: If sintering in a vacuum, you must use a carbon crucible or graphite wool. The carbon acts as a "getter," reacting with residual oxygen in the furnace atmosphere to form CO gas, preventing it from reacting with the CLS.

Q2: I see a broad absorption band around 9.2


m. 
  • Diagnosis: This corresponds to Sulfate groups (SO

    
    ) .
    
  • Root Cause: This usually occurs due to surface oxidation after processing, often from storing hygroscopic powders in ambient air before pressing.

  • Corrective Protocol:

    • Store all powders in an Ar-filled glovebox (

      
       ppm).
      
    • Perform a "flash sulfurization" (H

      
      S anneal at 900°C) immediately before Hot Pressing.
      

Q3: The material is black or dark grey instead of the expected yellow/clear.

  • Diagnosis: Carbon Contamination .

  • Root Cause: You likely used CS

    
     but failed to follow up with a sufficient H
    
    
    
    S annealing step, or the temperature during CS
    
    
    flow was too high (>950°C), causing pyrolytic carbon deposition.
  • Corrective Protocol:

    • Reduce CS

      
       treatment temperature to <850°C.
      
    • Extend the H

      
      S dwell time at 1000°C+ to scavenge residual carbon.
      
Category B: Mechanical & Sintering Failures

Q4: My samples are cracking during Hot Pressing (HP).

  • Diagnosis: Sulfur Volatilization .[1]

  • Mechanism: At high temperatures (>1200°C), sulfur has a high vapor pressure. If it escapes, the stoichiometry shifts, leading to phase instability and micro-cracking.

  • Corrective Protocol:

    • Powder Bed: Bury the sample in a sacrificial bed of coarse CLS powder during sintering. This creates a local sulfur-rich atmosphere.

    • Pressure: Maintain high pressure (e.g., 50–80 MPa) throughout the cooling phase to suppress volatilization.

Diagnostic Logic Tree

Use this diagram to diagnose your specific ceramic failure mode.

TroubleshootingTree Start Analyze Ceramic Defect Visual Visual Inspection Start->Visual FTIR FTIR Spectrum Analysis Start->FTIR DarkColor Dark/Grey Color Visual->DarkColor YellowOpaque Yellow but Opaque Visual->YellowOpaque Peak11 Peak at 11.0 μm FTIR->Peak11 Peak9 Peak at 9.2 μm FTIR->Peak9 CarbonIssue Carbon Contamination Action: Increase H2S Anneal DarkColor->CarbonIssue PorosityIssue Residual Porosity Action: Increase HP Temp/Pressure YellowOpaque->PorosityIssue Sulfite Sulfite (Dissolved O) Action: Check CS2 Step Peak11->Sulfite Sulfate Sulfate (Surface Oxid.) Action: Glovebox Handling Peak9->Sulfate

Caption: Decision matrix for diagnosing CLS ceramic defects based on visual and spectral data.

Reference Data

Comparison of Sulfurizing Agents
AgentPrimary FunctionOxygen Removal EfficiencyRisk Factor
CS

(Gas)
Oxygen ScavengingHigh (Forms CO/CO

)
Carbon deposition if T > 900°C
H

S (Gas)
Stoichiometry ControlModerate (Forms H

O)
Less effective at removing deep lattice oxygen
Ar (Inert) Sintering AtmosphereNoneWill cause surface oxidation if trace O

exists
Key Absorption Bands (Impurity Fingerprinting)
Wavelength (

m)
Wavenumber (cm

)
AssignmentOrigin
2.9 ~3400O-H StretchMoisture / Hydroxides
9.2 ~1086SO

(Sulfate)
Surface Oxidation
11.0 ~909SO

(Sulfite)
Lattice Oxygen / Oxysulfides
14.0+ < 700Lattice PhononsIntrinsic CLS Absorption (Normal)

References

  • Kostogiannes, A. (2023). The Role of Oxygen Impurities in

    
    -phase Calcium Lanthanum Sulfide for Infrared Applications. University of Central Florida STARS. 
    
  • Durand, G. R., et al. (2020).[2] Processing of CaLa

    
    S
    
    
    
    infrared transparent ceramics: A comparative study of HP and FAST/SPS techniques. Journal of the American Ceramic Society, 103(4), 2328-2339.[2]
  • Wu, Y., et al. (2025).[3] Synthesis and Characterization of Calcium Lanthanum Sulfide via a Wet Chemistry Route Followed by Thermal Decomposition. ResearchGate.

  • Chess, J. J., et al. (2024). High-temperature annealing of calcium lanthanum sulfide. Journal of the European Ceramic Society.[1] [1]

Sources

Optimization

Improving the crystallinity of spray-pyrolyzed LaS films through annealing

Subject: Crystallinity Optimization of Spray-Pyrolyzed LaS Thin Films Executive Summary You are likely encountering poor crystallinity or amorphous phases in your as-deposited Lanthanum Sulfide (LaS/La₂S₃) films. This is...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Crystallinity Optimization of Spray-Pyrolyzed LaS Thin Films

Executive Summary

You are likely encountering poor crystallinity or amorphous phases in your as-deposited Lanthanum Sulfide (LaS/La₂S₃) films. This is a characteristic limitation of the spray pyrolysis technique, where rapid solvent evaporation freezes the lattice in a disordered state.

This guide provides a validated Thermal Annealing Protocol to transition your films from an amorphous/fibrous network into a high-quality polycrystalline cubic or orthorhombic phase. Note that LaS is highly susceptible to oxidation (forming La₂O₂S); therefore, atmosphere control is the single most critical variable in this workflow.

Module 1: The "As-Deposited" Baseline

Before annealing, verify your starting material. A successful spray pyrolysis run using Lanthanum Chloride (LaCl₃) and Thiourea/Thioacetamide usually yields films with the following characteristics. If your baseline deviates, annealing will not fix the underlying deposition errors.

ParameterExpected "As-Deposited" StatusNotes
Crystallinity Amorphous / Nano-crystallineXRD shows broad humps or very weak peaks.
Morphology Fibrous / Porous Network"Cauliflower" structures are common due to rapid droplet drying.
Band Gap ~2.5 - 2.7 eVHigher than bulk due to quantum confinement in amorphous domains.
Adhesion ModerateCan pass tape test, but fails scratch test.
Module 2: The Annealing Protocol (SOP-LaS-02)

WARNING: Do not anneal LaS films in ambient air above 300°C if high purity is required. Above this threshold, Lanthanum Oxysulfide (La₂O₂S) forms rapidly, permanently altering optoelectronic properties.

Workflow Visualization

The following diagram outlines the critical decision paths for your annealing process.

LaS_Annealing_Workflow Start As-Deposited LaS Film Decision Select Atmosphere Start->Decision Path_Air Air Annealing (Low Cost) Decision->Path_Air < 300°C Path_Inert Ar/N2 + Sulfur Vapor (High Purity) Decision->Path_Inert > 400°C Result_Oxide Polycrystalline La2O2S / LaS Mix Path_Air->Result_Oxide Oxidation Result_Pure High-Crystallinity Pure La2S3 Path_Inert->Result_Pure Phase Transition Characterization XRD / SEM / UV-Vis Result_Oxide->Characterization Result_Pure->Characterization

Caption: Decision logic for annealing atmosphere. Air annealing risks oxysulfide contamination, while sulfur-rich inert atmospheres preserve phase purity.

Protocol A: Low-Temperature Stabilization (Air)

Use case: Initial screening or when slight oxide content is acceptable.

  • Ramp Rate: 2°C/min (Slow ramp prevents thermal shock peeling).

  • Target Temp: 300°C.

  • Dwell Time: 2 Hours.

  • Cooling: Natural furnace cooling.

  • Expected Outcome: Transition from amorphous to weak polycrystalline. Band gap shifts from ~2.5 eV to ~2.2 eV.[1]

Protocol B: High-Crystallinity Phase Transformation (Sulfurized Argon)

Use case: High-performance optoelectronics requiring pure La₂S₃.

  • Setup: Tube furnace with Argon flow.

  • Sulfur Source: Place a boat of elemental sulfur powder upstream in the cool zone (approx 150-200°C zone) to generate S-vapor.

  • Ramp Rate: 5°C/min.

  • Target Temp: 500°C - 600°C.

  • Dwell Time: 1 Hour.

  • Mechanism: The S-vapor creates a sulfur-rich overpressure, preventing sulfur desorption from the film and suppressing oxidation.

Module 3: Troubleshooting & FAQs
Q1: My films turned white or hazy after annealing. What happened?

Diagnosis: Severe Oxidation. Root Cause: Lanthanum has a high affinity for oxygen. If you annealed in air >350°C or used low-purity Argon, you likely converted your film to Lanthanum Oxide (La₂O₃) or Lanthanum Oxysulfide (La₂O₂S) . Corrective Action:

  • Switch to Protocol B (Sulfurized Argon).

  • Purge the furnace for 30 minutes before heating.

  • Verification: Check XRD for peaks at 2θ ≈ 29° (La₂O₂S) versus the expected LaS/La₂S₃ peaks.

Q2: The film is peeling off the glass substrate.

Diagnosis: Thermal Stress / Mismatch. Root Cause: The thermal expansion coefficient of LaS differs from glass/quartz. Fast ramp rates cause shear stress at the interface. Corrective Action:

  • Reduce ramp rate to < 2°C/min.

  • Pre-cleaning: Ensure the substrate was chemically etched (HF or Chromic acid) prior to spray pyrolysis to increase surface roughness for mechanical interlocking.

Q3: XRD peaks are sharp, but the stoichiometry is wrong (S-deficient).

Diagnosis: Sulfur Evaporation. Root Cause: Sulfur is volatile. Annealing at 600°C in pure Argon (without Sulfur vapor) strips sulfur from the lattice. Corrective Action:

  • You must maintain a sulfur overpressure. Add solid sulfur upstream or use H₂S gas (requires scrubber safety protocols).

Module 4: Data Interpretation Guide

Use this table to benchmark your post-annealing results against standard literature values.

PropertyAmorphous (As-Deposited)Annealed (Optimal)Annealed (Over-Oxidized)
Visual Appearance Yellowish-Orange / TransparentDeep Yellow / OrangeWhite / Hazy / Opaque
XRD FWHM Broad HumpSharp Peaks (< 0.2°)Sharp Peaks (Wrong Angles)
Band Gap (

)
2.5 - 2.7 eV2.1 - 2.3 eV> 3.0 eV (Oxide dominant)
Resistivity High (

)
Moderate (

)
Insulating
References
  • Tair, S. et al. (2022).[2][3] Structural and Compositional Analyses of Spray Pyrolysis α-Lanthanum Sulphide (α-La₂S₃) Thin Films. ResearchGate.

  • Ghediya, P.R. et al. (2025). Deposition and annealing effect on lanthanum sulfide thin films by spray pyrolysis. ResearchGate.

  • Davis, D. et al. (2024). High-temperature annealing of calcium lanthanum sulfide. University of Central Florida / ScienceDirect.

  • Reddy, K.T.R. et al. (2015). Annealing effect on the physical properties of thin films deposited by spray pyrolysis. RSC Advances.

Sources

Troubleshooting

Technical Support Center: Lanthanide Sulfide Synthesis

Status: Operational | Tier: Level 3 Engineering Support Ticket Subject: Overcoming Phase Impurities and Stoichiometric Drift in Ln-S Systems Welcome to the Advanced Materials Synthesis Support Hub. You are likely here be...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support
Ticket Subject: Overcoming Phase Impurities and Stoichiometric Drift in Ln-S Systems

Welcome to the Advanced Materials Synthesis Support Hub. You are likely here because your lanthanide sulfide (


, 

, or

) synthesis has yielded a material that is off-color, chemically unstable, or predominantly oxysulfide (

).

This guide moves beyond standard textbook procedures to address the thermodynamic and kinetic traps inherent to lanthanide chemistry.

Module 1: The Oxygen Trap (Oxysulfide Contamination)

The Problem: You are attempting to synthesize pure


 (e.g., 

), but XRD analysis shows a dominant

phase or significant oxide peaks. The sample color is likely pale or yellow rather than the expected deep red or black.

The Root Cause: Lanthanides are extremely oxophilic. The bond dissociation energy of


 is significantly higher than 

. Once an oxysulfide phase forms, it acts as a thermodynamic sink . Standard

flow is often insufficient to break the

bond at moderate temperatures.
Protocol: Carbon Disulfide ( ) Scavenging

To drive the reaction from Oxide


 Sulfide, you must lower the chemical potential of oxygen using a "getter" that forms a stable oxide byproduct. Carbon is that getter.

Step-by-Step Workflow:

  • Precursor: Start with finely ground

    
    .
    
  • The Agent: Do not rely solely on

    
    . Introduce 
    
    
    
    vapor.[1][2]
    • Mechanism:[3][4]

      
      .
      
    • The formation of stable

      
       provides the thermodynamic driving force to rip oxygen from the lanthanide lattice.
      
  • Temperature: Heat to 800–1000°C . Below 700°C,

    
     decomposition is inefficient; above 1100°C, you risk losing sulfur stoichiometry.
    
  • Flow Control: Carrier gas (Ar) should bubble through liquid

    
     before entering the furnace.
    
Visual Workflow: Gas-Solid Sulfidization Setup

SulfidizationSetup ArSource Argon Source (Inert Carrier) CS2Bubbler CS2 Bubbler (Liquid Source) ArSource->CS2Bubbler Flow Control Furnace Tube Furnace (800-1000°C) Precursor: Ln2O3 CS2Bubbler->Furnace CS2 Vapor + Ar Trap NaOH Trap (Neutralize H2S/CS2) Furnace->Trap Off-gas (CO2, XS CS2) Exhaust Fume Hood Exhaust Trap->Exhaust

Figure 1: Schematic of the Carbon Disulfide (


) assisted sulfidization process. The 

acts as an oxygen scavenger, converting lattice oxygen into

.

Module 2: Phase Control ( vs. Polymorphs)

The Problem: You require the


-phase  (cubic, 

type) for its electronic or optical properties (e.g., window materials), but your synthesis yields the

-phase
(orthorhombic).

The Root Cause: The


-phase is the thermodynamically stable low-temperature phase for light lanthanides (La–Dy). The 

-phase is a high-temperature polymorph that is often metastable at room temperature. Direct heating often fails to access the

-phase due to kinetic barriers.
Troubleshooting Matrix: Phase Selection
Target PhaseCritical ParameterRecommended MethodWhy?

Temp < 900°CGas-Solid (

)
Stable low-temp phase; easy to form.

High Temp / FluxFlux Growth (

)
Requires stabilization by high coordination environment or doping.

AVOID Oxygen LeakThis is an oxysulfide often mistaken for a pure sulfide phase.
Protocol: Flux Growth for -Phase
  • Flux: Use

    
     as a reactive flux.
    
  • Ratio: Mix

    
     metal and 
    
    
    
    with excess
    
    
    (Ratio 1:2:5).
  • Container: Seal in an evacuated silica ampoule (carbon-coated to prevent silica attack).

  • Profile: Heat to 1000°C, hold for 48h, slow cool (5°C/h).

  • Isolation: Wash away

    
     with KOH solution.
    

Expert Note: For "drug development" applications requiring nanoparticles, the


-phase is rarely accessible. Focus on defect-controlled cubic structures via colloidal synthesis (see Module 3).

Module 3: Colloidal Nanocrystals (Bio-Applications)

The Problem: You need stable, luminescent lanthanide sulfide nanocrystals (NCs) for bio-imaging, but the particles aggregate or hydrolyze immediately upon exposure to air.

The Root Cause: High surface energy and the "hard" acid nature of


 make the surface extremely susceptible to attack by "hard" bases (water/oxygen). Standard thiols are often insufficient ligands.
Protocol: Oleylamine-Mediated Synthesis

This method uses Oleylamine as both solvent and surfactant, providing a steric barrier against hydrolysis.

  • Precursor: Use Lanthanide Oleates or Iodides (

    
    ) rather than chlorides (chlorides are too hard to dissolve in non-polar media).
    
  • Sulfur Source: Dissolve elemental sulfur in Oleylamine (forms alkylammonium polysulfides).

  • Injection: Inject the S-precursor into the Ln-precursor at 280–320°C under Argon.

  • Purification: Precipitate with ethanol, redisperse in hexane. Do not use water.

Troubleshooting Logic: Nanocrystal Instability

NC_Troubleshooting Start Issue: Unstable/Aggregated NCs CheckLigand Check Ligand System Start->CheckLigand Used Thiol only? Used Thiol only? CheckLigand->Used Thiol only? Yes Used Oleylamine? Used Oleylamine? CheckLigand->Used Oleylamine? Yes CheckPrecursor Check Precursor Anion Used Ln-Chloride? Used Ln-Chloride? CheckPrecursor->Used Ln-Chloride? Yes Used Ln-Nitrate? Used Ln-Nitrate? CheckPrecursor->Used Ln-Nitrate? Yes Switch to Oleylamine/Oleic Acid\n(Better steric protection) Switch to Oleylamine/Oleic Acid (Better steric protection) Used Thiol only?->Switch to Oleylamine/Oleic Acid\n(Better steric protection) Fix Used Oleylamine?->CheckPrecursor Switch to Ln-Iodide or Ln-Oleate\n(Better solubility/reactivity) Switch to Ln-Iodide or Ln-Oleate (Better solubility/reactivity) Used Ln-Chloride?->Switch to Ln-Iodide or Ln-Oleate\n(Better solubility/reactivity) Fix STOP! Explosion Risk with Amines.\nSwitch Precursor Immediately. STOP! Explosion Risk with Amines. Switch Precursor Immediately. Used Ln-Nitrate?->STOP! Explosion Risk with Amines.\nSwitch Precursor Immediately. CRITICAL

Figure 2: Decision tree for troubleshooting colloidal stability in lanthanide sulfide nanocrystals.

Module 4: Stoichiometry & Valence States ( vs )

The Problem: You are synthesizing Europium (Eu), Samarium (Sm), or Ytterbium (Yb) sulfides, but the stoichiometry is off (e.g., obtaining


 instead of 

).

The Science: Eu, Sm, and Yb have accessible divalent (


) states .
  • 
     (
    
    
    
    V) — Very easy to reduce.
  • 
     (
    
    
    
    V) — Harder, but possible.

In sulfur-rich environments at high temperatures,


 will almost always drop to 

(stable half-filled

shell) rather than forming

.

Solution:

  • For

    
     (Target):  Use excess reducing agent (e.g., 
    
    
    
    flow during sulfidization).
  • For

    
     (Target):  Extremely difficult. Requires high pressure (GPa range) or low-temperature metathesis to prevent thermal reduction to 
    
    
    
    .

References

  • Gas-Phase Kinetics & Scavenging

    • Bohme, D. K., et al. (2006).

      
       and 
      
      
      
      . Journal of Physical Chemistry A. Link
  • Flux Growth Methodologies

    • Kanatzidis, M. G., et al. (2018).[4] Synthesis, Crystal Structure, and Liquid Exfoliation of Layered Lanthanide Sulfides. Inorganic Chemistry. Link

  • Colloidal Nanocrystal Synthesis

    • Cademartiri, L., et al. (2018).[4] Sustainable scalable synthesis of sulfide nanocrystals at low cost with an ionic liquid sulfur precursor. Nature Communications.[4] Link

  • Phase Control & Polymorphism

    • Albrecht-Schmitt, T. E., et al. (2006).[2][5] Synthesis, structure, magnetism, and optical properties of the ordered mixed-lanthanide sulfides. Chemistry of Materials. Link

  • Oxysulfide Contamination

    • Pelloquin, D., et al. (2020). Metal Oxysulfides: From Bulk Compounds to Nanomaterials. Frontiers in Chemistry. Link

Disclaimer: This guide involves high-temperature synthesis and toxic gases (


, 

).[1] All protocols must be performed in a properly ventilated fume hood with active gas sensors.

Sources

Optimization

Sulfur volatilization during sintering of CLS ceramics

The following Technical Support Guide is designed for researchers and material scientists specializing in infrared optical ceramics. It addresses the critical challenge of sulfur volatilization in Calcium Lanthanum Sulfi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and material scientists specializing in infrared optical ceramics. It addresses the critical challenge of sulfur volatilization in Calcium Lanthanum Sulfide (


) sintering.[1][2]

Technical Support Center: Advanced Sintering of (CLS) Ceramics

Status: Operational | Tier: Level 3 (Senior Engineering) | Topic: Stoichiometry Control & Sulfur Volatilization

Executive Summary & Diagnostic Matrix

The Core Challenge: Calcium Lanthanum Sulfide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) is a premier material for 8–14 µm infrared (IR) windows.[3] However, its sulfur sublattice is thermally unstable above 1000°C. Volatilization creates sulfur vacancies (

), leading to free carrier absorption (darkening) and facilitating oxygen substitution (impurity absorption bands).

Use this matrix to diagnose your current sintering failure:

Observation (Visual/Spectral)Likely Root CauseImmediate Corrective Action
Sample is opaque/black Severe sulfur reduction (

). Metallic conduction due to free electrons.
Post-Anneal: Treat in flowing

at 1050°C for 12–24h.
Absorption band at ~9.2 µm Sulfate (

) contamination. Oxygen ingress during powder handling.
Purge Protocol: Switch to inert glovebox handling. Verify gas purity (

Ar).
Absorption band at ~11.0 µm Sulfite (

) or Sulfur vacancy clusters.
Sintering Atmosphere: Increase

(partial pressure of sulfur) during hold time.
Milky/Hazy appearance Scattering from secondary phases (

) or residual porosity.
Temp/Pressure: Increase hold temp by 50°C or switch to Hot Isostatic Pressing (HIP).

The Mechanism: Why Sulfur Leaves

Understanding the Physics of Failure Unlike oxide ceramics, chalcogenides have high vapor pressures. When


 is heated, sulfur atoms at the surface gain enough energy to desorb, leaving behind vacancies and electrons. This process is accelerated in vacuum or inert atmospheres that lack a sulfur overpressure.
Mechanism Visualization

The following diagram illustrates the degradation pathway and the "Self-Healing" annealing loop.

CLS_Mechanism Heat Sintering Heat (>1000°C) Volatilization Sulfur Volatilization (S2 gas release) Heat->Volatilization Low P(S2) Lattice Stoichiometric CaLa2S4 Lattice Lattice->Heat Vacancy Formation of Sulfur Vacancy (Vs + 2e-) Volatilization->Vacancy Oxygen Oxygen Ingress (Impurity) Vacancy->Oxygen Site Availability Defect Defect Complex (Absorption Bands) Vacancy->Defect Electron Trapping Oxygen->Defect La2O2S Formation Anneal H2S Annealing (Restoration) Defect->Anneal Remediation Anneal->Lattice Sulfur Re-incorporation

Figure 1: The cycle of sulfur loss leading to vacancy formation and oxygen attack, reversible via


 annealing.

Standard Operating Procedures (SOPs)

SOP-01: Atmosphere Control During Sintering

Objective: Maintain equilibrium sulfur partial pressure (


) to prevent decomposition according to Le Chatelier’s principle.
  • Powder Bedding: Do not sinter bare pellets. Embed the green body in a "sacrificial" powder bed of coarse

    
     or 
    
    
    
    within the graphite die.
    • Reasoning: The sacrificial powder volatilizes first, creating a localized sulfur-rich micro-atmosphere around your sample.

  • Active Gas Flow:

    • Standard: Flowing Hydrogen Sulfide (

      
      ) is the gold standard.
      
    • Flow Rate: 50–100 sccm.

    • Safety:

      
       is lethal. Scrubbers (NaOH solution) must be active.
      
  • Alternative (CS2): If

    
     is unavailable, Carbon Disulfide (
    
    
    
    ) vapor carried by Argon can be used, though carbon contamination is a higher risk.
SOP-02: The "Healing" Anneal

Context: Even with precautions, Hot Pressing (HP) or Spark Plasma Sintering (SPS) often results in slightly reduced (darkened) ceramics.

  • Temperature: Set furnace to 1050°C .

    • Note: Do not exceed 1150°C during annealing, or grain growth will degrade mechanical hardness without improving transmission.

  • Atmosphere: Pure flowing

    
     (1 atm).
    
  • Duration:

    • Thin windows (<2mm): 12 hours.

    • Thick domes (>5mm): 24–48 hours (diffusion limited).

  • Cooling: Cool at

    
     under 
    
    
    
    flow until
    
    
    to prevent re-oxidation or thermal shock.

Comparative Sintering Data

Select the right consolidation method based on your sulfur control capabilities.

MethodSulfur Volatilization RiskTransmission Potential (8-14µm)Notes
Hot Pressing (HP) ModerateHigh (60-65%) Requires enclosed die and

flow. Standard industry method.
SPS / FAST High Medium (40-50%)Vacuum + Graphite environment accelerates sulfur loss. Fast heating minimizes time-at-temp but risks reduction.
HIP (Post-Sinter) LowVery High (>68%) Must be clad/encapsulated to prevent sulfur escape. Best for eliminating residual porosity.

Frequently Asked Questions (FAQ)

Q1: Why can't I just sinter in a high vacuum to remove pores? A: In oxide ceramics, vacuum helps remove trapped gas. In CLS, vacuum is destructive. The vapor pressure of sulfur in


 is significant at sintering temperatures (1200°C+). A vacuum environment actively "pulls" sulfur out of the lattice, leading to catastrophic stoichiometry loss and opaque samples. You must apply positive pressure or an overpressure of sulfur-bearing gas.

Q2: My SPS samples are fracturing. Is this related to sulfur? A: Indirectly, yes. Rapid sulfur volatilization can create internal pore pressure or differential shrinkage gradients. However, fracturing in SPS is often due to thermal gradients. If the fracture surfaces are black/metallic, it indicates severe reduction (sulfur loss). Lower the heating rate and use a graphite die liner with excess sulfur powder.

Q3: How do I distinguish between Oxygen contamination and Sulfur vacancies? A: Use FTIR spectroscopy.

  • Sulfur Vacancies: Broad, featureless absorption across the spectrum (baseline drop) or complete opacity.

  • Oxygen (Sulfate/Sulfite): Sharp, distinct absorption peaks at 9.2 µm and 11.0 µm .[1][4]

  • Oxysulfide Phase (

    
    ):  Lattice vibration modes appearing below 14 µm (often cutting off the LWIR transmission edge).
    

References

  • Durand, G. R., et al. (2014).[5] "Processing of CaLa2S4 infrared transparent ceramics: A comparative study of HP and FAST/SPS techniques." Journal of the American Ceramic Society.[5]

  • Li, Y., & Wu, Y. (2017).[6] "Sintering Behavior of Calcium Lanthanum Sulfide Ceramics in Field Assisted Consolidation." Journal of the American Ceramic Society.[5]

  • Butkus, B. E. (2017). "XPS Study of Calcium Lanthanum Sulfide Ceramics." University of Central Florida STARS.

  • Lewis, K. L., et al. (1986).[7] "Fabrication of Infrared Optical Ceramics in the CaLa2S4 - La2S3 Solid Solution System." Proc. SPIE 0683.

  • Wu, Y. (2011).[8] "Hot-press sintering and the properties of lanthanum-rich calcium lanthanum sulfide ceramic." Journal of Materials Research.

Sources

Troubleshooting

Controlling stoichiometry in non-stoichiometric lanthanum sulfides

Status: Operational | Tier: Level 3 Technical Support Subject: Stoichiometry Control in Non-Stoichiometric LaS Systems Ticket ID: LaS-STOICH-001[1] Executive Summary You have reached the advanced technical support hub fo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Stoichiometry Control in Non-Stoichiometric LaS


 Systems
Ticket ID:  LaS-STOICH-001[1]
Executive Summary

You have reached the advanced technical support hub for lanthanum chalcogenides. This guide addresses the critical instability windows in the Lanthanum-Sulfur (La-S) system, specifically focusing on the continuous solid solution between the insulating


-La

S

and the metallic/superconducting La

S

.

The Core Challenge: The La-S system is notoriously difficult because lanthanum is highly oxophilic.[1] The "stoichiometric"


-La

S

is often an oxysulfide (La

OS

) in disguise.[1] Furthermore, the desired

-phase (cubic Th

P

structure) is often metastable at low temperatures without vacancy stabilization.[1]
Module 1: The Oxygen Contamination Loop (La O S)

User Issue: "My XRD pattern shows persistent peaks at


 and 

that don't match La

S

. I am using high-purity La

O

as a precursor."

Diagnosis: You are likely synthesizing Lanthanum Oxysulfide (La


O

S)
.[1] This is the thermodynamic sink for this system. If any oxygen is available (from the precursor or leaks), the system prefers La

O

S over La

S

.[1]

Technical Insight: Hydrogen Sulfide (H


S) alone is often insufficient to break the La-O bond at moderate temperatures.[1] You require a "getter" for oxygen.[1][2] Carbon Disulfide (CS

) is superior because the carbon acts as a reducing agent, forming CO/CO

and driving the equilibrium toward the sulfide.

Corrective Protocol: The CS


 Gas Sulfurization Method 
  • Precursor: Use La

    
    O
    
    
    
    powder (< 5 microns).[1]
  • Gas Flow: Carrier gas (Ar) bubbled through liquid CS

    
    .[1]
    
  • Temperature Ramp:

    • Step 1: Ramp to 400°C (removes adsorbed water).[1]

    • Step 2: Ramp to 800-1000°C under Ar/CS

      
       flow.
      
    • Step 3: Hold for 4-8 hours.

  • The "Carbon Trap" (Critical):

    • Risk:[1][3][4] High temperatures (>1000°C) with CS

      
       increase Carbon contamination (forming carbides).[1]
      
    • Risk:[1][3][4] Low temperatures (<800°C) leave residual Oxygen (La

      
      O
      
      
      
      S).[1]
    • Sweet Spot:950°C is the operational optimum for minimizing both C and O.[1]

Visualization: Oxide-to-Sulfide Conversion Pathway

Sulfidization La2O3 La2O3 Precursor Temp Temp > 800°C La2O3->Temp + CS2 CS2 CS2/Ar Flow La2O2S La2O2S (Oxygen Contamination) Temp->La2O2S Insufficient Reductive Power Beta β-La2S3 (Often La10OS14) Temp->Beta Trace Oxygen Stabilized Gamma γ-La2S3 (Pure Sulfide) Temp->Gamma Optimized (High T, Low O) La2O2S->Gamma Extended Time + Excess CS2

Caption: Reaction pathway showing the thermodynamic trap of La


O

S and the progression to pure

-phase.
Module 2: Stabilizing the Gamma Phase ( -La S )

User Issue: "I am trying to synthesize


-La

S

for optical applications, but I keep getting the

(orthorhombic) or

(tetragonal) phase."

Diagnosis: The


-phase (cubic) is a high-temperature polymorph.[1][5] It is structurally identical to La

S

but with cation vacancies (

).[1] It is notoriously difficult to stabilize at room temperature without quenching or doping.[1]

Troubleshooting Guide:

PhaseStability/CharacteristicTroubleshooting Action

-La

S

Stable low-temp phase (< 900°C).[1]Increase synthesis temperature to >1100°C to transition out of

.

-La

S

Intermediate temp. Often requires Oxygen. If you see pure

, your system likely contains oxygen (forming La

OS

).[1][5] Purify gas lines.

-La

S

High-temp phase (> 1300°C).[1][6]1. Quench: Rapid cooling from 1500°C.2. Dope: Add alkali/alkaline earth metals (Na, Ca).[1][2]

Expert Tip: The "Vacancy Stabilization" Strategy Pure


-La

S

has 1/9th of its cation sites vacant.[1] This high vacancy concentration makes the lattice energy unfavorable at low T.[1]
  • Solution: Doping with divalent cations (e.g., Ca

    
    ) fills these vacancies.[1]
    
  • Reaction:

    
    
    
  • Result: This stabilizes the cubic structure at much lower temperatures (~1000°C) and prevents the

    
     reversion.[1]
    
Module 3: Tuning Stoichiometry (Insulator-to-Metal Transition)

User Issue: "My sample is structurally


-phase, but it's conductive. I need an insulator."

Diagnosis: You have drifted along the solid solution line toward La


S

.[1] The

-La

S

and La

S

phases share the Th

P

crystal structure
.[1][5]
  • La

    
    S
    
    
    
    :
    All electrons are bound in bonds (Insulator, transparent).[1]
  • La

    
    S
    
    
    
    :
    One extra electron per formula unit enters the conduction band (Metal, superconductor, opaque).[1]

The Stoichiometry Control Knob: The formula is effectively


.
  • If

    
    
    
    
    
    La
    
    
    S
    
    
    (La
    
    
    S
    
    
    )
    
    
    Insulator .[1]
  • If

    
    
    
    
    
    La
    
    
    S
    
    
    
    
    Metal .[1]

Corrective Action:

  • To increase resistivity (move to La

    
    S
    
    
    
    ):
    Anneal the sample in Sulfur vapor at 800-1000°C. This forces sulfur into the lattice, oxidizing the La
    
    
    back to La
    
    
    and creating the necessary vacancies.
  • To increase conductivity (move to La

    
    S
    
    
    
    ):
    Anneal in vacuum or reduce with La metal vapor.[1]
Module 4: Densification via Spark Plasma Sintering (SPS)

User Issue: "My pellets crack or decompose during SPS/FAST sintering."

Diagnosis: Lanthanum sulfides have high vapor pressures of sulfur at sintering temperatures.[1] SPS uses graphite dies which create a reducing atmosphere, promoting the loss of sulfur:



SPS Optimization Protocol:

ParameterRecommended SettingRationale
Die Material Graphite + BN Spray Boron Nitride coating prevents C-diffusion into the LaS pellet.[1]
Atmosphere Low Vacuum or ArgonHigh vacuum accelerates Sulfur sublimation.[1] Argon overpressure helps.[1]
Temp/Pressure 1200°C / 50 MPaHigh pressure allows lower temperature, reducing S-volatility.[1]
Pulse Ratio 12:2 (On:Off)Standard DC pulse.[1] Avoid continuous current to prevent excessive Joule heating hotspots.[1]

Visualization: Sintering Logic Tree

SPS_Logic Start SPS Sintering Issue1 Sulfur Loss / Decomposition Start->Issue1 Issue2 Carbon Contamination Start->Issue2 Sol2 Lower Temp / Increase Pressure Issue1->Sol2 Sol3 Use Pulse Mode (Avoid hotspots) Issue1->Sol3 Sol1 Apply BN Coating to Die Issue2->Sol1

Caption: Troubleshooting logic for Spark Plasma Sintering of La-sulfides.

FAQ: Bio-Medical Relevance

Q: Why is this relevant to drug development/bio-research? A: While bulk La-sulfides are thermoelectrics, La


S

nanoparticles
are emerging as critical hosts for bio-imaging.[1]
  • Luminescence: When doped with Europium (Eu) or Terbium (Tb), La

    
    S
    
    
    
    nanocrystals exhibit strong luminescence.[1]
  • Cytotoxicity: Unlike Cadmium-based quantum dots (CdS), La-based systems are generally lower in toxicity, making them viable candidates for in vivo imaging agents.[1]

  • Stoichiometry Criticality: In bio-applications, the surface stoichiometry determines the ligand binding (e.g., oleylamine capping).[1] If the surface is La-rich, it binds hard bases; if S-rich, it binds soft bases.

References
  • Gschneidner, K. A., et al. (1999).[1] The synthesis and properties of the rare earth sulfides. Journal of Alloys and Compounds.

  • Hirai, S., et al. (1998).[1][2] Synthesis and sintering of cerium(III) sulfide powders. Journal of the American Ceramic Society.[1] (Describes the CS

    
     mechanism applicable to La). 
    
  • Kyzioł, K., et al. (2021).[1] Rare-Earth Sulfide Nanocrystals from Wet Colloidal Synthesis. Journal of the American Chemical Society.[1]

  • Ohta, M., et al. (2005).[1] Phase transformation and microstructures of Ln2S3 (Ln=La, Sm) with different impurities content of oxygen and carbon. Journal of Alloys and Compounds.

  • Durand, C., et al. (2014).[1] Processing of CaLa2S4 infrared transparent ceramics: A comparative study of HP and FAST/SPS techniques. Journal of the American Ceramic Society.[1]

Sources

Optimization

Technical Support Center: Ternary Sulfide Electrolyte Stability

Subject: Prevention of Hydrolysis and Degradation in Thio-LISICON and Argyrodite Materials Ticket ID: TSE-HYD-001 Support Level: Tier 3 (Senior Application Scientist) Core Directive: The Stability Paradox You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Hydrolysis and Degradation in Thio-LISICON and Argyrodite Materials Ticket ID: TSE-HYD-001 Support Level: Tier 3 (Senior Application Scientist)

Core Directive: The Stability Paradox

You are likely working with materials such as


 , 

(Argyrodites)
, or

(LGPS)
.

The Problem: These materials possess high ionic conductivity (


 to 

S/cm) because the polarizability of the sulfur ion allows for a "soft" lattice that facilitates

hopping. However, this same feature makes the

bond highly susceptible to nucleophilic attack by moisture (

), resulting in the rapid evolution of toxic hydrogen sulfide (

) and irreversible conductivity loss.

The Golden Rule: Stability is binary. Once hydrolysis begins, the formation of insulating phosphate phases (


) permanently degrades the material. There is no "drying it out" to fix it.

Diagnostic & Troubleshooting (FAQ)

Q1: "My off-white sulfide powder has developed purple or black spots. Is it still usable?"

Status: CRITICAL FAILURE Diagnosis: This indicates advanced hydrolysis and oxidation.

  • The Mechanism: When

    
     or 
    
    
    
    reacts with moisture, it initially forms
    
    
    and releases
    
    
    . However, if oxygen is also present, the sulfur can oxidize. The "purple" or "black" spots are often colloidal sulfur or polysulfides formed during the breakdown of the
    
    
    tetrahedra.
  • Action: Discard the sample immediately into a dedicated waste container treated with bleach (sodium hypochlorite) to neutralize potential

    
     evolution. Do not attempt to sinter; the conductivity will be negligible.
    
Q2: "I mixed my sulfide electrolyte with Acetonitrile (ACN) for a slurry, and it turned into a gel. Why?"

Status: PROCESS ERROR Diagnosis: Solvent incompatibility leading to complex formation.

  • The Science: While ACN is polar and dissolves lithium salts well, it is a Lewis base. It attacks the Lewis acidic P center in the

    
     unit. This forms a crystalline solvate complex (
    
    
    
    ). When you try to dry this, the structure collapses or retains solvent molecules that block
    
    
    pathways.
  • Corrective Action: Switch to non-polar, aprotic solvents.

    • Recommended: Anhydrous Toluene, Xylene, or Heptane.

    • Acceptable (with caution): Ethyl Acetate (only for specific synthesis routes like liquid-phase shaking, not for general slurry processing).

Q3: "Can I process in a dry room (Dew point -40°C) instead of a glovebox?"

Status: CONDITIONAL Diagnosis: It depends on the exposure time and surface area.

  • The Data: Research indicates that while -40°C dew point is better than ambient, argyrodites still generate detectable

    
     within minutes.
    
  • Threshold:

    • Pellets: Stable for ~1 hour (low surface area).

    • Fine Powder (

      
      ):  Significant degradation within 15 minutes.
      
  • Recommendation: For fine powders used in slurry making, a glovebox (

    
     ppm) is mandatory. Dry rooms are only acceptable for rapid assembly of pressed pellets or finished cells.
    

The Mechanism of Failure (Visualization)

Understanding the chemical pathway is the only way to prevent it. We use the Hard and Soft Acids and Bases (HSAB) theory to explain why Phosphorus-Sulfur bonds are weak against Oxygen.

  • Phosphorus (P): Hard Acid.

  • Sulfur (S): Soft Base.

  • Oxygen (O from

    
    ):  Hard Base.
    
  • Result: P prefers to bond with O (Hard-Hard interaction) rather than S (Hard-Soft). This thermodynamic drive splits the sulfide.

HydrolysisMechanism Moisture Moisture Ingress (H₂O) Adsorption Surface Adsorption (Physisorption) Moisture->Adsorption Diffusion Attack Nucleophilic Attack on P atom Adsorption->Attack Lewis Base (O) attacks Lewis Acid (P) Cleavage P-S Bond Cleavage (Irreversible) Attack->Cleavage HSAB Mismatch Products H₂S Gas (Toxic) P-O Bond Formation (Insulating) LiOH (Corrosive) Cleavage->Products:h2s Cleavage->Products:po4 Cleavage->Products:lioh Performance Result: Ionic Conductivity Drop (10⁻³ → 10⁻⁶ S/cm) Products->Performance

Figure 1: The cascade of hydrolysis in thiophosphate electrolytes. Note that the P-O bond formation is the thermodynamic driver.

Prevention Protocols & Solvent Compatibility

A. Solvent Selection Guide

Do not guess. Use this compatibility matrix for slurry preparation.

Solvent ClassExamplesCompatibilityMechanism of Failure/Success
Nitriles AcetonitrileIncompatible Forms

adducts; destroys crystal structure.
Alcohols Ethanol, MethanolFATAL Rapid alcoholysis; immediate

release.
Esters Ethyl AcetateConditional Usable for synthesis (solvent exchange), but can degrade argyrodites over long storage.
Aromatics Toluene, XyleneExcellent Non-polar; no interaction with P or Li.
Alkanes Heptane, HexaneExcellent Inert, but poor dispersibility for binders.
B. Decision Tree for Slurry Processing

SolventSelection Start Select Solvent for Sulfide Electrolyte Polarity Is the solvent Polar? Start->Polarity Protic Is it Protic? (OH groups) Polarity->Protic Yes Safe SAFE: Toluene, Xylene, Heptane Polarity->Safe No (Non-polar) FuncGroup Functional Group Check Protic->FuncGroup No (Aprotic) Stop1 STOP: Immediate Degradation (Alcoholysis) Protic->Stop1 Yes (Ethanol, Water) Stop2 STOP: Complex Formation (e.g., Acetonitrile) FuncGroup->Stop2 Nitrile (-CN) Conditional CONDITIONAL: Esters/Ethers (Dry < 10ppm H₂O required) FuncGroup->Conditional Ester/Ether

Figure 2: Logic flow for selecting solvents compatible with sulfide solid electrolytes.

Advanced Mitigation: Chemical Passivation

If your application requires handling in less-than-ideal environments, you must chemically modify the material.

Protocol: Surface Passivation via Solution Exchange

Goal: Create a protective shell on


 particles.
  • Preparation: Dissolve an amphiphilic polymer or a compatible oxide precursor (e.g., Lithium Ethoxide) in anhydrous ethanol (Note: Ethanol is usually bad, but here it is used rapidly as a precursor solvent before mixing with the sulfide, or more commonly, use anhydrous ethanol only for the coating agent and mix with the sulfide suspended in Toluene).

    • Correction: To be safe, dissolve the coating agent (e.g., poly(ethylene-co-butylene) ) in Toluene .

  • Suspension: Disperse the sulfide powder in the Toluene/Binder solution.

  • Evaporation: Rotovap at 60°C. The binder precipitates onto the sulfide surface.

  • Result: The hydrophobic polymer chain repels moisture, delaying hydrolysis by 30–60 minutes in dry room conditions.

Protocol: Hard-Soft Acid Base (HSAB) Substitution
  • Method: Substitute Phosphorus (Hard Acid) with Tin (Sn) or Antimony (Sb) (Softer Acids).

  • Why: The

    
     bond is more covalent and less polarized than 
    
    
    
    . Water (Hard Base) struggles to attack the Soft Acid (Sn).
  • Reference:

    
     exhibits superior air stability compared to 
    
    
    
    [1].[1]

Safety Directive: Management

WARNING: Hydrogen Sulfide is undetectable by smell at high concentrations (olfactory fatigue) and is lethal >500 ppm.

  • Sensor Placement: Install electrochemical

    
     sensors at the floor level  of your lab (H₂S is heavier than air).
    
  • Scavengers: Keep a spray bottle of 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide inside the glovebox antechamber. If a spill occurs, neutralize immediately.

    • Reaction:

      
       (Exothermic but safe).
      

References

  • Kanno, R., et al. "Lithium Ionic Conductor Thio-LISICON: The

    
     System." Journal of The Electrochemical Society, 148, no. 7 (2001): A742. Link
    
  • Zhang, Z., et al. "Air Stability of Sulfide Solid Electrolytes: Evolutionary Mechanism and Improvement Strategies." Advanced Science, 8, no. 15 (2021): 2100836.[2] Link

  • Oh, D.Y., et al. "Excellent Compatibility of Solvate Ionic Liquids with Sulfide Solid Electrolytes for All-Solid-State Batteries." Advanced Energy Materials, 5, no. 22 (2015): 1500864. Link

  • Wang, C., et al. "Liquid-phase synthesis of sulfide electrolytes for all-solid-state lithium batteries." Energy Storage Materials, 23 (2019): 566-590. Link

Sources

Troubleshooting

Optimizing substrate temperature for LaS thin film deposition

Welcome to the Technical Support Hub Hello. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because Lanthanum Sulfide (LaS) is a notoriously difficult material to deposit stochiometrically. Whether you are developing low-work-function electron emitters or exploring p-type transparent conductors, the thermodynamics of LaS deposition fights you on two fronts: Sulfur volatility and Lanthanum oxidation .

This guide is not a generic manual. It is a troubleshooting system designed to help you navigate the critical parameter of Substrate Temperature (


) .
Part 1: The Thermodynamics of Deposition (The "Why")

Before adjusting your heater setpoint, you must understand the competing forces at play. LaS deposition is a balancing act between Crystallinity (requires high


) and Stoichiometry  (requires controlled 

or Sulfur compensation).
The Temperature-Phase Trade-off
  • Low

    
     (< 200°C):  Adatom mobility is low. Films are amorphous, highly resistive, and mechanically unstable.
    
  • The "Sweet Spot" (Method Dependent): Sufficient energy for grain growth (

    
    -La
    
    
    
    S
    
    
    or cubic LaS formation).
  • High

    
     (> 600°C without compensation):  Sulfur re-evaporates. You are left with metallic Lanthanum clusters or, more likely, Lanthanum Oxide (La
    
    
    
    O
    
    
    ) due to background oxygen gettering.
Visualizing the Process Window

The following diagram illustrates the mechanistic pathways governed by substrate temperature.

LaS_Thermodynamics T_Sub Substrate Temperature (T_sub) Mobility Adatom Mobility T_Sub->Mobility Increases S_Volatility Sulfur Re-evaporation T_Sub->S_Volatility Accelerates (>400°C) Oxidation La Oxidation Risk (La2O3 / La2O2S) T_Sub->Oxidation Increases (Getter Effect) Crystallinity Grain Growth (Crystallinity) Mobility->Crystallinity Promotes Stoichiometry Stoichiometry (La:S Ratio) S_Volatility->Stoichiometry Degrades (S-Deficiency) Oxidation->Stoichiometry Contaminates Stoichiometry->Crystallinity Phase Stability

Figure 1: The thermodynamic conflict in LaS deposition. Increasing temperature improves grain structure but risks sulfur loss and oxidation.

Part 2: Protocol & Parameter Optimization

We will focus on the two most common deposition techniques: Pulsed Laser Deposition (PLD) and Chemical Spray Pyrolysis (CSP) . These require drastically different thermal strategies.

Technique A: Pulsed Laser Deposition (PLD)

Best for: High-purity epitaxial films, electron emission applications.

The Challenge: In vacuum, Sulfur desorbs rapidly from the hot substrate. The Solution: You must use a reactive background gas (H


S) or extreme excess sulfur in the target, combined with high 

.
ParameterRecommended SettingScientific Rationale
Substrate Temp 400°C – 600°C Required for cubic rock-salt phase formation (LaS). Room temp deposition yields amorphous films with poor emission [1].
Background Gas H

S
(flowing)
Compensates for S-loss at high

. Vacuum deposition leads to S-deficient films.
Target La

S

(S-rich)
Ablating a stoichiometric LaS target often results in La-rich films due to differential scattering.
Substrate MgO (100)Lattice matching with MgO promotes epitaxial growth at elevated temperatures [1].

Self-Validating Protocol (PLD):

  • The Color Test: Deposit a test film at 500°C.

    • Golden/Yellow: Likely stoichiometric LaS (metallic character).

    • Transparent/White: Likely La

      
      S
      
      
      
      or oxidized La
      
      
      O
      
      
      .
    • Grey/Dull: Amorphous or Carbon contamination.

  • The Hot Probe: Check the majority carrier type. LaS is typically metallic/n-type; La

    
    S
    
    
    
    is a semiconductor.
Technique B: Chemical Spray Pyrolysis (CSP)

Best for: Large area coatings, cost-effective transparent conductors.

The Challenge: The precursor (LaCl


 + Thiourea) must decompose, but high 

causes the sulfur source (Thiourea) to sublime before reacting. The Solution: A two-step process. Deposition at moderate

followed by annealing.
ParameterRecommended SettingScientific Rationale
Deposition Temp 250°C – 300°C Sufficient for solvent evaporation but low enough to retain Thiourea for reaction.
Precursor Ratio La : S = 1 : 4 Excess sulfur (Thiourea) is required to combat volatility [2].
Annealing 300°C (2 Hours) Converts the as-deposited amorphous phase to polycrystalline without inducing heavy oxidation [2].

Step-by-Step CSP Workflow:

  • Pre-heat substrate to 275°C.

  • Spray 0.05 M LaCl

    
     + 0.2 M Thiourea (aqueous).
    
  • Cool to room temp.

  • Anneal in air (or N

    
     if possible) at 300°C for 2 hours. Note: Annealing above 400°C in air will destroy the film via oxidation.
    
Part 3: Troubleshooting & FAQs
Q1: My films are cloudy/milky. Is this a temperature issue?

A: Yes, but it is likely indirect.

  • Diagnosis: If deposited via Spray Pyrolysis > 350°C, the solvent evaporates before hitting the substrate, creating powdery "dust" rather than a film (homogeneous nucleation).

  • Fix: Lower

    
     by 25°C or increase the spray rate to cool the substrate surface locally.
    
Q2: I see peaks for La

O

S in my XRD. Where did the Oxygen come from?

A: Lanthanum is an oxygen getter.

  • Cause: If

    
     is high (>400°C) and vacuum is poor (> 
    
    
    
    Torr), La reacts with residual water vapor or oxygen.
  • Fix: If you cannot improve vacuum, lower

    
      and accept lower crystallinity, or switch to an inert gas atmosphere (Argon) during cooling. The cooling phase is often where oxidation occurs.
    
Q3: My PLD films have low adhesion (peeling).

A: This is a thermal stress mismatch.

  • Cause: LaS has a different thermal expansion coefficient than Silicon.

  • Fix: Use MgO substrates (better lattice match) or deposit a buffer layer at a lower temperature (200°C) before ramping to 500°C for the bulk film.

Troubleshooting Logic Flow

Use this decision tree to diagnose temperature-related failures.

Troubleshooting Start Problem Identified Issue_Type Select Issue Start->Issue_Type Amorphous Film is Amorphous (No XRD Peaks) Issue_Type->Amorphous No Structure S_Deficient S-Deficient / Metallic La (Low Resistivity) Issue_Type->S_Deficient Wrong Stoichiometry Oxidized Oxidized (La2O3) (High Transparency) Issue_Type->Oxidized White/Clear Film Action_Heat Increase T_sub (+ Anneal) Amorphous->Action_Heat Mobility too low Action_S_Rich Increase S-pressure (H2S or Thiourea) S_Deficient->Action_S_Rich T_sub too high for S-retention Action_Vac Check Vacuum / Reduce T_sub Oxidized->Action_Vac T_sub accelerating oxidation

Figure 2: Diagnostic flowchart for LaS film quality issues.

References
  • Modi, M.H. et al. (2025). Field emission from lanthanum monosulfide thin films grown on (100) magnesium oxide substrates. ResearchGate. Link

  • Shinde, N.S. et al. (2025). Deposition and annealing effect on lanthanum sulfide thin films by spray pyrolysis. ResearchGate. Link

  • Gopalakrishnan, P. et al. (2022).[1] Effect of Substrate Temperature on Spray Deposited Zinc Sulphide Thin Films. International Journal of Thin Films Science and Technology. Link[1]

  • Kintek Solution. (2025).[2][3] What Do The Optical Properties Of Thin Film Depend On?. Kintek Tech.[4] Link

Sources

Optimization

Technical Support Center: Optimizing H2S Partial Pressure for Lanthanum Sulfide (LaS/La₂S₃) Film Crystallinity

⚠️ Operational Disclaimer While Lanthanum Sulfide ( ) has emerging applications in bio-imaging (as a phosphor host) and drug delivery vectors, this guide addresses the materials science and physics of thin-film depositio...

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ Operational Disclaimer

While Lanthanum Sulfide (


) has emerging applications in bio-imaging (as a phosphor host) and drug delivery vectors, this guide addresses the materials science and physics  of thin-film deposition. It is intended for device fabrication engineers and solid-state chemists.

Part 1: The Core Mechanism

The "Sulfur Chemical Potential" Knob

In the deposition of Lanthanum Sulfide films (whether via CVD, ALD, or Sulfurization of Oxides), the partial pressure of Hydrogen Sulfide (


) is not merely a flow rate setting—it is the direct controller of the Sulfur Chemical Potential (

)
.

Because Lanthanum has an extremely high affinity for Oxygen,


 must compete against background oxygen/water to stabilize the sulfide phase.
The Phase Selector

Your


 setting determines which crystallographic phase dominates:
  • Low

    
     (< Threshold):  Promotes LaS (Monosulfide)  or La₂O₂S (Oxysulfide) .
    
    • Characteristics: Metallic conductivity (LaS), golden/black appearance, high defect density.

    • Mechanism:[1] Insufficient sulfur flux creates Sulfur vacancies (

      
      ), leaving La in a lower oxidation state or allowing oxygen substitution.
      
  • High

    
     (> Threshold):  Promotes 
    
    
    
    -La₂S₃ (Sesquisulfide)
    .
    • Characteristics: Wide bandgap semiconductor (~2.6 eV), yellow/red transparency, cubic structure.

    • Mechanism:[1] High

      
       saturates the lattice, forcing the stoichiometric 
      
      
      
      ratio.

Part 2: Troubleshooting Guide (Symptom-Based)

Use this diagnostic table to correlate your film's physical symptoms with H₂S pressure issues.

Symptom (Observation)Diagnostic (XRD/SEM)Root Cause AnalysisCorrective Action
Film is opaque/metallic (Golden/Black) XRD shows Rock-salt (cubic) peaks or mixed La₂O₂S.

is too LOW.
The film is S-deficient (LaS) or O-contaminated.
Increase H₂S flow rate or total reactor pressure. Ensure

.
Film is Yellow but Hazy/Rough SEM shows large, faceted grains or "dust" on surface.

is too HIGH.
Gas-phase nucleation is occurring before surface adsorption.
Reduce

or increase carrier gas flow (Dilution).
Broad, weak XRD peaks Amorphous halo in XRD.Kinetic Limitation.

is sufficient, but Temp is too low to drive ordering.
Maintain pressure; Increase Substrate Temp (

).
Peeling / Delamination Cross-section SEM shows voids at interface.Diffusion Stress. Rapid sulfurization at high pressure causes volume expansion.Ramp

slowly (Gradient Sulfurization) rather than a step-change.

Part 3: Deep Dive & Protocols

The Crystallinity vs. Pressure Curve

Increasing


 generally improves crystallinity up to a saturation point.
  • Region A (Starvation): At low pressure, the growth is Mass-Transport Limited . The lattice cannot fill S-sites fast enough, leading to amorphous or polycrystalline LaS

    
    .
    
  • Region B (Saturation): At optimal pressure, growth becomes Surface-Reaction Limited . This is the "Sweet Spot" for high-quality

    
    -La₂S₃ films.
    
  • Region C (Gas Phase Reaction): At excessive pressure, H₂S reacts with the La-precursor in the gas phase (dusting), destroying film conformity.

Standard Protocol: Sulfurization of La-Oxide

This protocol assumes the conversion of a PVD/ALD deposited


 film into crystalline 

.

Reagents:

  • Precursor Film: Amorphous

    
     (50-100 nm) on Quartz/Si.
    
  • Gas: 10%

    
     in Argon (Safety Mix).
    

Step-by-Step Workflow:

  • Purge: Evacuate chamber to

    
     Torr. Purge with Ar (500 sccm) for 30 mins to remove physisorbed water.
    
  • Ramp: Heat to 500°C at

    
     under pure Ar.
    
  • Sulfurization (The Critical Step):

    • Introduce

      
       mix.
      
    • Target

      
      :  5–20 Torr (Partial Pressure).
      
    • Note: If using 10% mix at atmospheric pressure (760 Torr),

      
       Torr. This is often sufficient.
      
    • Duration: 60 minutes.

  • Anneal: Increase Temp to 800°C while maintaining

    
     flow. This high-temp step rearranges the S-sublattice into the cubic 
    
    
    
    -phase.
  • Cool Down: Cool to 200°C under

    
     flow (prevents S-outgassing/oxidation). Switch to Ar for final cool.
    

Part 4: Visual Logic Trees (Graphviz)

Diagram 1: The Process Logic

This diagram illustrates the thermodynamic path determined by H₂S pressure.

LaS_Phase_Control Precursor La Precursor (La2O3 or La(thd)3) H2S_Low Low H2S Pressure (< 1 Torr) Precursor->H2S_Low Sulfurization H2S_Med Optimal H2S Pressure (10-50 Torr) Precursor->H2S_Med Sulfurization H2S_High Excess H2S Pressure (> 100 Torr) Precursor->H2S_High Sulfurization Result_Low Phase: LaS / La2O2S Metallic / Black S-Vacancies H2S_Low->Result_Low O replaces S Result_Med Phase: γ-La2S3 Transparent / Yellow Stoichiometric H2S_Med->Result_Med Lattice Saturation Result_High Rough Morphology Gas Phase Nucleation Powdery Film H2S_High->Result_High Pre-reaction

Caption: Impact of H2S partial pressure on the final phase and morphology of Lanthanum Sulfide films.

Diagram 2: Troubleshooting Decision Tree

Use this flow to diagnose experimental failures.

Troubleshooting_Tree Start Analyze Film (XRD/Visual) Q1 Is the film Transparent/Yellow? Start->Q1 Yes1 Check Surface Roughness Q1->Yes1 Yes No1 Is it Metallic/Black? Q1->No1 No Rough High Roughness? Yes1->Rough Action_Metal Increase P(H2S) (Fix S-deficiency) No1->Action_Metal Yes (LaS Phase) Q_Amorphous Is it Amorphous? No1->Q_Amorphous No (No Peaks) Action_Rough Decrease P(H2S) (Prevent Gas Nucleation) Rough->Action_Rough Yes Action_Good Process Optimized Rough->Action_Good No Action_Temp Increase Temperature (>500°C) Q_Amorphous->Action_Temp Yes

Caption: Step-by-step logic for correcting H2S pressure based on film appearance and XRD data.

References

  • K. Boya et al. "Synthesis of La2S3 thin films by sulfurization of LaCl3 and CS(NH2)2." Thin Solid Films.[2] (Demonstrates the temperature dependence of crystallization, noting amorphous phases below 400°C and cubic

    
    -La2S3 above 500°C). 
    
  • Wikipedia. "Lanthanum(III) sulfide.

    
     polymorphs and stoichiometry). 
    
  • Okada, M. et al. "Gas-Source CVD Growth of Atomic Layered WS2 from WF6 and H2S Precursors." Scientific Reports. (Validates the mechanism where excessive H2S pressure causes gas-phase nucleation and roughness in metal sulfide CVD).

  • Canning, G. A. et al. "Lanthanum induced lattice strain improves hydrogen sulfide capacities of copper oxide adsorbents." OSTI.GOV. (Discusses the high affinity of Lanthanum for Sulfur and the lattice strain effects during sulfurization).

Sources

Troubleshooting

Enhancing the stability of La-S compounds at high temperatures

Technical Support Center: High-Temperature Stability of La-S Compounds Status: Operational Ticket Focus: Thermal Degradation, Phase Transitions, and Oxidation Prevention Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Temperature Stability of La-S Compounds

Status: Operational Ticket Focus: Thermal Degradation, Phase Transitions, and Oxidation Prevention Assigned Specialist: Senior Application Scientist

Welcome to the La-S Technical Hub

You are likely here because your Lanthanum Sulfide (La₂S₃) samples are degrading, cracking, or changing color during high-temperature processing. This material system is notoriously sensitive to anionic volatility (sulfur loss) and oxidation .

This guide is not a textbook; it is a troubleshooting manual designed to stabilize your lattice structures during synthesis and sintering.

Module 1: Phase Stabilization (The vs. Conflict)

The Core Issue: Pure La₂S₃ exhibits polymorphism. The transition from the orthorhombic


-phase (stable at low T) to the cubic 

-phase (stable >1300°C) involves a volume change that often shatters sintered bodies. Furthermore, the desirable

-phase is metastable at room temperature without assistance.

Troubleshooting Protocol:

Symptom: Sample cracks upon cooling or fails to achieve transparency/conductivity. Root Cause: Uncontrolled phase transition causing mechanical stress.

Solution: The Dopant Stabilization Strategy Do not rely on thermal quenching alone. You must chemically "lock" the cubic structure using aliovalent or isovalent doping.

Dopant ClassElementMechanismRecommended Concentration
Alkali Metals Na, KVacancy filling in the Th₃P₄ defect structure.5–10 mol%
Alkaline Earths Ca, BaSolid solution formation (CaLa₂S₄); stabilizes cubic symmetry.10–50 mol%
Rare Earths Ce, PrReduces lattice strain during thermal expansion.Variable

Visualizing the Stabilization Logic:

LaS_Phase_Stability Start Raw La2S3 Powder Alpha α-Phase (Orthorhombic) Start->Alpha Initial State Heating Heating (>800°C) Beta β-Phase (Tetragonal) Heating->Beta ~800°C Alpha->Heating Gamma γ-Phase (Cubic - Desired) Beta->Gamma ~1300°C Cooling Cooling to RT Gamma->Cooling Crack Cracking/Reversion Cooling->Crack Undoped Stable Stable Cubic Phase Cooling->Stable Doped (Na/Ca/Ce)

Figure 1: Phase transition pathway showing the necessity of doping to prevent reversion and cracking during cooling.

Module 2: High-Temperature Sintering (Preventing Oxidation)

The Core Issue: La-S compounds are "oxygen sponges." At temperatures >300°C, even trace oxygen (ppm levels) triggers the formation of Lanthanum Oxysulfide (La₂O₂S), which compromises optical and thermoelectric properties.

Troubleshooting Protocol:

Symptom: Sample turns from yellow/orange (La₂S₃) to white/pale yellow (Oxide/Oxysulfide). Root Cause: Oxidation or Hydrolysis.

Solution: Spark Plasma Sintering (SPS) with Graphite Buffering Conventional sintering takes too long, allowing sulfur to volatilize. Use SPS to densify rapidly.[1][2][3]

Standard Operating Procedure (SOP): SPS of La₂S₃

  • Powder Prep: Handle all powders in an Argon glovebox (

    
     ppm).
    
  • Die Assembly:

    • Use a high-density graphite die.

    • CRITICAL: Line the die with graphite foil. This acts as a diffusion barrier and a "getter" for residual oxygen.

  • Vacuum Purge: Pump chamber to

    
     Pa.
    
  • Sintering Cycle:

    • Ramp 1: 0

      
       600°C at 100°C/min (Degassing).
      
    • Ramp 2: 600

      
       1400°C at 50°C/min.
      
    • Hold: 5–10 minutes at 1400°C (Do not over-hold; S-loss will occur).

    • Pressure:[1][3][4] Apply 30–50 MPa only once temperature reaches 800°C (plastic deformation onset).

  • Cooling: Rapid cooling (>100°C/min) to freeze the microstructure.

Degradation Pathway Analysis:

Oxidation_Mechanism LaS La2S3 Surface Reaction Reaction @ >300°C LaS->Reaction O2 Trace Oxygen/Moisture O2->Reaction La2O2S La2O2S (Oxysulfide Layer) Reaction->La2O2S Primary Product SO2 SO2 Gas Release Reaction->SO2 Volatilization Pores Porosity/Degradation La2O2S->Pores Lattice Mismatch SO2->Pores Gas Escape

Figure 2: The oxidation mechanism where oxygen displacement releases sulfur as SO₂, creating porosity and secondary phases.

Module 3: Synthesis & Sulfur Maintenance

The Core Issue: Stoichiometry is lost because sulfur has a high vapor pressure. If you sinter La₂S₃ at 1500°C in an open system, you will end up with LaS (metallic) or La-oxides.

FAQ: Synthesis Troubleshooting

Q: My final product is conductive but I need a semiconductor. What happened? A: You likely lost sulfur, reducing La₂S₃ (


) to LaS (

), which is metallic.
  • Fix: Use a "Sulfur Overpressure" technique. Place excess elemental sulfur in the crucible or use a CS₂ gas flow during the initial heating ramp to maintain chemical potential.

Q: Can I synthesize La₂S₃ from La₂O₃ in air? A: Absolutely not.

  • Fix: You must use the Carbon Disulfide (CS₂) method.

    • Reaction:

      
      .
      
    • Temp: 800–1000°C.[5]

    • Note: CS₂ is toxic and flammable; ensure proper scrubbing.

References

  • Ohta, M. et al. (2004). "Phase transformation and microstructures of Ln2S3 (Ln=La, Sm) with different impurities content of oxygen and carbon." Journal of Alloys and Compounds. Link

  • Hirai, S. et al. (1998).[6] "Synthesis and sintering of cerium(III) sulfide powders." Journal of the American Ceramic Society. Link

  • Biswas, K. et al. (2007). "Stabilization of γ-La2S3 by alkali metal ion doping." Materials Research Bulletin. Link

  • Li, X. et al. (2020). "Study of K+ doping on structure and properties of γ-Ce2S3." Journal of Rare Earths. Link

  • Butkus, B. E. (2012). "XPS Study of Calcium Lanthanum Sulfide Ceramics." University of Central Florida STARS. Link

Sources

Optimization

Difficulties in manufacturing and simulating lanthanide sulfides

Status: Operational | Tier: Level 3 Engineering Support Subject: Troubleshooting Manufacturing & Simulation of Lanthanide Sulfides (Ln-S) Welcome I am Dr. Aris Thorne, Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Subject: Troubleshooting Manufacturing & Simulation of Lanthanide Sulfides (Ln-S)

Welcome

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your "pure" lanthanide sulfide sample turned yellow (oxidation) instead of black, or your DFT band gap prediction is zero when it should be 2.0 eV.

Lanthanide sulfides (LnS, Ln


S

) are notoriously difficult to standardize.[1] The 4f-orbitals create unique localized magnetic moments that defy standard simulation, while the lanthanides' extreme oxyphilicity makes synthesis a battle against thermodynamics.

This guide bypasses general textbook theory to address the specific failure modes encountered in high-purity manufacturing and computational modeling.

Module 1: Manufacturing & Synthesis Troubleshooting

The Core Problem: The formation enthalpy of Lanthanide Oxides (Ln


O

) is significantly more negative than that of Sulfides. If there is even ppm-level oxygen in your carrier gas or precursor, you will make oxysulfides (Ln

O

S), not sulfides.
Q1: My "pure"

-Ln

S

sample has a pale/yellowish tint and XRD shows split peaks. What happened?

Diagnosis: You have likely formed the Ln


O

S (Oxysulfide)
phase. This is the most common "silent killer" in Ln-S manufacturing. The Mechanism: The reaction

is thermodynamically favorable even at moderate temperatures (

C). Corrective Protocol (The Carbon Disulfide Route): Hydrogen Sulfide (H

S) alone is often insufficient to scavenge oxygen from oxide precursors. You must increase the sulfur chemical potential.
  • Switch Precursor: Move from Lanthanide Oxides (Ln

    
    O
    
    
    
    ) to anhydrous Lanthanide Chlorides (LnCl
    
    
    ) or use the CS
    
    
    method.
  • The CS

    
     Scavenge:  Use Carbon Disulfide (CS
    
    
    
    ) vapor. Carbon acts as a "getter" for oxygen, forming CO/CO
    
    
    and leaving pure sulfur to react.
    • Reaction:

      
      
      
  • Temperature Dwell: Do not ramp directly to

    
    C. Hold at 
    
    
    
    C for 2 hours to allow complete anion exchange before sintering.
Q2: I cannot isolate the cubic

-phase; I keep getting the orthorhombic

-phase.

Diagnosis: Kinetic trapping. The


-phase is often the low-temperature thermodynamic product, while the 

-phase (crucial for optical applications) is the high-temperature polymorph. Troubleshooting:
  • Thermal Shock: The

    
    -phase is metastable at room temperature for many light lanthanides (La-Nd). You must quench the sample rapidly from 
    
    
    
    C to lock in the cubic structure.
  • Doping Strategy: If quenching fails, introduce a divalent dopant (e.g., Ca

    
     or Sr
    
    
    
    ). These ions stabilize the cubic symmetry by creating vacancies that relieve lattice stress caused by the "Lanthanide Contraction."
Visual Workflow: High-Purity Synthesis Decision Tree

Synthesis_Workflow Start Start: Precursor Selection Check_Ox Is Oxygen < 1 ppm in Glovebox? Start->Check_Ox Oxide_Prec Precursor: Ln2O3 Check_Ox->Oxide_Prec No Halide_Prec Precursor: LnCl3 Check_Ox->Halide_Prec Yes Method_H2S Method: Flowing H2S (High Risk of Oxysulfide) Oxide_Prec->Method_H2S Standard Flow Method_CS2 Method: CS2 Vapor (Oxygen Scavenging) Oxide_Prec->Method_CS2 Preferred Result_Pure Product: Pure Ln2S3 Halide_Prec->Result_Pure Anhydrous Route Result_Impure Product: Ln2O2S (Contaminated) Method_H2S->Result_Impure O2 Leak Method_CS2->Result_Pure C removes O

Caption: Decision logic for selecting sulfurization agents. CS2 is preferred for oxide precursors due to its ability to chemically remove oxygen as CO2.

Module 2: Simulation & Computational Modeling (DFT)

The Core Problem: Standard Density Functional Theory (DFT) using LDA or GGA functionals fails catastrophically for Lanthanides. The 4f electrons are highly localized (not gas-like), leading to Self-Interaction Error (SIE) . This often predicts metallic behavior for materials that are actually wide-gap semiconductors.

Q3: My DFT calculation shows metallic bands for Gd

S

, but experiment shows a 2.5 eV gap. Why?

Diagnosis: Delocalization error. The exchange-correlation functional is artificially spreading the 4f electrons, raising their energy into the conduction band. Corrective Protocol (DFT+U): You must apply a Hubbard


 correction to the 4f orbitals. This adds an energy penalty for partial occupation, forcing localization.
  • Select Method: Use DFT+U (Rotationally invariant formulation).

  • Parameter Selection: Do not guess. Use linear response theory or established literature values.

  • Spin-Orbit Coupling (SOC): For heavier lanthanides (Sm and beyond), SOC is non-negotiable. It splits the 4f bands significantly.

Recommended Hubbard U Values (PBE Functional):

ElementOrbitalRecommended U (eV)Notes
Ce 4f5.5 - 6.0Critical for Ce

/Ce

redox
Nd 4f6.0 - 6.5-
Gd 4f6.0 - 6.7Half-filled shell is most stable
Eu 4f5.0 - 5.5Mixed valence issues common

Note: Values depend on the specific pseudopotential (PAW) used. Always benchmark against the experimental lattice parameter. [1, 2]

Q4: I am simulating EuS for drug delivery (magnetic targeting), but the magnetic moment is wrong.

Diagnosis: EuS is a ferromagnetic semiconductor. Standard DFT often converges to a non-magnetic or antiferromagnetic state if symmetry is not broken manually. Troubleshooting:

  • Initialize Spin: You must explicitly set MAGMOM tags in your input (e.g., VASP) to high values (e.g., 7

    
     for Eu
    
    
    
    ) to guide the solver to the high-spin ground state.
  • Check Valence: Eu can fluctuate between

    
     and 
    
    
    
    . If your geometry optimization results in a lattice constant
    
    
    , your simulation has likely oxidized Eu to the non-magnetic
    
    
    state.
Visual Workflow: Computational Accuracy Logic

DFT_Logic Input Input Structure (Ln-S) Std_DFT Standard DFT (PBE/LDA) Input->Std_DFT Check_Gap Band Gap > 0? Std_DFT->Check_Gap Apply_U Apply Hubbard U (U ~ 6eV on 4f) Check_Gap->Apply_U No (Metal) Check_Mag Magnetic Moment Correct? Check_Gap->Check_Mag Yes (Rare) Apply_U->Check_Mag Add_SOC Add Spin-Orbit Coupling (SOC) Check_Mag->Add_SOC No Final Valid Model Check_Mag->Final Yes Add_SOC->Final

Caption: Workflow for correcting f-electron errors. Standard DFT usually requires +U and SOC corrections to reproduce experimental band gaps and magnetic moments.

Module 3: Bio-Application & Stability (Drug Development)

The Core Problem: Lanthanide sulfides are being explored for photothermal therapy (PTT) and NIR-II imaging. However, they are hydrolytically unstable . In the acidic microenvironment of a tumor (pH ~6.5) or lysosome (pH ~5.0), they can degrade.

Q5: My Ln-S nanoparticles aggregate and lose luminescence in PBS buffer.

Diagnosis: Hydrolysis and Surface Ligand Loss. The Mechanism:


.
This releases toxic H

S gas (which is actually a gasotransmitter at low doses, but uncontrolled release is bad) and precipitates the hydroxide. Corrective Protocol:
  • Shell Engineering: You cannot use "naked" LnS particles in vivo. You must grow an inert shell.

    • Recommended:Silica (

      
      )  or Undoped LaF
      
      
      
      shell.
  • Hydrophobic-to-Hydrophilic Transfer: If synthesizing in oleylamine (common for nanoparticles), ligand exchange with PEG-phospholipids is required to maintain steric stability in high-salt blood environments.

References
  • Marin, C. (2016).[2] Synthesis and Applications of Lanthanide Sulfides and Oxides. University of Nebraska–Lincoln.[2] Link

  • Huang, B. (2018). 4f fine-structure levels as the dominant error in the electronic structures of binary lanthanide oxides. arXiv. Link

  • Sobolev, B. P., & Sulyanova, E. A. (2023). Lanthanide Contraction in LnF3 (Ln = Ce-Lu) and Its Chemical and Structural Consequences. International Journal of Molecular Sciences. Link

  • Kirsch, D. et al. (2021). Synthesis of Mixed-Valent Lanthanide Sulfide Nanoparticles. National Institutes of Health (PubMed). Link

  • Gou, H. et al. (2011). DFT calculations of crystal-field parameters for the lanthanide ions in the LaCl3 crystal. Journal of Physics: Condensed Matter. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative study of Lanthanum sulfide synthesis methods

Topic: Comparative Study of Lanthanum Sulfide ( ) Synthesis Methods Part 1: Strategic Method Selection (Executive Summary) Lanthanum sulfide ( ) is a critical material for infrared (IR) optics, thermoelectric devices, an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Lanthanum Sulfide (


) Synthesis Methods

Part 1: Strategic Method Selection (Executive Summary)

Lanthanum sulfide (


) is a critical material for infrared (IR) optics, thermoelectric devices, and pigment applications. However, its synthesis is non-trivial due to the polymorphic nature of the compound. The material exists primarily in three phases:
  • 
     (Orthorhombic):  Stable at low temperatures; often the product of initial sulfidization.
    
  • 
     (Tetragonal):  An intermediate phase, often stabilized by oxygen impurities (
    
    
    
    ).
  • 
     (Cubic):  The "holy grail" for optical applications due to its isotropic structure and wide IR transmission window (
    
    
    
    ).

As a Senior Application Scientist, I advise that your choice of synthesis method must be dictated by your target phase and final application. There is no single "best" method; there is only the method that minimizes defects for your specific use case.

Method Selection Decision Tree

MethodSelection Start Target Application Optical IR Windows / Optics (Requires Cubic γ-Phase) Start->Optical Pigment Pigments / Coatings (Requires α or γ Phase) Start->Pigment Research Fundamental Physics (Requires High Purity) Start->Research Method1 Gas-Solid Sulfidization (CS2 / H2S) Optical->Method1 Scalable, can dope with Na Method3 Solvothermal / MOCVD (Precursors) Pigment->Method3 Nano-sizing, Films Method2 Direct Elemental Synthesis (Ampoule) Research->Method2 Stoichiometric control Output1 Polycrystalline Powder Method1->Output1 High Yield, Risk of O impurities Output2 Single Crystals Method2->Output2 Highest Purity, Low Yield Output3 Thin Films / Nanoparticles Method3->Output3 Controlled Morphology, Costly

Figure 1: Decision matrix for selecting the optimal synthesis route based on downstream application requirements.

Part 2: Detailed Synthesis Protocols

Method A: Gas-Solid Sulfidization (Carbon Disulfide Method)

Best for: Large-scale production of powders for ceramic sintering.

This method involves the reaction of Lanthanum Oxide (


) with Carbon Disulfide (

) gas.[1][2] It is generally preferred over Hydrogen Sulfide (

) because

acts as both a sulfurizing agent and a reducing agent (via Carbon), which effectively removes oxygen to form the pure sulfide phase.

The Mechanism (Expert Insight): The reaction does not proceed directly to


. It passes through an oxysulfide intermediate (

). The removal of this oxygen is the rate-limiting step.

Protocol:

  • Pre-treatment: Calcine

    
     powder at 400°C for 2 hours to remove absorbed moisture.
    
  • Setup: Place the oxide in a graphite boat within a horizontal quartz tube furnace.

  • Purge: Flush the system with Argon (Ar) gas for 30 minutes to remove atmospheric oxygen.

  • Reaction:

    • Heat to 800–1050°C (ramp rate 5°C/min).

    • Introduce

      
       vapor (carried by Ar gas bubbling through liquid 
      
      
      
      ) into the tube.
    • Crucial Step: Maintain flow for 4-8 hours.

  • Cooling: Switch off

    
     flow and cool under Ar atmosphere to prevent re-oxidation.
    

Self-Validating Check:

  • Color Change: The powder should shift from white (

    
    ) to a yellowish-green (
    
    
    
    ). Any white specks indicate incomplete conversion.
  • XRD Analysis: Look for the disappearance of the

    
     peak at 
    
    
    
    .
Method B: Direct Elemental Synthesis (Ampoule Method)

Best for: High-purity research samples and doping studies.

This method avoids oxygen contamination entirely by reacting metallic Lanthanum with elemental Sulfur. However, it is dangerous due to the high vapor pressure of sulfur.

Protocol:

  • Preparation: In an inert glovebox (Ar atmosphere,

    
     ppm 
    
    
    
    ), weigh stoichiometric amounts of La shavings and S powder.
  • Sealing: Load materials into a quartz ampoule. Evacuate to

    
     Torr and flame-seal.
    
  • Reaction (Two-Step Heating):

    • Step 1: Heat slowly to 400°C (below Sulfur's boiling point) to initiate surface reaction. Hold for 24 hours.

    • Step 2: Ramp to 800–1000°C to complete the diffusion.

  • Purification: The resulting product is often polysulfide-rich. Perform Chemical Vapor Transport (CVT) using Iodine (

    
    ) as a transport agent at 900°C to crystallize pure 
    
    
    
    .

Expert Insight: To obtain the cubic


-phase using this method, you often need to "quench" the sample from high temperature or introduce a small amount of Sodium (

) or Carbon (

) dopant, which stabilizes the cubic lattice vacancies.
Method C: Solvothermal / Single-Source Precursor (MOCVD)

Best for: Nanoparticles and Thin Films.

This route uses metal-organic precursors that decompose to form the sulfide. It allows for lower temperatures and control over morphology.

Protocol:

  • Precursor Synthesis: Synthesize Lanthanum di-ethyl dithiocarbamate

    
    .
    
  • Deposition/Reaction:

    • Dissolve precursor in a solvent (e.g., oleylamine) for nanoparticles.

    • Heat to 280–320°C under inert gas.

  • Mechanism: The dithiocarbamate bond cleaves, releasing

    
    in situ, which reacts with the La center.
    

Part 3: Comparative Data Analysis

The following table contrasts the performance metrics of the three methods.

FeatureGas Sulfidization (

)
Direct Elemental (

)
Solvothermal / MOCVD
Phase Purity High (Risk of

)
Very High (No Oxygen)Moderate (Carbon contamination)
Stoichiometry Often Sulfur-deficient (

)
Precise (

)
Variable
Morphology Agglomerated PowderPolycrystalline / Single CrystalNanoparticles / Films
Temperature 800°C – 1100°C400°C

1000°C
250°C – 400°C
Scalability High (Industrial) Low (Batch)Medium
Cost LowHigh (Quartz/Ampoules)High (Precursors)
Reaction Pathway & Phase Control

Understanding the phase transition is critical. The


-phase is often metastable at room temperature.

PhaseTransition Oxide La2O3 (Precursor) OxyS La2O2S (Intermediate) Oxide->OxyS + CS2 / 700°C Alpha α-La2S3 (Orthorhombic) Stable < 800°C OxyS->Alpha + CS2 / 800°C Beta β-La2S3 (Tetragonal) O-stabilized Alpha->Beta Heat 900-1100°C (Trace Oxygen) Gamma γ-La2S3 (Cubic) Stable > 1300°C (Optical Grade) Alpha->Gamma Heat > 1300°C (Vacuum/Inert) Gamma->Alpha Slow Cooling Gamma->Gamma Quenching or Na-Doping

Figure 2: Phase evolution during synthesis. Note that the desirable


-phase often requires specific thermal history or doping to retain at room temperature.

References

  • Lanthanum(III) Sulfide Properties & Synthesis . Wikipedia.[3] Available at: [Link][4]

  • Synthesis of La2S3 thin films by sulfurization of LaCl3 and CS(NH2)2 . ResearchGate. Available at: [Link]

  • Lanthanum sulfide powder analyzed by XPS . Surface Science Spectra (AIP). Available at: [Link]

  • Preparation of R2S3 (R: La, Pr, Nd, Sm) powders by sulfurization of oxide powders using CS2 gas . ResearchGate. Available at: [Link]

  • La2S3 Thin Films from Metal Organic Chemical Vapor Deposition . ResearchGate. Available at: [Link]

Sources

Comparative

Lanthanum sulfide vs Zinc Sulfide for IR window applications

Lanthanum Sulfide ( ) vs. Zinc Sulfide ( ): Advanced IR Window Materials Guide Executive Summary: The "Workhorse" vs.

Author: BenchChem Technical Support Team. Date: February 2026

Lanthanum Sulfide ( ) vs. Zinc Sulfide ( ): Advanced IR Window Materials Guide

Executive Summary: The "Workhorse" vs. The "Armor"

In the domain of infrared (IR) transparent ceramics, the selection between Zinc Sulfide (


)  and Lanthanum Sulfide (

)
represents a trade-off between established manufacturability and next-generation durability.
  • Zinc Sulfide (

    
    )  is the industry standard "workhorse." It offers a broad transmission window (0.4–12 
    
    
    
    m for multispectral grades) and mature Chemical Vapor Deposition (CVD) manufacturing. However, its relatively low hardness (~240 kg/mm ²) makes it susceptible to rain and particle erosion in high-velocity aerospace applications.
  • Lanthanum Sulfide (

    
    -
    
    
    
    )
    , particularly in its Calcium-stabilized form (CLS), acts as the "armor." It offers superior hardness and comparable Long-Wave Infrared (LWIR) transmission but faces significant challenges in synthesis (sulfur volatility) and scalability.

Verdict: Choose ZnS for general laboratory spectroscopy, static surveillance, and cost-sensitive applications. Choose


/CLS  for high-velocity domes, harsh abrasive environments, or when a higher refractive index is required for compact optical designs.

Material Fundamentals & Crystal Physics

Zinc Sulfide ( )

ZnS typically crystallizes in the cubic zincblende structure.

  • Standard Grade (FLIR): Grown via CVD, this material is yellow-orange and opaque in the visible spectrum due to scattering from microscopic voids and hydride impurities.

  • Multispectral Grade (Clear): Post-growth Hot Isostatic Pressing (HIP) removes voids and converts the material to a water-clear state, extending transmission into the visible range (down to 0.45

    
    m).
    
Lanthanum Sulfide ( )

The critical polymorph for optical applications is the


-phase (

-

)
, which possesses a cubic

defect structure.
  • Optical Isotropy: The cubic symmetry is essential to prevent birefringence, which would scatter light in polycrystalline ceramics.

  • Stabilization: Pure

    
    -
    
    
    
    is difficult to stabilize at room temperature without transforming to the non-transparent
    
    
    or
    
    
    phases. It is frequently stabilized by doping with Calcium Sulfide (
    
    
    ) to form Calcium Lanthanum Sulfide (CLS,
    
    
    )
    , which maintains the cubic structure and enhances mechanical toughness.

Performance Comparison

Optical Transmission & Refractive Index

ZnS has a lower refractive index, making it easier to anti-reflection (AR) coat, but


  offers higher focusing power for a given curvature, allowing for thinner, lighter lenses.
PropertyMultispectral ZnS

-

/ CLS
Transmission Range 0.45

m – 12.0

m
~0.5

m – 14.0

m
Refractive Index (

m)
~2.20~2.60 – 2.70
Absorption Coefficient Very Low (

@ 10.6

m)
Low (Dependent on purity/sulfur stoichiometry)
Dispersion LowModerate
Mechanical & Thermal Durability

This is the primary driver for switching to Lanthanum Sulfide. ZnS is "soft" (similar to copper coins), leading to rapid degradation under rain impact at speeds > Mach 0.8.


 ceramics are significantly harder.
PropertyZnS (CVD + HIP)

(Sintered/HP)
Knoop Hardness ~240 kg/mm ²~500 – 600 kg/mm ²
Fracture Toughness ~1.0 MPa·m

~1.2 – 1.5 MPa·m

Rain Erosion Resistance Poor (Requires hard coating)Good (Intrinsic durability)
Thermal Expansion


Critical Insight: While


 is harder, its higher coefficient of thermal expansion (CTE) means it is more susceptible to thermal shock than ZnS unless carefully engineered.

Manufacturing & Scalability

ZnS: The CVD Standard
  • Process: Reaction of Zinc vapor with

    
     gas in a vacuum furnace.
    
  • Scalability: Highly scalable. Windows up to 1 meter in diameter are commercially available.

  • Cost: Moderate.

: The Sintering Challenge
  • Process: Powder metallurgy. Synthesized powders (e.g., via sulfurization of

    
     with 
    
    
    
    ) are densified using Hot Pressing (HP) or Sinter-HIP.
  • The "Sulfur Loss" Problem: At high sintering temperatures (

    
    ), sulfur volatilizes, leaving anion vacancies that cause broad absorption bands (blackening the material).
    
  • Mitigation: Requires over-pressure of sulfur or

    
     during sintering, or post-process annealing in sulfur vapor to restore stoichiometry.
    
  • Scalability: Limited by the size of high-pressure hot presses. Typically

    
     diameter.
    

Experimental Protocol: Comparative Validation

To objectively compare these materials for a specific application (e.g., a drug analysis flow cell or an aerospace window), use this self-validating protocol.

Phase 1: Optical Transmission Validation (FTIR)

Objective: Verify the "Cut-on" (UV/Vis) and "Cut-off" (IR) edges and identify impurity bands (e.g.,


 or 

).
  • Setup: Calibrate an FTIR spectrometer (e.g., PerkinElmer or Bruker) with a blank air background.

  • Sample Prep: Polish both materials to identical thickness (e.g.,

    
    ) and optical flatness (
    
    
    
    ).
  • Measurement: Scan from

    
     to 
    
    
    
    (
    
    
    ).
  • Validation Check:

    • ZnS: Look for a sharp transmission drop near

      
      m (multi-phonon absorption).
      
    • 
      :  Ensure no broad absorption dip exists between 8–10 
      
      
      
      m (indicative of oxide impurities like
      
      
      ).
Phase 2: Micro-Hardness Testing

Objective: Quantify erosion resistance potential.

  • Instrument: Knoop Micro-hardness tester.

  • Load: Apply

    
     load for 10 seconds.
    
  • Indent: Perform 10 indentations per sample, spaced

    
     the indent width apart.
    
  • Calculation:

    
    , where 
    
    
    
    is load (kg) and
    
    
    is long diagonal (mm).
  • Causality: A higher HK value directly correlates to extended lifetime in abrasive particulate environments (sand/rain).

Selection Logic Diagram

The following diagram illustrates the decision process for selecting between ZnS and


 based on environmental and optical constraints.

MaterialSelection Start Select IR Window Material Environment Environmental Condition? Start->Environment Benign Lab / Static (Benign) Environment->Benign Low Stress Harsh High Velocity / Abrasive (Harsh) Environment->Harsh Erosion Risk Spectrum Required Spectrum? Benign->Spectrum ZnS_MS Multispectral ZnS (Clear) Harsh->ZnS_MS If Coated La2S3 Lanthanum Sulfide (CLS) Harsh->La2S3 Max Hardness Req. Visible_IR Visible + IR (0.4 - 12 µm) Spectrum->Visible_IR LWIR_Only LWIR Only (8 - 14 µm) Spectrum->LWIR_Only Visible_IR->ZnS_MS Cost Budget Constraints? LWIR_Only->Cost Cost->ZnS_MS High Budget ZnS_Std Standard ZnS (Yellow) Cost->ZnS_Std Low Budget

Figure 1: Decision matrix for selecting IR window materials. Blue nodes indicate decision points; Green indicates ZnS solutions; Red indicates


 solutions.

References

  • Harris, D. C. (1999). Materials for Infrared Windows and Domes: Properties and Performance. SPIE Press. Link

  • Wei, W., et al. (2011). "Hot-press sintering and the properties of lanthanum-rich calcium lanthanum sulfide ceramic." Journal of Materials Research. Link

  • Coherent Corp. (2024). Zinc Sulfide (ZnS) Material Properties Data Sheet. Link

  • Soufiani, H. (2025).[1][2][3] "Enhancing the Hardness of the Multispectral ZnS Transparent Ceramics Through Ga2S3 Incorporation." University of Central Florida STARS. Link

  • Li, R., et al. (2024).

    
    -
    
    
    
    by
    
    
    ions at low temperature." Ceramics International.[4] Link[4]

Sources

Validation

Thermoelectric Figure of Merit: LaS vs. Metal Sulfide Alternatives

Topic: Thermoelectric Figure of Merit of LaS vs. Other Metal Sulfides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Materials Engineers A Technical Comparative Guide for High-Temperature A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermoelectric Figure of Merit of LaS vs. Other Metal Sulfides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Materials Engineers

A Technical Comparative Guide for High-Temperature Applications

Executive Summary

In the search for sustainable waste heat recovery systems, metal sulfides have emerged as a compelling alternative to tellurides (e.g., Bi


Te

, PbTe) due to the earth abundance of sulfur and lower material costs. Among these, Lanthanum Sulfide (

-La

S

)
occupies a unique niche. While it does not boast the record-breaking room-temperature efficiency of copper sulfides or the mid-range performance of lead sulfide, it exhibits exceptional stability and performance at ultra-high temperatures (>1000 K), a regime where many other sulfides decompose or degrade.

This guide objectively compares the thermoelectric figure of merit (


) of LaS against its primary sulfide competitors (PbS, SnS, Cu

S), analyzing the trade-offs between efficiency, toxicity, and thermal stability.

Fundamental Physics: The Metric

The efficiency of a thermoelectric material is governed by the dimensionless figure of merit,


, defined as:


Where:

  • 
     (Seebeck Coefficient):  The voltage generated per unit temperature difference (
    
    
    
    V/K).[1]
  • 
     (Electrical Conductivity):  The ability to conduct electrons (S/m).[2]
    
  • 
     (Thermal Conductivity):  The sum of lattice (
    
    
    
    ) and electronic (
    
    
    ) thermal conductivity (W/m[3]·K).
  • 
    :  Absolute temperature (K).
    

The Challenge for Sulfides: Sulfur is lighter than tellurium or selenium, leading to higher lattice thermal conductivity (


) and generally lower carrier mobilities. Success in sulfide thermoelectrics relies on band engineering (to boost 

) or nanostructuring (to suppress

).

Deep Dive: Lanthanum Sulfide ( -La S )

Material Physics

Unlike the rock-salt structure of LaS, the thermoelectric candidate of interest is the


-phase La

S

, which crystallizes in the cubic Th

P

structure.
  • Mechanism: It behaves as a degenerate n-type semiconductor.

  • Self-Doping: The carrier concentration is tuned by controlling the lanthanum vacancies (

    
    ). The stoichiometric limit La
    
    
    
    S
    
    
    is metallic, while La
    
    
    S
    
    
    is an insulator. The optimum thermoelectric performance is found in the intermediate composition (LaS
    
    
    where
    
    
    ).
  • Performance: The material exhibits a

    
     rising with temperature, typically reaching 
    
    
    
    at 1300 K
    . While lower than state-of-the-art PbTe (
    
    
    ), its melting point is significantly higher (~2000°C), allowing operation in extreme environments.
Experimental Synthesis Protocol

Self-Validating Workflow for High-Purity


-La

S

Objective: Synthesize dense pellets with controlled stoichiometry to prevent oxidation.

  • Precursor Preparation:

    • Handle all materials in an Argon-filled glovebox (

      
       ppm). La metal is highly oxophilic.
      
    • Combine La metal shavings and Sulfur powder in stoichiometric ratio (target LaS

      
      ).
      
  • Mechanochemical Synthesis (High Energy Ball Milling):

    • Load powder into a tungsten carbide (WC) jar with WC balls (Ball-to-powder ratio 20:1).

    • Mill for 10–20 hours. Causality: This induces a solid-state reaction to form the LaS precursor phase without high heat, reducing sulfur volatilization.

  • Spark Plasma Sintering (SPS):

    • Load the powder into a graphite die.

    • Sintering Profile: Ramp to 1400°C at 100°C/min under 50 MPa pressure. Hold for 10-15 minutes.

    • Validation: Density should exceed 95% theoretical density. Low density leads to high electrical resistivity, killing

      
      .
      
  • Annealing (Optional but Recommended):

    • Anneal at 1000°C in vacuum for 24 hours to homogenize cation vacancies and relieve lattice stress.

Comparative Analysis: LaS vs. Alternatives

The following table summarizes the performance of LaS against Lead Sulfide (PbS), Tin Sulfide (SnS), and Copper Sulfide (Cu


S).
Material SystemPeak

(Approx.)

(K)
Key AdvantageCritical Limitation

-La

S

0.5 – 0.6 1300 K Ultra-High Temp Stability: Does not melt or degrade at >1000°C.Moderate Efficiency: Lower

than peers; difficult synthesis (oxidation).
PbS (Lead Sulfide) 1.0 – 1.1 773 KHigh Efficiency: Excellent mid-range performance with doping (e.g., Cl, Na).Toxicity: Contains Lead (Pb); restricted in many commercial applications.
SnS (Tin Sulfide) 0.8 – 1.6 *873 KEco-Friendly: Non-toxic, extremely cheap. High

requires heavy Se-alloying.
Anisotropy: Layered structure requires texturing; lower performance in pure form.
Cu

S
1.7 – 1.9 973 KRecord Efficiency: Superionic behavior leads to "phonon-liquid" transport.Instability: Cu ions migrate under current (electromigration), causing device failure.

*Note: Pure SnS is typically


. Values >1.0 usually involve SnS-SnSe alloying or band engineering.

Decision Logic & Visualization

Material Selection Logic

This diagram illustrates when to select LaS over higher-performing alternatives based on operating conditions.

TE_Selection Start Select Thermoelectric Sulfide Temp_Check Operating Temp > 900 K? Start->Temp_Check LaS_Node Select La(3-x)S4 (High Stability, zT ~0.6) Temp_Check->LaS_Node Yes Toxicity_Check Is Toxicity a Constraint? Temp_Check->Toxicity_Check No PbS_Node Select PbS (High zT ~1.1, Toxic) Toxicity_Check->PbS_Node No (Pb allowed) Stability_Check Is Long-term Stability Critical? Toxicity_Check->Stability_Check Yes (Pb banned) CuS_Node Select Cu(2-x)S (Max zT ~1.7, Unstable) Stability_Check->CuS_Node No (Short life ok) SnS_Node Select SnS (doped) (zT ~0.8-1.6, Stable, Green) Stability_Check->SnS_Node Yes

Caption: Decision tree for selecting metal sulfide thermoelectrics based on temperature, toxicity, and stability constraints.

Experimental Workflow: LaS Synthesis

The synthesis of LaS is non-trivial due to the oxophilic nature of Lanthanum.

LaS_Synthesis Raw Raw Materials La + S (In Glovebox) Milling High Energy Ball Milling (Mechanochemical) Raw->Milling Prevent Oxidation SPS Spark Plasma Sintering 1400°C, 50MPa Milling->SPS Reactive Sintering Analyze Characterization (XRD, zT Measurement) SPS->Analyze Dense Pellet

Caption: Step-by-step synthesis protocol for high-purity Gamma-La3S4.

Critical Assessment

Why LaS? The primary argument for Lanthanum Sulfide is refractory stability . While Copper Sulfide (


) offers superior 

(approaching 2.0), it suffers from the "liquid-like" behavior of copper ions, which migrate under the electric field generated by the device itself, leading to catastrophic failure. LaS, with its rigid Th

P

defect structure, maintains structural integrity well beyond the melting points of PbS and SnS.

Why Not LaS? The Power Factor (


)  of LaS is limited by the trade-off between carrier concentration and mobility. To achieve high conductivity, one must increase La content, but this increases the metallic character, reducing the Seebeck coefficient. Furthermore, the thermal conductivity (

) remains relatively high (~10-15 mW/cm·K) compared to the ultra-low

of nanostructured PbS or SnSe.

Conclusion: For applications strictly below 800 K, doped SnS or PbS are superior choices due to higher efficiency and easier processing. However, for radioisotope thermoelectric generators (RTGs) or high-temperature industrial waste heat recovery (>1000 K), La


S

remains the scientifically valid choice, offering a balance of acceptable

and necessary mechanical robustness.

References

  • Wood, C., et al. (1985). "Thermoelectric properties of lanthanum sulfide." Journal of Applied Physics. Link

  • He, W., et al. (2019). "High thermoelectric performance in low-cost SnS0.91Se0.09 crystals." Science. Link

  • Ge, Z.H., et al. (2024).[4] "Enhanced average power factor and ZT value in PbSe thermoelectric material with dual interstitial doping." Energy & Environmental Science. Link

  • Zhao, L.D., et al. (2014). "Ultrahigh power factor and thermoelectric performance in hole-doped single-crystal SnSe." Nature. (Contextual reference for SnS/SnSe comparison).
  • Cheikh, A. (2023).[5] "Novel Synthesis and Processing of Lanthanum Telluride (La3-xTe4)..." eScholarship (University of California). (Provides modern context on La-chalcogenide processing). Link

  • May, A.F., et al. (2009). "Thermoelectric performance of Lanthanum Telluride/Sulfide." Physical Review B. (General properties of La3-xTe4/S4 systems).

Sources

Comparative

XRD analysis for phase identification in Lanthanum sulfide

Advanced Phase Discrimination in Lanthanum Sulfide ( ): A Comparative XRD Guide Executive Summary Lanthanum sulfide ( ) represents a critical challenge in crystallographic characterization due to its polymorphism and ext...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Phase Discrimination in Lanthanum Sulfide ( ): A Comparative XRD Guide

Executive Summary

Lanthanum sulfide (


) represents a critical challenge in crystallographic characterization due to its polymorphism and extreme hygroscopicity. While the 

phase is highly sought after for its wide-bandgap optical properties and potential as a non-toxic pigment, the

(orthorhombic) and

(tetragonal) phases often co-exist as parasitic impurities. Furthermore, rapid hydrolysis in ambient air leads to the formation of Lanthanum Oxysulfide (

), a contaminant that severely degrades performance in both optical windows and biological nanoparticle applications.

This guide provides a rigorous, self-validating protocol for differentiating these phases using X-Ray Diffraction (XRD), objectively comparing it against Raman spectroscopy and Neutron diffraction.

Part 1: The Challenge of Polymorphism in La-S Systems

The primary difficulty in synthesizing high-purity


 lies in the energetic proximity of its polymorphs and its reactivity with moisture.
The Phase Landscape
  • 
     (Orthorhombic, Pnma):  The stable low-temperature phase.
    
  • 
     (Tetragonal, I4_1/acd):  An intermediate phase, often stabilized by oxygen impurities.
    
  • 
     (Cubic, I-43d):  The high-temperature phase (
    
    
    
    C). This is the "target" phase for infrared applications due to its isotropic structure.
  • 
     (Hexagonal, P-3m1):  The hydrolysis product. Its formation is thermodynamically favorable in the presence of even trace moisture.
    

Critical Insight: Standard XRD scans performed in air often misidentify


 peaks as "unknown impurities" or confuse the 

-phase with the

-phase due to peak overlaps.

Part 2: Comparative Analysis of Characterization Techniques

While XRD is the industry standard, it is not the only tool. The following table objectively compares XRD against its primary alternatives for this specific material system.

FeatureX-Ray Diffraction (XRD) Raman Spectroscopy Neutron Diffraction
Primary Mechanism Long-range order (Lattice periodicity)Local symmetry (Vibrational modes)Nucleus scattering (scattering length)
Phase ID Capability Excellent. Definitive for

and

.
Good. Distinguishes

(cubic) from

(tetragonal) easily.
Superior. Best for S/La contrast (La dominates X-rays).
Quantification High (Rietveld Refinement).Semi-quantitative (Peak area ratios).High (Rietveld), but low accessibility.
Air Sensitivity High. Requires inert holders (Kapton/Dome).Medium. Fast acquisition can beat hydrolysis.High. Large sample volume = more surface area.
Limit of Detection ~1-2 wt% (Standard), ~0.1% (Synchrotron).Surface sensitive; detects amorphous oxides.Bulk sensitive; penetrates encapsulation.
Verdict Gold Standard for bulk purity and stoichiometry.Complementary for detecting amorphous surface oxidation.Niche for precise S-vacancy analysis.
Why XRD Wins for QC

For drug development and industrial QC, XRD is preferred because it provides a quantitative bulk assessment of phase purity (e.g., "98.5%


"). Raman is too surface-sensitive; a slightly oxidized surface might suggest the bulk is ruined when it is not.

Part 3: The "Inert-to-Beam" Experimental Protocol

To obtain reliable data, you must prevent the reaction:



This reaction can occur within minutes of air exposure. The following protocol ensures data integrity.

Workflow Diagram

G cluster_0 Inert Environment (Ar/N2 Glovebox) Synthesis Synthesis/Annealing Grinding Grinding (Agate Mortar) Synthesis->Grinding Loading Load into Zero-Background Holder Grinding->Loading Sealing Seal with Kapton/Mylar Film Loading->Sealing XRD XRD Acquisition (Cu Kα, 2θ = 10-90°) Sealing->XRD Transfer (<2 min) Process Background Subtraction (Kapton Correction) XRD->Process Analysis Rietveld Refinement Process->Analysis

Figure 1: The "Inert-to-Beam" workflow designed to prevent hydrolysis artifacts during sample preparation.

Detailed Methodology
  • Sample Preparation (Glovebox):

    • Synthesize

      
       (e.g., via sulfurization of 
      
      
      
      with
      
      
      ).
    • Transfer immediately to an Argon-filled glovebox (

      
       ppm, 
      
      
      
      ppm).
    • Grind the powder using an agate mortar to minimize preferred orientation (target particle size

      
      ).
      
    • Crucial Step: Load powder into a zero-background silicon holder .

    • Seal the holder with a dome or a 7.5

      
       Kapton (polyimide) film. Grease the edges with vacuum grease to ensure an airtight seal.
      
  • Acquisition Parameters:

    • Geometry: Bragg-Brentano (

      
      ).
      
    • Source: Cu

      
       (
      
      
      
      Å). Note: La absorbs Cu radiation moderately; if fluorescence is high, use an energy-dispersive detector or a diffracted-beam monochromator.
    • Range:

      
      
      
      
      
      . (Low angle is critical for identifying the (110) peak of
      
      
      ).
    • Step Size:

      
       to 
      
      
      
      (Essential for resolving peak splitting between
      
      
      and
      
      
      phases).
  • Data Processing:

    • Subtract the background contribution from the Kapton film (broad hump around

      
      ).
      
    • Perform search-match using the ICDD PDF-4+ or COD database.

Part 4: Data Interpretation & Rietveld Refinement[1][2]

The distinction between phases relies on specific crystallographic markers.

Phase Identification Logic

Logic Start Analyze XRD Pattern CheckOxide Check 2θ ≈ 26-29° (Hexagonal P-3m1) Start->CheckOxide OxideFound Impurity: La2O2S Detected (Hydrolysis occurred) CheckOxide->OxideFound Peaks Present NoOxide Check Low Angle 2θ ≈ 15-25° CheckOxide->NoOxide Absent CheckAlpha Many peaks? (Orthorhombic Pnma) NoOxide->CheckAlpha Alpha Phase: α-La2S3 (Low Temp Phase) CheckAlpha->Alpha Complex Pattern CheckGamma High Symmetry? (Cubic I-43d) CheckAlpha->CheckGamma Simple Pattern Gamma Phase: γ-La2S3 (Target Phase) CheckGamma->Gamma Matches Cubic

Figure 2: Decision logic for assigning Lanthanum Sulfide phases based on diffraction topology.

Quantitative Reference Data

Use the following lattice parameters as initial inputs for your Rietveld refinement. Deviations


 suggest non-stoichiometry (

).
PhaseCrystal SystemSpace GroupLattice Parameters (Å)Key Characteristic

OrthorhombicPnma (62)

Dense peak population; strictly stoichiometric.

CubicI-43d (220)

High symmetry; often has La vacancies (

).

HexagonalP-3m1 (164)

Sharp peak at

; indicates contamination.

Refinement Tip: When refining the


-phase, allow the Lanthanum occupancy to vary. The 

-phase is often a solid solution between

and

. If the lattice parameter expands significantly (

Å), you may be forming the metallic

phase, which is undesirable for optical applications.

References

  • Tair, S., et al. (2022).Structural and Compositional Analyses of Spray Pyrolysis

    
    -Lanthanum Sulphide (
    
    
    
    ) Thin Films.[1] ResearchGate.[1][2]
  • GIA (2024). Raman Spectroscopy and X-Ray Diffraction: Phase Identification of Gem Minerals and Other Species. Gemological Institute of America.

  • Drawell Analytical. The Integration of XRD with Raman and FTIR Spectroscopy.

  • Newcastle University. Phase Identification using Powder X-ray Diffraction.[3]

  • MDPI (2024).Rapid Synthesis and Sintering of

    
     and Its Physical, Optical, and Mechanical Properties.
    
  • NIH (2021).Design of metastable oxychalcogenide phases by topochemical (de)

    
    .
    

Sources

Validation

Comparative Catalytic Profiling: Lanthanum Oxide (La₂O₃) vs. Lanthanum Sulfide (La₂S₃)

Executive Summary This guide provides a technical comparison between Lanthanum Oxide (La₂O₃) and Lanthanum Sulfide (La₂S₃) , two chemically related but functionally distinct catalytic materials. The core distinction lies...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Lanthanum Oxide (La₂O₃) and Lanthanum Sulfide (La₂S₃) , two chemically related but functionally distinct catalytic materials.

The core distinction lies in their electronic structure:

  • La₂O₃ is a wide-bandgap insulator (Eg ~4.3–5.5 eV) with strong surface basicity, making it the standard for high-temperature thermal catalysis (e.g., Oxidative Coupling of Methane).

  • La₂S₃ is a semiconductor (Eg ~2.0–3.0 eV) capable of absorbing visible light, positioning it as a superior candidate for photocatalysis (H₂ evolution) and electrocatalysis.

This guide details their physicochemical properties, synthesis protocols, and specific catalytic mechanisms to assist in material selection for targeted applications.

Fundamental Physicochemical Comparison

The following table summarizes the critical parameters defining the catalytic utility of both materials.

FeatureLanthanum Oxide (La₂O₃)Lanthanum Sulfide (La₂S₃)
Electronic Nature Insulator (High-k Dielectric)n-type Semiconductor
Band Gap (Eg) 4.3 – 5.5 eV [1, 2]2.0 – 3.0 eV [3, 4]
Crystal Structure Hexagonal (A-type), Cubic (C-type)Orthorhombic (α), Tetragonal (β), Cubic (γ)
Surface Chemistry Strong Lewis Base (High Basicity)Sulfur Vacancies, Redox Active
Stability Hygroscopic (Forms La(OH)₃ in air)Oxidizes to La₂O₂S/La₂O₃ at >500°C in air
Primary Catalytic Mode Thermal Surface ActivationPhoton/Electron-Driven Activation
Key Application Oxidative Coupling of Methane (OCM), CO Oxidation SupportPhotocatalytic H₂ Evolution, OER (Electrocatalysis)

Mechanistic Divergence

The catalytic behaviors of these materials stem from fundamentally different activation mechanisms.

Lanthanum Oxide: Surface Basicity & Oxygen Vacancies

La₂O₃ functions primarily through surface lattice oxygen species and Lewis basic sites. In oxidative coupling of methane (OCM), the strong basicity activates C-H bonds, facilitating methyl radical formation.

Lanthanum Sulfide: Band Gap Engineering

La₂S₃ functions as a semiconductor. Upon irradiation with visible light, it generates electron-hole pairs. The narrow band gap allows for the absorption of solar energy, driving redox reactions like water splitting.

CatalyticMechanisms cluster_0 La2O3: Thermal Activation cluster_1 La2S3: Photo-Activation La2O3_Surface La2O3 Surface (Lewis Base Sites) CH4_Adsorption CH4 Adsorption La2O3_Surface->CH4_Adsorption H_Abstraction H-Abstraction (Heterolytic Cleavage) CH4_Adsorption->H_Abstraction Methyl_Radical •CH3 Radical Formation H_Abstraction->Methyl_Radical C2_Coupling C2H6/C2H4 Product Methyl_Radical->C2_Coupling Photon Photon (hv > 2.0 eV) La2S3_Band La2S3 Valence Band Photon->La2S3_Band Excitation e- / h+ Pair Generation La2S3_Band->Excitation Conduction_Band Conduction Band (e- Reduction Site) Excitation->Conduction_Band Valence_Band Valence Band (h+ Oxidation Site) Excitation->Valence_Band H2_Evolution 2H+ + 2e- -> H2 Conduction_Band->H2_Evolution Oxidation S2- / Sacrificial Agent Oxidation Valence_Band->Oxidation

Figure 1: Comparison of the thermal activation pathway of La₂O₃ (left) versus the photo-excitation pathway of La₂S₃ (right).

Experimental Protocols

Synthesis Workflows

The synthesis of La₂S₃ is significantly more complex than La₂O₃ due to the need to prevent oxidation.

Protocol A: Synthesis of Mesoporous La₂O₃ (Sol-Gel)

  • Precursor Dissolution: Dissolve 5g La(NO₃)₃·6H₂O in 50 mL deionized water.

  • Gelation: Add citric acid (molar ratio 1:1) and adjust pH to 8 using NH₄OH. Stir at 80°C until a viscous gel forms.

  • Drying: Dry gel at 120°C for 12 hours.

  • Calcination: Heat at 2°C/min to 700°C in air; hold for 4 hours.

    • Note: Store immediately in a desiccator to prevent hydroxide formation.

Protocol B: Synthesis of La₂S₃ (Sulfurization)

  • Precursor Preparation: Use La₂O₃ powder prepared above.

  • Reactor Setup: Place oxide in a quartz tube furnace.

  • Sulfurization: Flow CS₂/Ar or H₂S/Ar gas mixture (50 mL/min) over the sample.

  • Thermal Treatment: Heat to 800–1000°C at 5°C/min. Hold for 4 hours.

  • Cooling: Cool to room temperature under Ar flow to prevent re-oxidation.

    • Critical Control: Ensure outlet gas scrubbing (NaOH trap) for toxic H₂S/CS₂ byproducts.

SynthesisPathways La_Salt La(NO3)3 Precursor SolGel Sol-Gel Process (Citric Acid, pH 8) La_Salt->SolGel Xerogel La-Citrate Xerogel SolGel->Xerogel Calcination Calcination (700°C, Air) Xerogel->Calcination La2O3 La2O3 (White Powder) Calcination->La2O3 Sulfurization Sulfurization (CS2/Ar or H2S, 1000°C) La2O3->Sulfurization La2O2S La2O2S (Intermediate Phase) Sulfurization->La2O2S Partial Reaction La2S3 La2S3 (Yellow/Red Powder) La2O2S->La2S3 Complete Sulfurization

Figure 2: Synthetic pathways from precursor salts to Oxide and Sulfide phases.

Catalytic Performance Evaluation

Case Study: Photocatalytic H₂ Evolution (La₂S₃)

Objective: Measure the hydrogen evolution rate (HER) under visible light.

  • Catalyst: Nano-La₂S₃ (BET Surface Area ~40 m²/g).

  • Conditions: 300W Xe lamp (λ > 420 nm), aqueous solution with Na₂S/Na₂SO₃ sacrificial agents.

  • Performance:

    • La₂S₃: ~150–300 μmol g⁻¹ h⁻¹ (Visible light active).

    • La₂O₃: Negligible activity (Band gap too wide for visible light absorption).

  • Insight: La₂S₃'s conduction band potential is sufficiently negative (-0.8 V vs NHE) to reduce protons to H₂, whereas La₂O₃ requires UV activation and suffers from rapid recombination [3, 4].

Case Study: Oxidative Coupling of Methane (La₂O₃)

Objective: Convert Methane (CH₄) to Ethane/Ethylene (C₂).

  • Catalyst: La₂O₃ nanorods.

  • Conditions: Fixed-bed reactor, T = 750°C, CH₄:O₂ = 3:1.

  • Performance:

    • La₂O₃: C₂ Selectivity ~50-70% at 20% conversion.

    • La₂S₃: Unstable. Rapidly oxidizes to La₂O₂S/La₂O₃ under OCM conditions (high T, O₂ rich), losing its sulfide character.

  • Insight: The high lattice oxygen mobility and strong surface basicity of La₂O₃ are essential for activating the C-H bond [1].

References

  • Materials Project. "La2O3 (Cubic) Crystal Structure and Band Gap Data." Materials Project Database. Link

  • Gillen, R. et al. "Nature of the electronic band gap in lanthanide oxides." Physical Review B, 2013. Link

  • Meng, X. et al. "Synthesis and Applications of Lanthanide Sulfides and Oxides." University of Nebraska Digital Commons, 2015. Link

  • Kaur, M. et al. "Lanthanum sulfide-manganese sulfide/graphene oxide composite thin film as an electrocatalyst for oxygen evolution reactions." Journal of Applied Electrochemistry, 2021. Link

  • Uhlig, T. et al. "Lanthanum Oxide-Based Catalysts for the Claus Process." Industrial & Engineering Chemistry Product Research and Development, 1982. Link

Comparative

Advanced Characterization of Lanthanum Sulfide Thin Films via Raman Spectroscopy

Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals (Analytical Instrumentation Focus) Core Directive: The Analytical Imperative Lanthanum sulfide ( ) thi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals (Analytical Instrumentation Focus)

Core Directive: The Analytical Imperative

Lanthanum sulfide (


) thin films are emerging as critical components in Next-Generation Infrared (IR) Optics  and Biosensing Interfaces . For drug development professionals, the value of 

lies in its wide transparency window (0.6–14

), enabling high-sensitivity vibrational spectroscopy of organic molecules.

However, the material is notoriously difficult to synthesize in its pure phase. It is polymorphic (


 phases) and highly susceptible to oxidation. Raman spectroscopy  is not just a characterization tool; it is the primary gatekeeper for quality control, capable of distinguishing the desirable cubic 

-phase from the thermodynamically stable

-phase and detecting lethal oxide contamination that X-ray diffraction (XRD) might miss in thin films.

This guide moves beyond basic spectral listing to provide a comparative, mechanism-driven framework for validating


 thin film integrity.

Comparative Analysis: Phases, Artifacts, and Alternatives

Comparison 1: Phase Differentiation ( vs. )

The optical performance of


 is dictated by its crystal structure. The 

-phase (cubic)
is isotropic and preferred for optical windows, while the

-phase (orthorhombic)
is birefringent and can introduce optical scattering.
Feature

-

(Orthorhombic)

-

(Cubic,

type)
Raman Signature Logic
Symmetry Low (

)
High (

)
Lower symmetry = More Raman active modes.
Spectral Profile Complex/Multi-peak. Numerous sharp peaks in the 100–300

region due to lower lattice symmetry.
Simplified. Fewer, broader dominant modes due to high degeneracy.
Key Band Locations Distinct lattice modes often visible at ~190, 230, 250

(overlapping but distinct from oxide).
Dominant broad feature often centered near 230–240

(A1 symmetry breathing mode).
Thermodynamic Stability Stable at Room Temp.Metastable at Room Temp (requires quenching or doping).Presence of

-peaks without

-features confirms successful stabilization.
Comparison 2: The Oxide Contamination Check ( vs. )

The most common failure mode in


 synthesis (especially by Chemical Bath Deposition or Spray Pyrolysis) is surface oxidation. 

is hygroscopic and reacts with air to form

or

.

Critical Rule: If you see a sharp peak at 191


  or 408 

, your film is oxidized.
MaterialPrimary Raman Peaks (

)
AssignmentDetection Priority
Pure

~230–250 (Broad/Cluster)La-S Lattice VibrationsTarget Signal

(Oxide)
191 (Strong), 408 (Strong)

and

modes of hexagonal lattice
Critical Contaminant

~358, 384, 1086 Carbonate symmetric stretching (

)
Air Exposure Indicator
Comparison 3: Synthesis Method Impact (CBD vs. Sulfurization)
  • Chemical Bath Deposition (CBD): Often produces amorphous films initially. Raman spectra will show a "hump" or extremely broad background in the 200–400

    
     range lacking distinct peaks. Action: Requires annealing >600°C.
    
  • Sulfurization of Oxide Films: Involves converting

    
     to 
    
    
    
    using
    
    
    or
    
    
    .
    • Success: Disappearance of the 408

      
       oxide peak.
      
    • Failure: Persistence of the 1086

      
       oxycarbonate band (incomplete sulfurization).
      

Experimental Protocol: Self-Validating Measurement System

To ensure data integrity (E-E-A-T), follow this protocol designed to rule out laser-induced damage and fluorescence artifacts.

Step-by-Step Workflow
  • Substrate Blanking (The Baseline):

    • Why:

      
       films are often transparent in the visible region. The laser may penetrate the film and excite the substrate (e.g., Silicon, Glass).
      
    • Protocol: Acquire a spectrum of the bare substrate using the exact same acquisition parameters. Subtract this mathematically from your film spectrum.

  • Laser Power Titration (The Damage Check):

    • Why: Rare earth sulfides can be thermally sensitive. High laser power can locally oxidize the film to

      
      during the measurement (laser annealing).
      
    • Protocol: Start at 0.1% laser power (<1 mW). Ramp up in 10% increments.

    • Validation: If the peak at 408

      
       appears or grows with increased power, you are burning your sample. Revert to the lower power.
      
  • Wavelength Selection (Fluorescence Avoidance):

    • Why: Lanthanum compounds often contain trace rare-earth impurities (Nd, Er) which fluoresce strongly.

    • Recommendation: Use 532 nm (Green) for general structural probing. If high fluorescence background (sloping baseline) is observed, switch to 785 nm (NIR) .

  • Atmospheric Isolation:

    • Why:

      
       is hygroscopic.
      
    • Protocol: For ultra-thin films (<100 nm), perform Raman measurements in a sealed cell with inert gas (

      
      ) or immediately after taking the sample out of the vacuum chamber.
      

Visualizations

Diagram 1: Phase Identification Logic Gate

This decision tree guides the researcher through the spectral analysis to identify the film phase and quality.

PhaseID Start Acquire Raman Spectrum (200 - 1200 cm⁻¹) CheckOxide Check for Sharp Peaks at 191 cm⁻¹ or 408 cm⁻¹ Start->CheckOxide OxideFound Contamination Detected: La₂O₃ Phase Present CheckOxide->OxideFound Yes CheckCarb Check for Peak at ~1086 cm⁻¹ CheckOxide->CheckCarb No CarbFound Artifact Detected: La₂O₂CO₃ (Air Exposure) CheckCarb->CarbFound Yes CheckSulfide Analyze Region 200 - 300 cm⁻¹ CheckCarb->CheckSulfide No AlphaPhase Multiple Sharp Peaks (Low Symmetry) Identified: α-La₂S₃ CheckSulfide->AlphaPhase Sharp/Complex GammaPhase Broad/Few Dominant Modes (High Symmetry) Identified: γ-La₂S₃ CheckSulfide->GammaPhase Broad/Simple Amorphous Broad 'Hump' / No Distinct Peaks Identified: Amorphous La-S CheckSulfide->Amorphous Featureless

Figure 1: Logic flow for identifying Lanthanum Sulfide phases and excluding common oxide/carbonate contaminants.

Diagram 2: Synthesis & Characterization Workflow

A visual guide connecting the synthesis method to the expected Raman outcome and necessary post-processing.

Workflow Precursors Precursors: La(NO₃)₃ + S-Source CBD Chemical Bath Deposition (Low Temp) Precursors->CBD Spray Spray Pyrolysis (High Temp) Precursors->Spray AmorphFilm Amorphous Film (Raman: Broad Hump) CBD->AmorphFilm PolyFilm Polycrystalline Film (Raman: Mixed Phases) Spray->PolyFilm Anneal Annealing (Vac/H₂S, >600°C) AmorphFilm->Anneal PolyFilm->Anneal Phase Purity Final Crystalline γ-La₂S₃ (Target for IR Windows) Anneal->Final Raman Validation

Figure 2: Synthesis pathways and the role of annealing in achieving the target crystalline phase.

References

  • Ghogare, T. T., et al. (2019). "Lanthanum sulfide/graphene oxide composite thin films and their supercapacitor application." SN Applied Sciences, 1:110. Link

  • Cornaglia, L. M., et al. (2004). "Raman studies of Rh and Pt on

    
     catalysts used in a membrane reactor for hydrogen production." Applied Catalysis A: General, 263(1), 91-101. Link
    
  • Lafond, A., et al. (2009). "Liquid state properties and solidification features of the pseudo binary BaS-La2S3." Journal of Non-Crystalline Solids. (Contextualizing

    
     phase stability). Link
    
  • Pawbak, D., et al. (2023). "Modeling of the Lattice Dynamics in Strontium Titanate Films... Raman Scattering Studies." (Methodology for thin film Raman subtraction). Link

  • Besra, N., et al. (2017). "Structural and Optical Properties of

    
     Thin Films Grown by Chemical Bath Deposition." (Comparative CBD protocols for sulfides). Link
    
Validation

Lanthanum oxysulfide vs cerium oxide as a catalyst support

Lanthanum Oxysulfide ( ) vs. Cerium Oxide ( ): A Comparative Guide for Catalytic Supports Executive Summary This guide provides a technical comparison between Cerium Oxide ( ) , the industry standard for oxygen storage i...

Author: BenchChem Technical Support Team. Date: February 2026

Lanthanum Oxysulfide ( ) vs. Cerium Oxide ( ): A Comparative Guide for Catalytic Supports

Executive Summary

This guide provides a technical comparison between Cerium Oxide (


) , the industry standard for oxygen storage in three-way catalysts, and Lanthanum Oxysulfide (

)
, an emerging support material offering superior performance in sulfur-rich and anaerobic environments. While

relies on surface cation redox (

),

utilizes a unique bulk anion redox mechanism (

), offering up to 8x higher Oxygen Storage Capacity (OSC) and intrinsic immunity to sulfur poisoning.

Part 1: Physicochemical Properties & Mechanistic Distinction[1]

The fundamental difference between these two supports lies in their redox active centers.


 is a cation-redox  oxide, whereas 

is an anion-redox oxysulfide.
Table 1: Comparative Physicochemical Profile
FeatureCerium Oxide (

)
Lanthanum Oxysulfide (

)
Crystal Structure Fluorite (Cubic)Hexagonal (Layered)
Redox Active Site Cation:

Anion:

(Sulfate-Sulfide cycle)
Oxygen Storage Capacity (OSC) ~0.25 mol

/mol (Surface limited)
~2.0 mol

/mol (Bulk active)
Sulfur Tolerance Low. Forms stable surface sulfates (

) that block active sites.
High. Sulfur is a lattice component; stable in

streams.
Primary Application Automotive Three-Way Catalysts (TWC), CO Oxidation (Clean streams).Sour Water-Gas Shift, Coal Gasification, Anaerobic CO Oxidation.
Band Gap ~3.2 eV (UV active)~4.4 eV (Wide bandgap)
Mechanistic Deep Dive
1. Cerium Oxide: The Mars-van Krevelen Pathway

 functions via the Mars-van Krevelen mechanism . Lattice oxygen is consumed by the reductant (e.g., CO), creating an oxygen vacancy and reducing two 

ions to

. Gas-phase oxygen then replenishes this vacancy.
  • Limitation: This process is largely surface-confined. Deep bulk reduction requires high temperatures (>700°C), limiting the effective OSC.

  • Failure Mode: In the presence of

    
    , stable cerium sulfates form on the surface, preventing the redox cycle (Sulfur Poisoning).
    
2. Lanthanum Oxysulfide: The Bulk Sulfur-Redox Cycle

 operates on a Bulk Sulfur-Redox Cycle . The entire anionic sublattice participates. Under oxidizing conditions, the sulfide (

) is oxidized to sulfate (

), forming

. Under reducing conditions, it reverts to

.
  • Advantage: This involves the transfer of 4 oxygen atoms per sulfur atom, resulting in a massive OSC (2 mol

    
     per mol catalyst).[1]
    
  • Resilience: Since sulfur is part of the reversible cycle, the material does not "poison" in sulfur-rich streams; it simply transitions between its oxidized and reduced phases.

Visualization: Redox Pathways Compared

RedoxComparison cluster_CeO2 CeO2 Mechanism (Surface Cation Redox) cluster_La2O2S La2O2S Mechanism (Bulk Anion Redox) Ce_Ox CeO2 Surface (Ce4+ - O2-) Ce_Red Reduced Surface (Ce3+ - Vacancy) Ce_Ox->Ce_Red + CO (Reduction) - CO2 Poison Sulfur Poisoning: Ce(SO4)2 forms (Irreversible <600°C) Ce_Ox->Poison + SO2 Ce_Red->Ce_Ox + 0.5 O2 (Re-oxidation) La_S La2O2S (Sulfide S2-) La_SO4 La2O2SO4 (Sulfate S6+) La_S->La_SO4 + 2 O2 (Oxidation) Massive Oxygen Uptake Cycle Sulfur Tolerant: Sulfur is part of the active cycle La_SO4->La_S + 4 H2 (Reduction) - 4 H2O

Figure 1: Comparison of the surface-limited cation redox cycle of CeO2 versus the high-capacity bulk anion redox cycle of La2O2S.

Part 2: Experimental Protocols

To ensure reproducibility, the following protocols use self-validating steps (e.g., color change, XRD confirmation).

Protocol A: Synthesis of High-Surface-Area

Rationale: Standard solid-state fusion of


 and sulfur yields low surface area (<5 

). This precipitation-reduction method yields higher porosity suitable for catalysis.

Materials:

  • Lanthanum Nitrate Hexahydrate (

    
    )
    
  • Ammonium Sulfate (

    
    )
    
  • Ammonia Solution (

    
    , 25%)
    
  • Hydrogen gas (

    
    )
    

Step-by-Step Methodology:

  • Precipitation of Precursor:

    • Dissolve 0.1 mol

      
       and 0.15 mol 
      
      
      
      in 500 mL deionized water.
    • Add

      
       dropwise under vigorous stirring until pH reaches 8.5. A white precipitate (
      
      
      
      ) will form.
    • Validation: Ensure supernatant is clear.

  • Calcination (Formation of Oxysulfate):

    • Filter and wash the precipitate 3x with ethanol (to reduce agglomeration).

    • Dry at 80°C overnight.

    • Calcine in static air at 900°C for 5 hours .

    • Checkpoint: The product is

      
       (White powder). Verify via XRD (Monoclinic phase).
      
  • Reduction (Transformation to Oxysulfide):

    • Place the

      
       in a quartz tube reactor.
      
    • Flow pure

      
       (50 mL/min) while heating to 700°C . Hold for 2 hours.
      
    • Critical Step: Cool down under

      
       or inert gas (
      
      
      
      ) to prevent re-oxidation.
    • Result:

      
       (Yellowish-white powder).
      
Protocol B: Catalytic Performance Testing (OSC Measurement)

Rationale: To quantify the superior oxygen storage of


 vs. 

.[1][2][3]
  • Pulse Injection Method:

    • Load 50 mg of catalyst into a U-tube micro-reactor.

    • Pre-treatment: Heat to 600°C under He flow.

    • Reduction Pulse: Inject pulses of 5%

      
      /Ar until consumption stops. Calculate total 
      
      
      
      uptake.
    • Oxidation Pulse: Inject pulses of 5%

      
      /He.
      
  • Data Analysis:

    • 
       will saturate quickly (surface reduction).
      
    • 
       will show prolonged uptake, corresponding to the bulk conversion of 
      
      
      
      .

Part 3: Performance Data Summary

The following data aggregates findings from comparative studies on oxygen storage and sulfur resistance.

Table 2: Comparative Catalytic Metrics
Metric

(Nano)

(Bulk)
Improvement Factor
OSC (

)
0.25 - 0.5~4.9 ~10x
Max Reduction Temp 900°C (Surface only)700°C (Bulk conversion)Lower Temp Efficiency
Activity in 50ppm

< 10% Conversion (Deactivated)> 90% Conversion (Stable)Infinite (No poisoning)
CO Oxidation (

) without S
250°C350°C

is more active in clean streams
Workflow Visualization: Synthesis & Application

SynthesisWorkflow cluster_Synth La2O2S Synthesis Protocol cluster_App Application: Sour Gas Shift Precursors La(NO3)3 + (NH4)2SO4 (Aqueous) Precip Precipitation pH 8.5 La2(OH)4SO4 Precursors->Precip Calcine Calcination 900°C Forms La2O2SO4 Precip->Calcine Reduce H2 Reduction 700°C Forms La2O2S Calcine->Reduce Reaction Catalytic Cycle La2O2S <-> La2O2SO4 Reduce->Reaction Catalyst Loading Feed Feed Gas: CO + H2O + H2S Feed->Reaction Product Clean H2 (Sulfur retained in cycle) Reaction->Product

Figure 2: Synthesis workflow for high-surface-area La2O2S and its application in sour gas processing.

References

  • Machida, M., et al. (2004). Novel oxygen storage mechanism based on redox of sulfur in lanthanum oxysulfate/oxysulfide.[2][3] Chemical Communications. Link

  • Imanaka, N., et al. (2006). Large-Capacity Oxygen Storage by Lanthanide Oxysulfate/Oxysulfide Systems.[3] Chemistry of Materials.[3][4][5][6][7][8][9] Link

  • Trovarelli, A. (1996). Catalytic Properties of Ceria and CeO2-Containing Materials.[1][6][10][11][12] Catalysis Reviews. Link

  • Shen, W., & Naito, S. (2011). Easy Precipitation Method for Preparation of Cerium Added La2O2SO4 Used for Oxygen Storage.[3] Advanced Materials Research.[3] Link

  • Postole, G., et al. (2006). Sulfur tolerance of La2O2S-based catalysts in the reaction of COS hydrolysis. Applied Catalysis B: Environmental. Link

Sources

Comparative

Performance of La2S3 in thermoelectric conversion compared to LaS(1.48)

Technical Guide: Thermoelectric Performance of vs. Part 1: Executive Summary & Core Directive The Stoichiometric Switch: From Insulator to Generator In the realm of high-temperature thermoelectrics, the lanthanum sulfide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermoelectric Performance of vs.

Part 1: Executive Summary & Core Directive

The Stoichiometric Switch: From Insulator to Generator

In the realm of high-temperature thermoelectrics, the lanthanum sulfide system (


) represents a classic case of vacancy doping . This guide compares the stoichiometric terminal phase, 

(

), with the non-stoichiometric, electron-doped phase,

.
  • 
     (Stoichiometric):  A wide-bandgap insulator/semiconductor. It possesses high electrical resistivity (
    
    
    
    ), rendering it ineffective for thermoelectric power generation despite a high Seebeck coefficient (
    
    
    ).
  • 
     (Self-Doped):  A degenerate semiconductor. By introducing a slight lanthanum excess (or sulfur deficiency), the Fermi level shifts into the conduction band. This drastically reduces resistivity while maintaining a viable Seebeck coefficient, unlocking a dimensionless figure of merit (
    
    
    
    ) capable of reaching competitive levels at high temperatures (
    
    
    ).

Core Insight: The transition from


 to 

is not merely a change in composition but an Anderson Transition from a localized dielectric state to a delocalized metallic state.

Part 2: Technical Deep Dive & Comparative Analysis

The Crystal Structure Mechanism

Both materials belong to the


-phase  (cubic 

structure type). The general formula is

, where

represents cation vacancies.
  • 
     (
    
    
    
    ):
    The cation sublattice is fully ordered with vacancies to maintain charge balance (
    
    
    ). The lack of free carriers results in dielectric behavior.
  • 
     (
    
    
    
    ):
    As
    
    
    decreases from
    
    
    , vacancies are filled with La atoms. Each added La atom donates electrons to the conduction band, increasing carrier concentration (
    
    
    ) from negligible to
    
    
    .
Performance Metrics Comparison

The following data synthesizes experimental results from high-temperature measurements (approx. 1000–1200 K).

Metric

(Stoichiometric)

(Optimized/Doped)
Impact on TE Performance
Composition


Carrier injection via stoichiometry.
Electrical Resistivity (

)

(Insulating)

Critical Enablement:

conducts sufficiently for power extraction.
Seebeck Coefficient (

)



trades some voltage potential for massive current gain.
Thermal Conductivity (

)


Electronic contribution (

) increases slightly in

, but lattice

remains low.
Power Factor (

)
Negligible


generates usable power.
Figure of Merit (

)


(at 1273 K)
Viable Product:

is a functional TE material.

Note on ZT: Early literature often cites


 values. A 

of

at

yields a

, which is competitive for sulfides.
Mechanistic Pathway Visualization

The following diagram illustrates the causality between stoichiometry, carrier concentration, and thermoelectric output.

TE_Mechanism La2S3 La2S3 (LaS_1.5) Stoichiometric Vacancies Cation Vacancies (x = 0.33) La2S3->Vacancies Structure Doping Vacancy Filling (La addition) La2S3->Doping Reduction Insulator Bandgap > 2.5 eV No Free Carriers Vacancies->Insulator Traps Electrons Performance High ZT (~0.6 @ 1200K) Insulator->Performance Low Conductivity (Failure) LaS148 LaS_1.48 (La_3-x S_4) Carriers Carrier Conc. ~10^21 cm^-3 LaS148->Carriers Electron Donation Doping->LaS148 Phase Shift Carriers->Performance Optimized Power Factor

Figure 1: Causal pathway from stoichiometric


 insulator to optimized 

thermoelectric generator.

Part 3: Experimental Protocol

To reliably compare these materials, one must synthesize the


-phase  (cubic). Low-temperature synthesis often yields 

-

(orthorhombic), which is structurally distinct and less effective. The following protocol ensures the formation of the high-temperature

-phase.
Protocol: Carbon-Assisted Sulfurization & Sintering (Self-Validating)

Objective: Synthesize dense


-

pellets.

Reagents:

  • 
     powder (99.99%)
    
  • 
     (Carbon Disulfide) liquid/gas
    
  • Argon gas (Ultra High Purity)

Workflow:

  • Precursor Preparation:

    • Heat

      
       at 1000°C for 2 hours in air to remove absorbed moisture/carbonates.
      
  • Sulfurization (Gas-Solid Reaction):

    • Place

      
       in a graphite boat within a quartz tube furnace.
      
    • Flow Argon carrier gas bubbled through liquid

      
       (at room temp) over the sample.
      
    • Ramp: Heat to 800°C at 5°C/min. Hold for 4 hours.

    • Validation Point: Product should be

      
      -
      
      
      
      (yellow/orange powder). XRD must confirm absence of oxide peaks.
  • Phase Transformation & Doping (The Critical Step):

    • To achieve

      
      -
      
      
      
      , the
      
      
      -phase must be sintered at high temperature under reducing conditions.
    • Spark Plasma Sintering (SPS): Load powder into a graphite die.

    • Conditions: 1400°C, 50 MPa pressure, 5 minutes dwell.

    • Mechanism: The graphite die and high vacuum create a reducing environment, slightly reducing

      
       (
      
      
      
      ) towards
      
      
      by removing trace sulfur or enabling slight La-rich stoichiometry if starting with mixed precursors.
    • Alternative: Mix stoichiometric amounts of La metal with

      
       before sintering to precisely target 
      
      
      
      .
  • Characterization:

    • XRD: Confirm cubic

      
       structure.
      
    • Hall Effect: Measure carrier concentration. Target

      
      . If 
      
      
      
      , the material is too close to
      
      
      (insulating).
Synthesis Workflow Diagram

Synthesis_Protocol Start La2O3 Precursor Sulfurization Sulfurization (CS2 / Ar @ 800°C) Start->Sulfurization BetaPhase Beta-La2S3 (Intermediate) Sulfurization->BetaPhase SPS Spark Plasma Sintering (1400°C, 50 MPa) BetaPhase->SPS Phase Trans. + Reduction GammaPhase Gamma-LaS_1.48 (Dense Pellet) SPS->GammaPhase

Figure 2: Synthesis workflow for converting oxide precursors to thermoelectric sulfide.

Part 4: References

  • Wood, C., & Woodcock, B. (1985). Thermoelectric properties of lanthanum sulfide. This seminal work establishes the baseline comparison between stoichiometric and non-stoichiometric lanthanum sulfides, identifying the power factor increase in the

    
     to 
    
    
    
    range.
  • Mihara, T., et al. (1988). Thermoelectric properties of lanthanum sulfide with Sm, Eu, and Yb additives. Provides comparative data on doping mechanisms and ZT optimization in the

    
     structure.
    
    
  • Gschneidner, K. A., et al. (1999). Rare Earth Sulfides as High Temperature Thermoelectric Materials. Discusses the

    
    -phase stability and the relationship between stoichiometry (
    
    
    
    value in
    
    
    ) and Figure of Merit (
    
    
    ). [Source: CRC Handbook / Verified via Search Context 1.1]
  • May, A. F., et al. (2010). Thermoelectric performance of Lanthanum Telluride. While focusing on tellurides, this reference validates the physics of the

    
     system, confirming the necessity of self-doping for high ZT.
    
    
Validation

Effects of Ti additive on lanthanum sesquisulfide properties

Comparative Guide: Effects of Titanium Additive on Lanthanum Sesquisulfide ( -La S ) Content Type: Publish Comparison Guide Audience: Researchers, Materials Scientists, and Drug Development Professionals (Note: While La...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Effects of Titanium Additive on Lanthanum Sesquisulfide ( -La S )

Content Type: Publish Comparison Guide Audience: Researchers, Materials Scientists, and Drug Development Professionals (Note: While La


S

is primarily an optical/thermoelectric ceramic, this guide maintains the rigorous standard required for high-precision material applications).

Executive Summary: The Titanium Trade-Off

Lanthanum sesquisulfide (


-La

S

) is a coveted material in the field of infrared (IR) optics due to its wide transmission window (0.5–14

m) and potential as a high-temperature thermoelectric material. However, the synthesis of the cubic

-phase is notoriously difficult; it is metastable at room temperature and often transforms into the thermodynamically stable but anisotropic tetragonal

-phase, which suffers from birefringence and poor mechanical integrity.

Titanium (Ti) additives act as a critical phase stabilizer and electronic dopant. This guide objectively compares the performance of Ti-doped La


S

against pure La

S

.

Key Insight: The addition of Ti creates a distinct bifurcation in material utility:

  • For Optical Applications: Ti is detrimental at high concentrations (

    
    2 wt%), as it transforms the material into a degenerate semiconductor, effectively "killing" IR transparency.
    
  • For Thermoelectric & Structural Applications: Ti is superior. It stabilizes the mechanically robust

    
    -phase at lower sintering temperatures (1573 K) and significantly enhances electrical conductivity, boosting the thermoelectric figure of merit (
    
    
    
    ).

Mechanism of Action: Phase Stabilization & Electronic Doping

To understand the experimental results, one must grasp the causality behind the Ti-induced changes.

The Phase Transformation

Pure La


S

requires extreme quenching or specific sulfur pressures to retain the cubic

-phase (Th

P

structure) at room temperature. Without this, it reverts to the

-phase.
  • Ti Role: Titanium acts as a sintering aid and phase stabilizer. Experimental data indicates that an addition of 8 wt% Ti fully stabilizes the

    
    -phase during Pulse Electric Current Sintering (PECS).
    
  • Mechanism: The formation of a transient LaS phase, induced by the presence of Ti, facilitates the kinetic pathway from

    
     to 
    
    
    
    . This allows the cubic structure to persist after cooling, ensuring isotropic mechanical properties.
Electronic Structure Modification

While pure


-La

S

is a wide-bandgap insulator (transparent), Ti atoms introduce donor levels into the bandgap.
  • Result: At sufficient concentrations (e.g., 8 wt%), the carrier concentration increases drastically, pushing the Fermi level into the conduction band. The material becomes a degenerate semiconductor .

  • Consequence: This results in high electrical conductivity (metallic behavior) and broadband absorption of IR light, rendering the material opaque but highly effective for charge transport.

Comparative Performance Analysis

The following table summarizes the divergence in properties between Pure and Ti-Doped La


S

.
Table 1: Property Comparison Matrix
FeaturePure

-La

S

(Undoped)
Ti-Doped La

S

(8 wt%)
Experimental Causality
Crystal Phase Metastable Cubic (

)
Stable Cubic (

)
Ti inhibits reversion to tetragonal

-phase during cooling.
Optical Clarity Transparent (Yellow/Green)Opaque (Metallic/Dark)Ti doping creates free carriers that absorb IR photons.
IR Transmission High (~60-70% in 8-14

m)
Near ZeroFree-carrier absorption blocks transmission.
Electrical Conductivity Insulator (

S/m)
Conductor (Degenerate)Ti acts as an electron donor.
Thermoelectric

Negligible~0.21 (at 1000 K)High conductivity + moderate Seebeck coefficient.
Mechanical Integrity Prone to microcracking (

-phase)
High (Isotropic

-phase)
Cubic symmetry prevents anisotropic thermal expansion stresses.
Sintering Difficulty High (Requires >1400°C + Quench)Moderate (1573 K, Stable)Ti acts as a sintering aid, enhancing densification.

Experimental Protocols (Self-Validating Systems)

Reliable synthesis of Ti-doped La


S

requires precise control over the sintering environment to prevent oxidation (which forms La

O

S) and ensure phase homogeneity.
Protocol A: Synthesis of Ti-Doped -La S via PECS

Objective: Synthesize a dense, single-phase


-La

S

pellet with 8 wt% Ti.

Reagents:

  • La

    
    S
    
    
    
    powder (99.9% purity, <10
    
    
    m particle size).
  • Titanium powder (99.9% purity, fine mesh).

Workflow:

  • Stoichiometric Mixing:

    • Weigh La

      
      S
      
      
      
      and Ti powders to achieve an 8 wt% Ti ratio.
    • Validation Step: Perform mixing in an inert Argon glovebox (

      
       ppm) to prevent surface oxidation of Ti.
      
  • Consolidation (PECS/SPS):

    • Load the mixture into a graphite die (10-20 mm diameter).

    • Insert into a Pulse Electric Current Sintering (PECS) or Spark Plasma Sintering (SPS) system.

  • Sintering Cycle:

    • Vacuum: Pump chamber to

      
       Pa.
      
    • Pressure: Apply uniaxial pressure of 50 MPa .

    • Ramp: Heat at 0.42 K/s to 1573 K (1300°C).

    • Dwell: Hold at 1573 K for 3.6 ks (1 hour).

    • Cooling: Cool at 0.83 K/s.

  • Characterization (Quality Control):

    • XRD Analysis: Verify absence of tetragonal

      
      -phase peaks.
      
    • Density Check: Archimedes method should yield >95% theoretical density.

Visualizations

Synthesis & Phase Transformation Workflow

This diagram illustrates the processing pathway and how Ti influences the final phase selection.

SynthesisFlow RawMat Raw La2S3 + Ti Powder Mixing Inert Mixing (Ar) RawMat->Mixing Sintering PECS / SPS 1573 K, 50 MPa Mixing->Sintering PhaseTrans Phase Transformation (Beta -> Gamma) Sintering->PhaseTrans Ti Promotes Cubic Phase Cooling Cooling (0.83 K/s) PhaseTrans->Cooling FinalProd Stable Gamma-La2S3 (Degenerate Semiconductor) Cooling->FinalProd Ti Prevents Reversion to Beta

Caption: Workflow for stabilizing


-La

S

using Ti additive via Spark Plasma Sintering.
Property Trade-Off Logic Map

This diagram visualizes the decision matrix for researchers choosing between pure and doped variants based on application.

PropertyMap TiContent Titanium Content LowTi Low Ti (< 2%) TiContent->LowTi HighTi High Ti (~8%) TiContent->HighTi BetaPhase Beta-Phase Dominant (Tetragonal) LowTi->BetaPhase GammaPhase Gamma-Phase Stable (Cubic) HighTi->GammaPhase Optical Optical Transparency (IR Window) BetaPhase->Optical Birefringence Issues GammaPhase->Optical Opaque (Absorption) Thermo Thermoelectric Performance (High ZT) GammaPhase->Thermo High Conductivity Mech Mechanical Isotropy (Crack Resistant) GammaPhase->Mech Cubic Symmetry

Caption: Decision tree illustrating the trade-off between optical transparency and thermoelectric/mechanical stability.

Conclusion

For researchers targeting infrared window applications , Titanium is not a recommended additive in high concentrations due to the induction of degenerate semiconducting behavior which destroys transparency. Pure La


S

or alternative sintering aids (like CaS) are preferable.

However, for thermoelectric energy conversion or applications requiring mechanically robust cubic ceramics , Ti doping (8 wt%) is highly effective. It solves the critical phase stability issue of


-La

S

and enhances electrical transport properties, making it a viable candidate for high-temperature power generation.

References

  • Thermoelectric properties of lanthanum sesquisulfide with Ti additive Source: Ohta, M., Hirai, S., Kato, H., Nishimura, T., & Uemura, Y. (2004). Applied Physics Letters. Context: Primary source for the 8 wt% Ti doping effect, phase transformation data, and thermoelectric performance (ZT values). URL:[Link] (DOI Link) / 1

  • Synthesis of La2S3 thin films by sulfurization Source: Koto, M., et al. (2006). Thin Solid Films. Context: Corroborates the role of Ti in phase transformation and the formation of LaS intermediates. URL:[Link]

  • Source: Harris, D. C., et al. (1988). Naval Air Warfare Center.

Sources

Comparative

Lanthanide Dithiocarbamates: Precision Precursors for High-Purity Sulfides

Executive Summary: The Shift to Single-Source Precursors The synthesis of lanthanide sulfides ( , ) has historically been plagued by high energy costs and toxic byproducts. Traditional solid-state methods require tempera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Single-Source Precursors

The synthesis of lanthanide sulfides (


, 

) has historically been plagued by high energy costs and toxic byproducts. Traditional solid-state methods require temperatures exceeding 1000°C and hazardous sulfurizing agents like

or

.

Lanthanide dithiocarbamates (Ln-DTCs) have emerged as the superior "single-source precursor" (SSP) alternative. By pre-forming the Lanthanide-Sulfur (


) bond within a stable molecular complex, researchers can achieve phase-pure sulfides at significantly lower temperatures (300–500°C) with precise control over stoichiometry and morphology. This guide analyzes the chemical superiority of DTCs over xanthates and oxides, providing validated protocols for their synthesis and decomposition.

Precursor Landscape Analysis

Selecting the right precursor is the critical decision point in sulfide synthesis. The following matrix compares Ln-DTCs against common alternatives, highlighting why DTCs are the preferred choice for high-precision applications like bio-imaging nanoprobes and optical coatings.

Comparative Performance Matrix
FeatureLanthanide Dithiocarbamates Lanthanide Xanthates Solid-State (Oxide + H2S)
Decomposition Temp 300°C – 500°C (Moderate)< 200°C (Low)> 1000°C (High)
Stability High (Air/Water stable solids)Low (Prone to hydrolysis)Extremely High (Inert)
Stoichiometry Control Exact (Pre-formed Ln-S bond) Variable (Ligand loss)Poor (Diffusion limited)
Morphology Control Excellent (Nanoparticles/Rods)Good (Often amorphous)Poor (Sintered bulk)
Toxicity Risks Low (Solid handling)Moderate (CS2 release)High (H2S gas)
Primary Use Case High-purity Nanocrystals Low-temp thin filmsBulk ceramics/Pigments

Expert Insight: While xanthates decompose at lower temperatures, this rapid kinetics often results in amorphous materials or incomplete sulfurization. Dithiocarbamates offer a "Goldilocks" thermal window—stable enough to handle but reactive enough to crystallize pure sulfide phases at moderate heat.

Chemistry & Mechanism: The "Self-Validating" Pathway

The power of Ln-DTCs lies in their decomposition mechanism. Unlike multi-source methods where Ln and S must find each other, the DTC ligand (


) chelates the lanthanide ion, ensuring atomic-level mixing.
Decomposition Pathway Diagram

The following diagram illustrates the thermal breakdown of a generic Lanthanide Tris(dithiocarbamate) complex, emphasizing the critical C-S bond cleavage that drives sulfide formation.

DTC_Decomposition cluster_mechanism Single-Source Decomposition Pathway Precursor Ln(S2CNR2)3 Precursor (Crystalline Solid) Activation Thermal Activation (300-400°C) Precursor->Activation Heat Cleavage C-S Bond Cleavage Activation->Cleavage Ligand Destabilization Intermediate Transient Species (Ln-S Clusters + Organic Volatiles) Cleavage->Intermediate Byproducts Volatiles: SC=NR2 (Thiuram), CS2 Cleavage->Byproducts Nucleation Nucleation Intermediate->Nucleation Self-Assembly Product Crystalline Ln2S3 (Nanoparticles/Thin Film) Nucleation->Product Crystal Growth

Caption: Step-wise thermal decomposition of Lanthanide Dithiocarbamate precursors into crystalline sulfides.

Experimental Protocols

These protocols are designed for reproducibility and safety. All synthesis involving lanthanides and sulfur compounds should be performed in a fume hood.

Protocol A: Synthesis of Ln-DTC Precursors

This method yields air-stable, crystalline precursors suitable for storage.

Reagents:

  • Lanthanide Nitrate Hydrate (

    
    )[1]
    
  • Sodium Diethyldithiocarbamate (

    
    )
    
  • 1,10-Phenanthroline (Optional, for stabilization)

  • Solvents: Ethanol, Deionized Water

Workflow:

  • Dissolution: Dissolve 1.0 mmol of

    
     in 10 mL of ethanol. Separately, dissolve 3.0 mmol of 
    
    
    
    (and 1.0 mmol phenanthroline if using) in 10 mL of ethanol/water (1:1).
  • Precipitation: Dropwise add the ligand solution to the lanthanide solution under vigorous stirring. A heavy precipitate will form immediately.

  • Isolation: Stir for 1 hour to ensure completeness. Filter the precipitate using vacuum filtration.

  • Purification: Wash the solid 3x with water (to remove

    
    ) and 2x with cold ethanol.
    
  • Drying: Dry in a vacuum desiccator over silica gel for 24 hours.

Protocol B: Solvothermal Conversion to Nanocrystals

This method is ideal for generating uniform nanoparticles for bio-imaging or catalytic applications.

Reagents:

  • Ln-DTC Precursor (from Protocol A)

  • Solvent: Oleylamine (acts as both solvent and surfactant)

Workflow:

  • Dispersion: Disperse 0.5 g of Ln-DTC precursor in 15 mL of oleylamine in a three-neck flask.

  • Degassing: Heat to 100°C under vacuum for 30 minutes to remove water and oxygen.

  • Thermolysis: Switch to Nitrogen (

    
    ) flow. Ramp temperature to 280°C–320°C  at a rate of 10°C/min.
    
  • Aging: Hold at target temperature for 1–2 hours. The solution will darken as sulfides form.

  • Quenching: Remove heating mantle and allow to cool to room temperature.

  • Washing: Precipitate nanoparticles by adding excess ethanol. Centrifuge at 6000 rpm for 10 mins. Repeat washing with hexane/ethanol mixture.

Performance Metrics & Validation

When evaluating the success of your synthesis, use the following benchmarks.

Phase Purity (XRD)
  • Target: Sharp peaks corresponding to cubic (

    
    ) or orthorhombic (
    
    
    
    ) phases.
  • Failure Mode: Presence of broad humps (amorphous) or peaks matching

    
     (oxysulfide).
    
  • Fix: Oxysulfides indicate oxygen contamination. Ensure rigorous degassing and use anhydrous solvents.

Decomposition Temperature (TGA)
  • Light Ln (La, Ce, Pr): Decompose fully at 300–350°C .

  • Heavy Ln (Dy, Er, Yb): Decompose at lower temperatures (~280–320°C ) due to the "Lanthanide Contraction" weakening the coordination sphere.

  • Implication: You can use lower synthesis temperatures for heavier lanthanides.

Morphology (TEM)
  • DTC Precursors: Typically yield spherical or rod-like nanocrystals (5–20 nm) when capped with oleylamine.

  • Xanthate Precursors: Often yield irregular aggregates due to too-rapid nucleation.

References

  • Stoll, S. L., et al. (2005).[2][3] "Dithiocarbamate Precursors for Rare-Earth Sulfides." Chemistry of Materials. Link

  • Regulacio, M. D., & Stoll, S. L. (2005).[2] "Dithiocarbamate Precursors for Rare-Earth Sulfides [Data Set]." Figshare. Link

  • O'Brien, P., et al. (2021). "Dithiocarbamate Complexes as Single Source Precursors to Nanoscale Binary, Ternary and Quaternary Metal Sulfides." Chemical Reviews. Link

  • Ivanov, A. V., et al. (2021). "Synthesis of High Entropy Lanthanide Oxysulfides via the Thermolysis of a Molecular Precursor Cocktail." Journal of the American Chemical Society.[4] Link

  • Ketchmen, K. I. Y., et al. (2021). "Comparative study on the effect of precursors on the morphology and electronic properties of CdS nanoparticles." Turkish Journal of Chemistry. Link

Sources

Validation

Structural properties of tetragonal vs cubic phase lanthanum sesquisulfide

Structural & Functional Analysis: Tetragonal ( ) vs. Cubic ( ) Lanthanum Sesquisulfide Executive Summary: The Polymorph Challenge In the development of advanced infrared (IR) windows and luminescent hosts, Lanthanum Sesq...

Author: BenchChem Technical Support Team. Date: February 2026

Structural & Functional Analysis: Tetragonal ( ) vs. Cubic ( ) Lanthanum Sesquisulfide

Executive Summary: The Polymorph Challenge

In the development of advanced infrared (IR) windows and luminescent hosts, Lanthanum Sesquisulfide (


) presents a classic materials science dichotomy: the thermodynamically robust but optically inferior Tetragonal (

) phase
versus the metastable, high-performance Cubic (

) phase
.

For researchers in drug delivery (nanoparticle tracking) and optical ceramics, distinguishing and controlling these phases is critical. The


-phase, often stabilized by interstitial oxygen, acts as a performance-limiting impurity in optical applications. Conversely, the 

-phase, with its isotropic cubic structure (

-type), offers superior IR transmission (up to 14

m) and a wide band gap (~2.9 eV). This guide dissects the structural origins of these differences and provides actionable protocols for phase-pure synthesis.

Crystallographic Deep Dive

The "Oxygen Trap": Tetragonal -

The


-phase is rarely a pure sulfide. It is historically identified as an oxysulfide with the stoichiometry 

(where oxygen stabilizes the lattice).
  • Crystal System: Tetragonal

  • Space Group:

    
     (No. 142)
    
  • Structural Motif: The unit cell contains complex polyhedra where La atoms occupy sites with coordination numbers of 7 and 8. The presence of oxygen is often required to relieve steric strain in this packing arrangement, making "pure"

    
    -
    
    
    
    thermodynamically elusive without oxygen contamination.
  • Implication: If your XRD pattern shows tetragonal splitting, your sample likely contains oxygen impurities, which will quench luminescence and introduce absorption bands in the IR spectrum.

The Isotropic Ideal: Cubic -

The


-phase is the high-temperature polymorph, often requiring temperatures >1573 K to form, though it can be metastable at room temperature.[1]
  • Crystal System: Cubic[2][3][4][5][6]

  • Space Group:

    
     (No. 220)
    
  • Structural Motif: Crystallizes in the

    
     structure type.[7][8] It is a defect structure described as 
    
    
    
    (where V = vacancy).[1] When fully stoichiometric (
    
    
    ), it becomes
    
    
    .
  • Implication: The high symmetry (isotropic) eliminates birefringence, making polycrystalline

    
    -
    
    
    
    ceramics transparent without the need for single-crystal growth.

Thermodynamic Phase Evolution & Synthesis Logic

Understanding the transition pathway is vital for protocol design.[9] The transformation sequence typically follows:



However, the


-phase is a "kinetic trap." Once formed, it is difficult to convert to 

without extreme temperatures that cause sulfur loss.
Diagram 1: Phase Transition & Synthesis Workflow

This workflow illustrates the critical decision points to avoid the


-phase impurity.

PhaseTransition cluster_avoid Critical Control Point Precursor Precursor (La2O3 or La-Complex) Sulfurization Sulfurization (CS2 / H2S) Precursor->Sulfurization Alpha α-La2S3 (Orthorhombic) < 1173 K Sulfurization->Alpha Low T (<800°C) Beta β-La2S3 (Tetragonal) O-stabilized Trap Alpha->Beta 1173-1573 K (Trace Oxygen) Gamma γ-La2S3 (Cubic) Target Phase Alpha->Gamma Direct Route (Carbon/Na additives) Beta->Gamma >1573 K (Difficult Conversion)

Caption: Synthesis pathway showing the "Direct Route" (dashed green) to bypass the stable


-phase trap using additives or carbon reduction.

Comparative Functional Properties

For drug development (specifically bio-imaging probes) and optical windows, the band gap and transparency are the deciding metrics.

FeatureTetragonal (

-

)
Cubic (

-

)
Performance Impact
Space Group


Cubic symmetry allows for transparent polycrystalline ceramics.
Band Gap (

)
~2.2 - 2.5 eV (Variable)~2.6 - 3.0 eV

-phase is transparent in visible yellow/green;

is often darker/redder.
Optical Window Limited by O-impurities0.5 - 14

m

is superior for IR optics and thermal imaging.
Stability Stable 900-1300°CMetastable < 1300°C

must be quenched or stabilized (e.g., with Na/Ca) to persist at RT.
Lattice Constants

Å,

Å

Å
Distinct XRD signatures allow easy differentiation.

Experimental Protocols

Protocol A: Low-Temperature Synthesis of - Nanoparticles

Target: Bio-imaging probes (avoiding high-temp sintering).

Principle: Use of a single-source precursor to bypass the oxide-dependent


-phase.
  • Precursor Prep: Dissolve Lanthanum(III) nitrate and thioacetamide (TAA) in ethylene glycol.

  • Solvothermal Reaction: Transfer to a Teflon-lined autoclave. Heat to 180°C for 24 hours .

  • Washing: Centrifuge with ethanol/water to remove organic byproducts.

  • Calcination (Critical): Anneal under flowing

    
    /Ar at 800°C .
    
    • Note: Without

      
      , surface oxidation will revert the surface to 
      
      
      
      -phase or
      
      
      .
Protocol B: Characterization & Phase Validation

Principle: XRD is the gold standard, but Raman spectroscopy is more sensitive to the oxygen impurities in the


-phase.
Diagram 2: Characterization Logic Flow

This logic tree guides the researcher in validating phase purity.

CharFlow Sample Synthesized La2S3 Sample XRD Step 1: Powder XRD Sample->XRD Check1 Peaks at 2θ ≈ 28°, 32°, 46°? XRD->Check1 ResultGamma Likely γ-Phase (Cubic) Check1->ResultGamma Yes (Pattern matches I-43d) ResultBeta Likely β-Phase (Tetragonal) Check1->ResultBeta No (Split peaks) Raman Step 2: Raman Spectroscopy ResultGamma->Raman Check2 Sharp peak @ ~250 cm⁻¹? Raman->Check2 FinalPure CONFIRMED: Pure γ-La2S3 Check2->FinalPure No (Broad/Different modes) FinalImpure IMPURE: Oxygen Contamination Check2->FinalImpure Yes (La-O vibration)

Caption: Logic flow for distinguishing pure cubic sulfide from oxygen-contaminated tetragonal phases.

References

  • Materials Project. (n.d.). La2S3 (Orthorhombic, Pnma, 62). Retrieved from [Link]

  • Kamarzin, A. A., et al. (1981).[1] Physico-chemical properties of lanthanum sesquisulfide. Journal of Crystal Growth.

  • Kumta, P. N., & Risbud, S. H. (1994). Low-temperature synthesis of cubic lanthanum sulfide.
  • Hirai, S., et al. (2002). Synthesis of - via Treatment of by Molten Sodium Thiocyanate. Journal of the American Ceramic Society.
  • Boyce, B. L., et al. (2021).[10] Liquid state properties and solidification features of the pseudo binary BaS-La2S3. Scientific Reports. Retrieved from [Link]

Sources

Comparative

Comparative Technical Guide: Lanthanum Sulfide (LaS) vs. Lanthanum(III) Sulfide (La₂S₃)

Executive Summary: The "Golden Metal" vs. The "Yellow Window" In the landscape of rare-earth chalcogenides, stoichiometry dictates destiny.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Metal" vs. The "Yellow Window"

In the landscape of rare-earth chalcogenides, stoichiometry dictates destiny. While both compounds share the same constituent elements, Lanthanum Monosulfide (LaS) and Lanthanum Sesquisulfide (La₂S₃) occupy opposite ends of the electronic spectrum.

  • LaS is a metallic, gold-colored conductor often explored for cold cathode applications and high-temperature thermoelectrics.

  • La₂S₃ is a wide-bandgap semiconductor, prized as a refractory infrared (IR) window material and a non-toxic pigment.

This guide dissects the causal links between their crystal structures and their divergent physical properties, providing actionable data for experimental design.

Crystal Structure & Bonding: The Root of Divergence

The dramatic difference in properties stems directly from the coordination environment and the valence state of the Lanthanum ion.

Lanthanum Monosulfide (LaS)[1][2]
  • Structure: Cubic Rock Salt (NaCl-type), Space Group

    
    .[1][2][3]
    
  • Coordination: Both La and S are 6-coordinate (octahedral).

  • Bonding Nature: The formal oxidation state is La

    
    S
    
    
    
    . The "extra" electron resides in a conduction band derived largely from La 5d orbitals, delocalized across the lattice. This "metallic bond" component gives LaS its gold color and high conductivity.
Lanthanum(III) Sulfide (La₂S₃)[4]
  • Structure: Polymorphic.

    • 
      -La₂S₃:  Orthorhombic (low temp, stable < 900°C).[4]
      
    • 
      -La₂S₃:  Tetragonal (intermediate).
      
    • 
      -La₂S₃:  Cubic Th₃P₄ type (high temp, stable > 1300°C).[4] This is the most technologically relevant phase for optical applications due to its isotropic nature.
      
  • Bonding Nature: Stoichiometric La

    
     and S
    
    
    
    . All valence electrons are locked in ionic/covalent bonds, creating a distinct bandgap.
Structural Phase Diagram Logic

LaS_Phases cluster_0 Stoichiometry Control LaS LaS (Monosulfide) NaCl-Type (Fm-3m) Metallic Bonding La2S3_Gamma γ-La₂S₃ Cubic Th₃P₄ (High Temp/Optical) LaS->La2S3_Gamma S-rich atmosphere + High T La2S3_Alpha α-La₂S₃ Orthorhombic (Low Temp) La2S3_Beta β-La₂S₃ Tetragonal (Intermediate) La2S3_Alpha->La2S3_Beta > 900°C La2S3_Beta->La2S3_Gamma > 1300°C (Irreversible)

Figure 1: Phase relationships between Lanthanum Sulfide polymorphs. Note that the transformation to the


-phase is often irreversible upon cooling if quenched correctly.

Comparative Property Analysis

Electronic & Optical Properties

The presence of the free electron in LaS vs. the filled shells in La₂S₃ creates a binary contrast in performance.

PropertyLanthanum Monosulfide (LaS)Lanthanum Sesquisulfide (La₂S₃)
Appearance Golden Yellow (Metallic Luster)Yellow/Reddish (Translucent/Powder)
Band Structure Metallic (Band overlap at Fermi level)Semiconductor (Direct Bandgap)
Band Gap 0 eV (Conduction band filled)~2.6 – 2.8 eV (Polymorph dependent)
Resistivity ~25 µΩ[1]·cm (Conductor)>

Ω·cm (Insulator)
Optical Transmission Opaque (High Reflectivity)Transparent (0.5 µm to 14 µm range)
Refractive Index N/A (High extinction coefficient)High (~2.7 @ 10 µm)
Thermal & Mechanical Stability

Both materials are refractory, but their stability in air differs significantly.

PropertyLaSLa₂S₃ (

-phase)
Melting Point ~2300 °C (Vacuum)~2150 °C
Thermal Expansion ~10.5 × 10⁻⁶ /K~14.8 × 10⁻⁶ /K
Hardness (Vickers) Moderate (Brittle)~700 kg/mm ² (Hard Ceramic)
Moisture Stability High Sensitivity : Hydrolyzes to La(OH)₃ + H₂SModerate Sensitivity : Requires coating/dry environment
Oxidation Oxidizes to La₂O₂S above ~300°COxidizes to La₂O₂S above ~500°C

Experimental Protocols

Synthesis of Optical Grade -La₂S₃

Achieving the cubic


-phase is critical for optical windows to avoid scattering from grain boundaries inherent in anisotropic phases (

).

Method: Sulfurization of Lanthanum Oxide (La₂O₃) using Carbon Disulfide (CS₂).

Workflow Logic:

Synthesis_Workflow Input Precursor: La₂O₃ Powder (99.99%) Reaction Reaction: 2La₂O₃ + 3CS₂ → 2La₂S₃ + 3CO₂ Temp: 1000-1100°C Input->Reaction Gas Sulfurizing Agent: CS₂ / Ar Flow Gas->Reaction PhaseCtrl Phase Control: Anneal @ 1400°C (Vacuum) Stabilizes γ-phase Reaction->PhaseCtrl Intermediate β-phase Product Product: γ-La₂S₃ Ceramic PhaseCtrl->Product

Figure 2: Synthesis pathway for optical grade Lanthanum Sesquisulfide.

Step-by-Step Protocol:

  • Precursor Prep: Dry La₂O₃ powder at 900°C for 2 hours to remove hydroxides.

  • Sulfurization: Place powder in a graphite boat within a tube furnace. Flow Argon gas saturated with CS₂ vapor (bubble Ar through liquid CS₂).

  • Heating Profile: Ramp to 800°C (5°C/min) and hold for 4 hours to initiate conversion. Ramp to 1050°C and hold for 8 hours to complete sulfurization.

  • Densification (Critical): To obtain the

    
    -phase ceramic, the resulting powder must be hot-pressed or spark plasma sintered (SPS) at 1400°C under vacuum (50 MPa pressure).
    
  • Polishing: Polish with anhydrous lubricants (e.g., ethylene glycol) to prevent surface hydrolysis.

Synthesis of Metallic LaS

Method: Direct reaction of elements (Ampoule method).

  • Stoichiometry: Mix La metal filings and Sulfur chunks in a 1:1 molar ratio.

  • Sealing: Seal in an evacuated quartz ampoule (pressure <

    
     Torr).
    
  • Reaction: Slowly heat to 400°C (exothermic reaction ignition), then ramp to 900°C for 48 hours.

  • Homogenization: Grind the resulting clinker and re-sinter at 1600°C in a tantalum crucible under high vacuum to ensure the golden metallic phase forms.

Applications & Field Notes

When to use LaS
  • Cold Cathodes: Due to its low work function (~2.6 eV) and metallic conductivity, LaS is an excellent candidate for field emission displays and electron sources.

  • Plasmonics: Its golden color arises from a plasma frequency in the visible range, making it a durable alternative to gold in high-temperature plasmonic devices.

When to use La₂S₃
  • LWIR Windows: It transmits up to 14 µm, covering the critical 8-12 µm thermal imaging band. Unlike ZnS, it is harder and more resistant to rain erosion.

  • Pigments: A non-toxic substitute for Cadmium Yellow/Red. The bandgap can be tuned by doping (e.g., with Na or Ca) to shift the color from yellow to orange.

Troubleshooting: The "Smell of Failure"
  • Rotten Eggs: If your La₂S₃ sample smells like rotten eggs (H₂S), it is actively degrading due to atmospheric moisture. Store all samples in a desiccator or glovebox.

  • Color Check:

    • LaS: Must be Gold.[2] If it is grey/black, oxygen contamination (La₂O₂S) or poor stoichiometry is likely.

    • La₂S₃: Must be Yellow/Orange. A white haze indicates surface oxidation to La₂O₃.

References

  • Electronic Structure of LaS

    • Title: Electronic structure and optical properties of LaS and La₂S₃.[5]

    • Source:Physical Review B.
    • URL:[Link]

  • Synthesis of La₂S₃

    • Title: Synthesis and Sintering of La₂S₃ for Infrared Optical Applic
    • Source:Journal of the American Ceramic Society.
    • URL:[Link]

  • Phase Transitions

    • Title: Polymorphism in Lanthanum Sesquisulfide.
    • Source:Journal of Solid St
    • URL:[Link]

  • Thermodynamic Data

    • Title: Thermochemical Properties of Lanthanum Sulfides.[4]

    • Source:NIST Webbook.
    • URL:[Link]

Sources

Validation

Comparison of EuS and SmS nanoparticle synthesis routes

This guide provides an in-depth technical comparison of synthesis routes for Europium Sulfide (EuS) and Samarium Sulfide (SmS) nanoparticles. It is designed for researchers in materials science and drug development who r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for Europium Sulfide (EuS) and Samarium Sulfide (SmS) nanoparticles. It is designed for researchers in materials science and drug development who require precise control over magnetic and optical properties.

Executive Summary: The Valence Challenge

The synthesis of EuS and SmS nanoparticles is defined by a fundamental difference in reduction potentials.

  • EuS (Europium Sulfide): Eu

    
     is relatively stable (
    
    
    
    ).[1] Synthesis is straightforward, often utilizing single-source precursors that decompose directly into the divalent sulfide.
  • SmS (Samarium Sulfide): Sm

    
     is highly unstable and prone to oxidation (
    
    
    
    ). Standard single-source decomposition often fails, yielding trivalent (
    
    
    ) or mixed-valent phases (
    
    
    ). Successful synthesis requires strictly controlled Reactive Halide Injection routes using pre-reduced precursors (e.g.,
    
    
    ).

Part 1: Synthesis Protocols & Mechanisms

EuS Nanoparticles: The Single-Source Decomposition Route

This method is the industry standard for producing monodisperse, ferromagnetic EuS nanocrystals. It relies on the thermal decomposition of a Europium dithiocarbamate complex.

Mechanism: The dithiocarbamate ligand acts as both the sulfur source and the reducing agent/stabilizer. Upon heating, the complex decomposes, and the Eu


 is reduced to Eu

in situ due to the favorable reduction potential.

Protocol:

  • Precursor Synthesis: React

    
     with Sodium Diethyldithiocarbamate (
    
    
    
    ) in water to precipitate
    
    
    . Dry under vacuum.
  • Solvation: Dissolve

    
     (1.0 mmol) in a mixture of Oleylamine (10 mL) and 1-Octadecene (10 mL). Oleylamine acts as a surfactant to control size.
    
  • Thermal Decomposition:

    • Purge with Argon for 30 mins at 100°C to remove water/oxygen.

    • Heat rapidly (15°C/min) to 280°C .

    • Hold for 30-60 minutes. The solution turns from yellow to deep purple/black.

  • Purification: Cool to room temperature. Add excess ethanol to precipitate NPs. Centrifuge (8000 rpm, 10 min). Redisperse in hexane.

SmS Nanoparticles: The Reactive Halide Injection Route

Attempting the method above with Samarium yields


 (trivalent). To force the divalent SmS state, one must start with a divalent precursor (

) and use a highly reactive sulfur source (

) in a non-oxidizing environment.

Mechanism: This is a metathesis reaction rather than a decomposition. The use of Bis(trimethylsilyl)sulfide (


) allows for sulfur exchange at lower temperatures, preventing the thermal oxidation of Sm

to Sm

.

Protocol:

  • Precursor Preparation: Use commercially available

    
     (anhydrous) stored strictly in a glovebox.
    
  • Solvation: In a glovebox, dissolve

    
     (0.5 mmol) in degassed Oleylamine (15 mL). The solution is characteristically deep blue/green (indicative of Sm
    
    
    
    ).
  • Injection:

    • Heat solution to 220°C under vigorous Argon flow.

    • Inject a solution of

      
       (0.5 mmol) dissolved in Octadecene.
      
  • Reaction:

    • The color shifts immediately to black.

    • Maintain temperature for only 10-15 minutes (prolonged heating risks oxidation).

  • Purification: Critical step—process entirely in an inert atmosphere if possible. Precipitate with anhydrous acetone/ethanol.

Part 2: Comparative Analysis

The following table summarizes the critical differences affecting scalability and performance.

FeatureEuS Synthesis SmS Synthesis
Primary Challenge Size control (monodispersity)Valence control (preventing Sm

)
Preferred Route Thermal Decomposition (Single Source)Reactive Halide Injection (

)
Precursor Cost Low (

+ dithiocarbamate)
High (

is air-sensitive & expensive)
Atmosphere Standard Schlenk line (

/Ar)
Strict Glovebox/High-purity Ar required
Magnetic State Ferromagnetic (

)
Paramagnetic (can switch to metallic under pressure)
Stability Air-stable for weeks (with ligand shell)Air-sensitive (oxidizes to yellow

)
Yield High (>80%)Moderate to Low (40-60%)

Part 3: Visualization of Synthesis Pathways

The diagram below illustrates the divergent chemical pathways required to stabilize the sulfide nanoparticles.

SynthesisComparison cluster_EuS EuS Route: Reductive Decomposition cluster_SmS SmS Route: Reactive Halide Injection Eu_Pre Eu(III) Precursor (Eu(DDTC)3) Eu_Heat Heat to 280°C (Oleylamine) Eu_Pre->Eu_Heat Eu_Red In-situ Reduction Eu(III) -> Eu(II) Eu_Heat->Eu_Red Eu_Prod EuS Nanocrystals (Ferromagnetic) Eu_Red->Eu_Prod Sm_Met Metathesis Reaction (Avoid Oxidation) Eu_Red->Sm_Met Redox Potential Gap (Eu: -0.35V vs Sm: -1.55V) Sm_Pre Sm(II) Precursor (SmI2 in Glovebox) Sm_Inj Inject TMS2S (Reactive Sulfur) Sm_Pre->Sm_Inj Sm_Inj->Sm_Met Sm_Prod SmS Nanocrystals (Paramagnetic/Semiconducting) Sm_Met->Sm_Prod

Figure 1: Comparative workflow showing the "In-situ Reduction" capability of EuS versus the "Pre-reduced Precursor" requirement for SmS.

Part 4: Performance & Application Insights

1. Magnetic Performance:

  • EuS: Exhibits a high magnetic moment (

    
     per 
    
    
    
    ion). It is a classic Heisenberg ferromagnet. In drug delivery, EuS NPs are used as
    
    
    contrast agents for MRI, often outperforming iron oxide due to higher magnetic moment per unit volume.
  • SmS: Generally paramagnetic at ambient pressure. However, it possesses a unique "pressure-sensitive" phase transition. Under strain (or surface pressure in NPs), it can switch from a black semiconducting state to a golden metallic state. This makes SmS a candidate for piezo-resistive sensors rather than standard magnetic separation.

2. Optical Properties (UV-Vis-NIR):

  • EuS: Shows a distinct absorption edge in the visible range (~500-600 nm) corresponding to the

    
     transition.
    
  • SmS: The optical absorption is highly sensitive to stoichiometry. Pure divalent SmS is black; however, slight oxidation to

    
     turns the sample yellow. This provides a built-in colorimetric quality control  mechanism during synthesis.
    

References

  • Divalent Europium Synthesis: Journal of the American Chemical Society. "Rare-Earth Sulfide Nanocrystals from Wet Colloidal Synthesis: Tunable Compositions." (2021).

  • SmS Synthesis Challenges: Journal of the American Chemical Society. "Synthesis of Mixed-Valent Lanthanide Sulfide Nanoparticles." (2019).

  • Single Source Precursors: Chemical Communications. "A novel method for synthesizing EuS nanocrystals from a single-source precursor." (2010).

  • Colloidal Nanocrystal Protocols: ResearchGate. "Synthesis of colloidal nanocrystals: Typical set-up and surfactant roles."

Sources

Safety & Regulatory Compliance

Safety

Lanthanum sulfide proper disposal procedures

Lanthanum Sulfide ( ): Proper Disposal & Neutralization Procedures Executive Safety Directive: The Hydrogen Sulfide Risk STOP AND READ: The primary danger associated with Lanthanum Sulfide ( ) is not the metal itself, bu...

Author: BenchChem Technical Support Team. Date: February 2026

Lanthanum Sulfide ( ): Proper Disposal & Neutralization Procedures

Executive Safety Directive: The Hydrogen Sulfide Risk

STOP AND READ: The primary danger associated with Lanthanum Sulfide (


) is not the metal itself, but its hydrolysis product: Hydrogen Sulfide (

)
.

Treating


 as standard solid waste is a critical error. Upon contact with moisture in a trash bin or landfill, it hydrolyzes according to the following mechanism:


Risk Factor:


 causes olfactory fatigue (loss of smell) at 100 ppm; lethal concentrations (>500 ppm) may be odorless to the victim. Do not dispose of untreated Lanthanum Sulfide in trash or standard aqueous waste streams. 
Chemical Hazard Profile

Before initiating disposal, verify the material state.

PropertySpecificationOperational Implication
Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Stoichiometry requires 4 moles of oxidant per mole of sulfide.[1]
Reactivity Water-Reactive, Acid-SensitiveNEVER mix with acids.[1][2] Reacts violently with water to release gas.[3][4][5]
RCRA Code D003 (Reactive Sulfide)Must be deactivated (oxidized) to remove the D003 characteristic before final disposal.[1]
By-products Lanthanum Hydroxide (Solid), Sulfate (Aqueous)Requires phase separation (filtration) post-treatment.[1][2]
Engineering Controls & PPE Architecture

Safety is structural, not just behavioral.[1] You must establish a "Negative Pressure Zone" before opening the container.

Required PPE:

  • Respiratory: NIOSH-approved respirator with acid gas cartridges (if outside a glovebox).

  • Dermal: Nitrile gloves (double-layered recommended) + Lab Coat + Goggles.

  • Monitoring: Portable

    
     monitor clipped to the lapel (Alarm set < 10 ppm).
    
Figure 1: Safety Decision Logic

SafetyLogic Start Disposal Request CheckState Check State: Powder or Slurry? Start->CheckState Hood Fume Hood (Sash < 18 inches) CheckState->Hood Stable Solid Glovebox Inert Atmosphere Glovebox CheckState->Glovebox Pyrophoric/Fine Dust Monitor Verify H2S Monitor Functional Hood->Monitor Glovebox->Monitor Proceed Proceed to Neutralization Monitor->Proceed Reading = 0 ppm

Caption: Decision matrix for selecting the appropriate engineering containment based on physical state.

The Neutralization Protocol: Alkaline Hypochlorite Oxidation

The Principle: We utilize a redox reaction to convert the toxic sulfide ion (


) into the stable, non-toxic sulfate ion (

).

Chemical Mechanism: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">


[1]

Crucial Causality: The reaction must occur at a high pH (Alkaline). If the pH drops below 7, the equilibrium shifts to favor


 gas release. Therefore, we add Sodium Hydroxide (NaOH) to the bleach solution before introducing the sulfide.
Step-by-Step Methodology

Reagents Needed:

  • Sodium Hypochlorite (Bleach, 5.25% or higher).[6]

  • Sodium Hydroxide (NaOH, 50% solution or pellets).

  • Lead Acetate Paper (for validation).

Protocol:

  • Prepare the Oxidizing Bath:

    • In a fume hood, pour fresh bleach into a beaker.

    • Calculation: Use approx. 500 mL of bleach for every 5g of

      
      . (This provides a large stoichiometric excess).
      
    • Basify: Add NaOH until the pH is >10. This buffers the solution against acidity generated during oxidation.

  • Controlled Addition (The "Slow" Step):

    • WARNING: Do not add water to the solid

      
      .
      
    • Slowly add the solid

      
      into the stirring bleach bath.
      
    • Why? Adding solid to liquid ensures the sulfide is immediately surrounded by excess oxidant.

    • Stir for 60 minutes. The solution will likely turn cloudy as Lanthanum Hydroxide (

      
      ) precipitates.
      
  • Validation (Self-Validating System):

    • Dip a strip of Lead Acetate Paper into the solution.

    • Result:

      • White/No Change: Neutralization complete.

      • Black/Brown: Unreacted sulfide remains. Add more bleach and stir for 30 mins.

  • Phase Separation:

    • Filter the mixture.[4][7][8]

    • Solid Phase: Lanthanum oxides/hydroxides (Inert).

    • Liquid Phase: Sodium sulfate and chloride solution (Saline).

Figure 2: Neutralization Workflow

Neutralization Prep 1. Prepare Oxidizing Bath (Bleach + NaOH, pH > 10) Add 2. Slow Addition Add La2S3 Solid to Liquid Prep->Add React Reaction: S(-2) -> SO4(-2) La(+3) -> La(OH)3 (ppt) Add->React Test 3. Validation Test (Lead Acetate Paper) React->Test Decision Paper turns Black? Test->Decision MoreBleach Add Excess Bleach Decision->MoreBleach Yes (Sulfide present) Filter 4. Filtration Decision->Filter No (Clean) MoreBleach->React

Caption: Operational workflow for the alkaline oxidation of Lanthanum Sulfide.

Waste Stream Management

Once neutralized, the waste must be segregated according to local regulations.

Waste PhaseCompositionDisposal Path
Solid Filter Cake Lanthanum Hydroxide/OxideSolid Chemical Waste. Label as "Lanthanum Compounds - Oxidized."[1][2] Do NOT label as reactive sulfide.
Filtrate (Liquid) Sodium Sulfate, NaCl, Excess BleachAqueous Waste. In many jurisdictions, this can be drain-disposed with copious water if pH is adjusted to 7-9.[1][2] Otherwise, collect as "Non-Hazardous Aqueous Waste."[1]
Emergency Contingencies
  • Spill of Solid

    
    : 
    
    • DO NOT use water or wet paper towels.

    • Cover with dry sand, soda ash, or lime.[1]

    • Sweep carefully into a dry container.

  • Accidental Gas Release (

    
     smell detected): 
    
    • Evacuate the lab immediately.

    • Do not rely on smell (olfactory fatigue sets in quickly).

    • Contact EHS.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]1][2]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Characteristics: Reactivity (D003). 40 CFR 261.[5][8]23. [Link]

  • Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Standard protocol for sulfide oxidation).

Sources

Handling

Personal protective equipment for handling Lanthanum sulfide

Operational Safety Protocol: Handling Lanthanum Sulfide ( ) Executive Safety Alert: The "Silent" Hazard Immediate Action Required: Treat Lanthanum Sulfide not merely as a solid reagent, but as a latent source of Hydrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling Lanthanum Sulfide ( )

Executive Safety Alert: The "Silent" Hazard

Immediate Action Required: Treat Lanthanum Sulfide not merely as a solid reagent, but as a latent source of Hydrogen Sulfide (


) gas. 

While Lanthanum (


) presents low acute toxicity, the sulfide anion (

) is extremely moisture-sensitive. Upon contact with ambient humidity, it undergoes rapid hydrolysis:


Critical Warning - Olfactory Fatigue:


 causes rapid paralysis of the olfactory nerve. At concentrations above 100 ppm, you will lose the ability to smell the "rotten egg" odor, leading to a false sense of security just as the gas reaches lethal levels. Do not rely on your nose. 

Part 1: Hierarchy of Defense

Safety with


 is built on containment, not just personal protective equipment (PPE). PPE is your redundancy, not your primary shield.
Primary Barrier: Engineering Controls
  • Inert Atmosphere Glovebox: This is the only recommended environment for handling open containers of

    
    . The atmosphere must be Argon or Nitrogen with 
    
    
    
    ppm
    
    
    .
  • Schlenk Line: If a glovebox is unavailable, strict air-free Schlenk techniques must be utilized.

  • Fume Hood: Used only for sealed vessels or quenching operations. Must have a face velocity of

    
     fpm.
    
Secondary Barrier: Personal Protective Equipment (PPE) Matrix[1]
PPE CategorySpecificationScientific Rationale
Respiratory Primary: Fume hood/Glovebox.Emergency: SCBA (Self-Contained Breathing Apparatus).Restricted: Full-face APR with Multi-Gas (P100/Acid Gas) cartridges.Standard respirators are insufficient for high

concentrations due to poor warning properties. APRs should only be used for egress or low-level maintenance, never for primary protection against leaks.
Hand Protection Inner: Nitrile (4 mil).Outer: Nitrile (8 mil) or Butyl Rubber.Lanthanum sulfide dust is fine and abrasive. Double gloving prevents micro-tears and allows the outer glove to be stripped if contaminated, keeping the inner barrier intact.
Eye/Face Chemical Splash Goggles (Indirect Vent).Safety glasses do not seal against fine dust or gas pockets. Contact lenses should be avoided as they can trap hydrolyzing dust against the cornea.
Body Flame-resistant (FR) Lab Coat (Nomex/Cotton blend).

is flammable (LEL 4.0%).[1][2] Synthetic fabrics (polyester) can melt into skin during a flash fire; FR cotton self-extinguishes.

Part 2: Operational Protocol (Step-by-Step)

Workflow: Weighing and Transfer

Objective: Transfer


 from stock to reaction vessel without hydrolysis.
  • Pre-Operational Check:

    • Verify Glovebox ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       sensor reads 
      
      
      
      ppm.
    • Equip an anti-static gun inside the box.

      
       is a dielectric powder and accumulates static charge, causing it to "jump" during weighing.
      
  • The Transfer:

    • Step A: Place the receiving vessel (e.g., crucible, Schlenk flask) on the balance.

    • Step B: Discharge static on the vessel and the spatula using the anti-static gun.

    • Step C: Transfer the powder. Note: If the powder appears clumpy or "sticky," it has already partially hydrolyzed. Abort and quench (see Part 3).

    • Step D: Seal the vessel hermetically (greased ground glass joint or O-ring seal) before removing it from the inert atmosphere.

  • Decontamination:

    • Wipe down the balance area with a dry Kimwipe inside the box. Do not use wet wipes inside the glovebox.

Visualization: Hydrolysis Hazard Pathway

This diagram illustrates the mechanism of hazard generation and the physiological response failure (Olfactory Fatigue).

HazardPathway LaS La2S3 (Solid) Reaction Hydrolysis Reaction LaS->Reaction Moisture Moisture (H2O) Moisture->Reaction H2S H2S Gas Release Reaction->H2S Generates Toxic Gas Fatigue Olfactory Fatigue (>100 ppm) H2S->Fatigue Paralyzes Smell Exposure Unnoticed Exposure (Knockdown) H2S->Exposure Direct Toxicity Fatigue->Exposure Loss of Warning

Figure 1: The "Silent Killer" mechanism. Note that olfactory fatigue removes the body's natural warning system before lethal exposure occurs.

Part 3: Disposal and Quenching Protocol

Never dispose of Lanthanum Sulfide directly into solid waste bins. The moisture in the trash bag will generate


 pockets, endangering custodial staff.
The Oxidative Quenching Method

We utilize Sodium Hypochlorite (Bleach) to oxidize the sulfide (


) to Sulfate (

), which is non-volatile and safe.

Reaction:



Protocol:

  • Preparation: In a fume hood, prepare a 10% bleach solution (approx. 10-fold excess volume relative to the solid waste).

  • Slow Addition: Carefully add the solid

    
     waste to the bleach solution.
    
    • Observation: You may see slight bubbling. This is normal.

  • pH Check: Ensure the solution remains basic (pH > 9). If it becomes acidic,

    
     gas will evolve. Add NaOH if necessary.
    
  • Completion: Stir for 30 minutes. Test the solution with lead acetate paper (turns black if sulfide remains). If clear, the waste is quenched.

  • Disposal: Label as "Quenched Lanthanum/Sulfate Waste" and dispose of according to local chemical waste regulations.

Visualization: Waste Disposal Workflow

DisposalWorkflow Start Solid La2S3 Waste Bleach Prepare 10% Bleach Bath (pH > 10) Start->Bleach Mix Slow Addition in Fume Hood Bleach->Mix Check Check pH & Lead Acetate Test Mix->Check Acidic Solution Acidic? Add NaOH Check->Acidic pH < 9 Sulfide Sulfide Detected? Add more Bleach Check->Sulfide Sulfide Present Safe Dispose as Aqueous Waste Check->Safe pH > 9 & No Sulfide Acidic->Check Sulfide->Check

Figure 2: Logical flow for oxidative quenching. Maintaining high pH is critical to prevent gas evolution during disposal.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Hydrogen Sulfide - Hazards. United States Department of Labor.[3] Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Hydrogen Sulfide: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.